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  • Product: 2-Formyl-N-phenylbenzamide
  • CAS: 106149-47-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Reactivity of 2-Formyl-N-phenylbenzamide: A Comprehensive Guide for Medicinal Chemists

Executive Summary 2-Formyl-N-phenylbenzamide is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Characterized by an ortho-relationship between a reactive formyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formyl-N-phenylbenzamide is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Characterized by an ortho-relationship between a reactive formyl group and an N-phenylamide moiety, this compound is not merely a static structure but a dynamic system. It is renowned for its ring-chain tautomerism, existing in equilibrium with its cyclic counterpart, 3-hydroxy-2-phenylisoindolin-1-one[1]. This in-depth technical guide explores its physicochemical properties, mechanistic behavior, and provides a self-validating synthetic protocol designed to empower researchers in the development of complex heterocycles, such as Urotensin-II receptor antagonists[2].

Structural Biology & Physicochemical Profiling

At its core, 2-formyl-N-phenylbenzamide features an electrophilic aldehyde and a weakly nucleophilic amide nitrogen positioned ortho to each other on a benzene ring. This proximity is the primary driver of its unique reactivity and structural duality.

Table 1: Physicochemical Properties of 2-Formyl-N-phenylbenzamide

PropertyValue / Description
Chemical Name 2-Formyl-N-phenylbenzamide
Synonym (Tautomer) 3-Hydroxy-2-phenylisoindolin-1-one
CAS Registry Number 106149-47-7[3]
Molecular Formula C14H11NO2[3]
Molecular Weight 225.24 g/mol [3]
SMILES String O=Cc1ccccc1C(=O)Nc2ccccc2
Key Functional Groups Formyl (-CHO), Secondary Amide (-CONH-), Phenyl rings

The Core Phenomenon: Ring-Chain Tautomerism

The most critical aspect of 2-formyl-N-phenylbenzamide is its dynamic structural state. In solution, the molecule undergoes ring-chain tautomerism[4]. The lone pair on the amide nitrogen can intramolecularly attack the electrophilic carbonyl carbon of the ortho-formyl group, forming a cyclic hemiaminal: 3-hydroxy-2-phenylisoindolin-1-one.

Causality in Reactivity: As an Application Scientist, I emphasize that understanding this equilibrium is paramount for reaction design. If your goal is to utilize the aldehyde for condensation (e.g., forming a hydrazone), you must drive the equilibrium toward the open-chain form, typically by using specific polar aprotic solvents that stabilize the open conformation. Conversely, if the goal is to substitute the hydroxyl group of the hemiaminal (e.g., via N-acyliminium ion intermediates), acidic conditions are employed to protonate the hydroxyl group, facilitating water loss and generating a highly reactive electrophilic center for nucleophilic attack[5].

Ring-chain tautomerism between 2-formyl-N-phenylbenzamide and its cyclic isoindolinone form.

Mechanistic Reactivity & Synthetic Applications

The 2-formylbenzamide motif is a privileged scaffold. Its derivatives are heavily utilized in the synthesis of isoindolinones, which are core structures in numerous biologically active compounds.

  • Medicinal Chemistry (Urotensin-II Antagonists): Research has demonstrated that piperazino-isoindolinone derivatives, synthesized from similar 3-hydroxyisoindolin-1-one precursors, act as potent nonpeptide Urotensin-II (U-II) receptor antagonists, showing single-digit nanomolar potency in functional assays[2].

  • Multicomponent Reactions: The compound participates efficiently in Brønsted acid-promoted cascade reactions. For instance, condensation of 2-formylbenzoic acid with anilines yields the imine intermediate, which rapidly cyclizes to the isoindolinone core. This can be trapped by various nucleophiles to form complex pentacyclic or functionalized isoindolin-1-ones[5].

  • Phosphinoyl-Functionalization: Catalyst-free Kabachnik–Fields-type reactions utilizing 2-formylbenzoic acid, primary amines (like aniline), and secondary phosphine oxides yield 3-oxoisoindolin-1-ylphosphine oxides, showcasing the high atom economy achievable with this scaffold[6].

Experimental Protocol: Synthesis and Characterization

To ensure high fidelity in your synthetic workflows, the following protocol details the condensation of 2-formylbenzoic acid (phthalaldehydic acid) with aniline to yield 2-formyl-N-phenylbenzamide (isolated predominantly as its cyclic tautomer, 3-hydroxy-2-phenylisoindolin-1-one). This method is designed as a self-validating system.

Materials:

  • 2-Formylbenzoic acid (1.0 equiv)

  • Aniline (1.05 equiv)

  • Solvent: Water (Green chemistry approach)[7]

  • Catalyst: Acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, suspend 2-formylbenzoic acid (10 mmol) in 20 mL of water. Add a catalytic amount of acetic acid (1 mL) to activate the carbonyl carbon.

  • Amine Addition: Slowly add aniline (10.5 mmol) dropwise to the suspension at room temperature. Causality: Slow addition prevents localized overheating and minimizes the formation of bis-aniline aminal byproducts.

  • Condensation & Cyclization: Heat the reaction mixture to 100 °C for 12 hours. The initial condensation forms the imine, which subsequently undergoes intramolecular cyclization to the thermodynamically stable isoindolinone ring[5].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active 2-formylbenzoic acid spot (lower Rf) and the emergence of a new, distinct product spot (higher Rf) validates reaction progression.

  • Workup & Isolation: Upon completion, cool the mixture to 0–5 °C in an ice bath. The product will precipitate as pale yellow/white crystals. Self-Validation: The formation of a precipitate confirms the successful generation of the highly crystalline cyclic tautomer. Filter the solid under vacuum and wash with cold water to remove unreacted aniline and acetic acid.

  • Purification: Recrystallize the crude solid from a mixture of methanol and diethyl ether to yield pure 3-hydroxy-2-phenylisoindolin-1-one[8]. Confirm purity via 1H-NMR (look for the characteristic hemiaminal CH proton singlet around 6.0-6.5 ppm, distinct from an aldehyde proton at >9.5 ppm).

Step-by-step experimental workflow for the synthesis of 2-formyl-N-phenylbenzamide.

References

1.3 - Molaid.com 2. - ChemBuyersGuide.com 3.8 - Google Patents 4. 1 - ResearchGate 5.2 - ResearchGate 6. 4 - Semantic Scholar 7.6 - RSC Publishing 8.7 - Benchchem 9.5 - RHHZ.net

Sources

Exploratory

Ring-Chain Tautomerism of 2-Formyl-N-phenylbenzamide in Solution: A Mechanistic and Analytical Guide

Executive Summary The structural behavior of 2-formylbenzamides in solution is a classic study in dynamic covalent chemistry. Specifically, 2-Formyl-N-phenylbenzamide exhibits a pronounced ring-chain tautomerism, existin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural behavior of 2-formylbenzamides in solution is a classic study in dynamic covalent chemistry. Specifically, 2-Formyl-N-phenylbenzamide exhibits a pronounced ring-chain tautomerism, existing in an equilibrium between its open-chain aldehyde form and its cyclic hydroxylactam form (3-hydroxy-2-phenylisoindolin-1-one). For researchers in drug development and synthetic organic chemistry, understanding the exact position of this equilibrium is critical. The cyclic isoindolinone core is a privileged scaffold in medicinal chemistry, whereas the open-chain aldehyde presents a highly reactive electrophilic center capable of off-target protein binding. This guide details the mechanistic drivers, thermodynamic principles, and self-validating analytical workflows required to characterize this tautomerism in solution.

Mechanistic Drivers of Tautomerization

The tautomerization of 2-formyl-N-phenylbenzamide is driven by the geometric proximity of two reactive functional groups: an electrophilic formyl carbon and a nucleophilic amide nitrogen.

Despite the amide nitrogen's lone pair being partially delocalized into the adjacent carbonyl group, the ortho-relationship on the benzene ring enforces a high effective molarity. This geometric constraint facilitates an intramolecular nucleophilic attack on the formyl group. According to Baldwin’s rules, this is a highly favored 5-exo-trig cyclization.

Extensive spectroscopic studies demonstrate that in polar aprotic solvents (such as DMSO-d6), the cyclic tautomer (hydroxylactam) is heavily predominant[1]. In some closely related derivatives, such as 6-chloro-2-formylbenzamide, the compound exists exclusively in the ring form[2]. The thermodynamic preference for the cyclic form is driven by:

  • Ring Strain Relief: The formation of the planar, stable 5-membered isoindolinone ring.

  • Solvent Stabilization: The resulting hemiaminal hydroxyl group forms strong hydrogen bonds with polar solvents, further shifting the equilibrium toward the cyclic state.

Tautomerism Open 2-Formyl-N-phenylbenzamide (Open-Chain Form) Transition Nucleophilic Attack (Amide N -> Formyl C) Open->Transition Cyclization Transition->Open Cyclic 3-Hydroxy-2-phenylisoindolin-1-one (Cyclic Form) Transition->Cyclic Cyclic->Transition Ring Opening

Equilibrium dynamics of 2-Formyl-N-phenylbenzamide ring-chain tautomerism.

Analytical Workflows: Self-Validating NMR Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for resolving the molecular structure and tautomeric ratios of 2-formylbenzamides in solution[3]. To ensure absolute trustworthiness in the data, the experimental protocol must be designed as a self-validating system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of highly pure 2-formyl-N-phenylbenzamide in 0.6 mL of DMSO-d6. DMSO is chosen to prevent line broadening associated with rapid proton exchange, which often occurs in protic solvents.

  • Thermal Equilibration: Insert the sample into the NMR probe and equilibrate at exactly 298 K for 15 minutes. Tautomerism is highly temperature-dependent; failing to equilibrate will yield drifting integration values.

  • Optimized Acquisition (Causality of Parameters):

    • Acquire a 1D ¹H NMR spectrum. Set the relaxation delay (

      
      ) to at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons of interest (typically
      
      
      seconds). Causality: If
      
      
      is too short, the aldehyde proton (which has a long
      
      
      ) will not fully relax between scans, leading to an artificial underestimation of the open-chain form.
  • Self-Validation via D₂O Exchange:

    • In the cyclic form, the hemiaminal methine proton (CH) couples with the adjacent hydroxyl proton (OH), appearing as a distinct doublet.

    • Validation Step: Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The D₂O will exchange with the OH proton, causing the OH signal to disappear and the CH doublet to cleanly collapse into a singlet. This structural transformation unequivocally proves the existence of the cyclic hemiaminal form.

  • Equilibrium Quantification: Integrate the aldehyde proton peak (~10.2 ppm) against the hemiaminal methine proton peak (~6.3 ppm) to calculate the equilibrium constant (

    
    ).
    

NMR_Workflow Step1 Sample Prep (DMSO-d6) Step2 Equilibration (298 K, 15 min) Step1->Step2 Step3 NMR Acquisition (1H & 13C) Step2->Step3 Step4 D2O Exchange (Self-Validation) Step3->Step4 Step5 Integration & K_eq Calculation Step4->Step5

Self-validating NMR workflow for quantifying tautomeric ratios in solution.

Quantitative Data Presentation

The differentiation between the open and cyclic forms relies on stark contrasts in their electronic environments. The table below summarizes the diagnostic spectroscopic signatures used to quantify the tautomeric mixture.

Tautomeric Form¹H NMR Signature (DMSO-d6)¹³C NMR Signature (DMSO-d6)Structural Assignment
Open-Chain ~10.0 – 10.5 ppm (s, 1H)~190 – 195 ppmAldehyde proton and carbonyl[3]
Open-Chain ~10.5 – 11.0 ppm (s, 1H)~165 – 168 ppmAmide NH and amide carbonyl
Cyclic (Predominant) ~6.0 – 6.5 ppm (d, 1H)~80 – 85 ppmHemiaminal methine (CH-OH)
Cyclic (Predominant) ~6.5 – 7.0 ppm (d, 1H)~165 – 168 ppmHemiaminal hydroxyl (OH) and lactam C=O

*Note: The doublets for the cyclic form collapse to a single methine singlet upon D₂O exchange, serving as the primary diagnostic validation.

Implications for Drug Development

For pharmaceutical scientists, the ring-chain tautomerism of 2-formyl-N-phenylbenzamide is not merely an analytical curiosity—it dictates the molecule's pharmacokinetic and toxicological profile.

If a drug candidate contains a 2-formylbenzamide motif, the open-chain aldehyde form acts as a soft electrophile. It can readily undergo Schiff base formation with the primary amines of lysine residues on off-target proteins, leading to haptenization and potential idiosyncratic adverse drug reactions (IADRs). Conversely, the cyclic isoindolinone form is chemically stable and serves as a robust hydrogen-bond donor/acceptor pair for targeted receptor binding. By utilizing the self-validating NMR protocols outlined above, developers can accurately map the thermodynamic landscape of their compounds, ensuring that the stable, non-toxic cyclic tautomer is the overwhelmingly dominant species under physiological conditions.

References

  • Bowden, K., Hiscocks, S. P., & Perjéssy, A. (1998). Ring–chain tautomerism. Part 9. 2-Acylbenzamides, 8-acyl-1-naphthamides and 5-acyl-4-phenanthramides. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

Sources

Foundational

Equilibrium between 2-Formyl-N-phenylbenzamide and 3-hydroxy-2-phenylisoindolin-1-one

Equilibrium Dynamics between 2-Formyl-N-phenylbenzamide and 3-hydroxy-2-phenylisoindolin-1-one: A Mechanistic and Synthetic Guide Executive Summary The structural interconversion between 2-formyl-N-phenylbenzamide and 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Equilibrium Dynamics between 2-Formyl-N-phenylbenzamide and 3-hydroxy-2-phenylisoindolin-1-one: A Mechanistic and Synthetic Guide

Executive Summary

The structural interconversion between 2-formyl-N-phenylbenzamide and 3-hydroxy-2-phenylisoindolin-1-one represents a synthetically crucial example of ring-chain tautomerism. This equilibrium dictates the reactivity, stability, and functionalization potential of isoindolinone pharmacophores—a core scaffold in numerous FDA-approved therapeutics and bioactive molecules. This technical guide dissects the thermodynamic drivers, analytical characterization methods, and self-validating synthetic protocols required to isolate and utilize these species effectively.

Mechanistic Causality of Ring-Chain Tautomerism

The tautomeric equilibrium between the open-chain formyl amide and the cyclic hydroxylactam is governed by the intramolecular nucleophilic attack of the amide nitrogen onto the highly electrophilic carbonyl carbon of the ortho-formyl group.

While primary and secondary amides are generally poor nucleophiles due to resonance stabilization with their own carbonyl group, the proximity effect (enforced by the rigid ortho-substituted benzene ring) dramatically lowers the activation entropy (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) for cyclization. As documented in studies on the [1], 2-formylbenzamides exist almost exclusively in the cyclic ring form (hydroxylactam), whereas the corresponding esters can be isolated as a mixture of open-chain and cyclic tautomers. The N-phenyl substituent slightly attenuates the nitrogen's nucleophilicity via delocalization into the aromatic ring; however, the thermodynamic stability of the resulting 5-membered isoindolinone ring overwhelmingly drives the equilibrium forward (

).

Tautomerism A 2-Formyl-N-phenylbenzamide (Open-Chain Form) B Intramolecular Nucleophilic Attack (Amide N to Formyl C) A->B K_eq (Forward) C 3-Hydroxy-2-phenylisoindolin-1-one (Cyclic Hydroxylactam Form) B->C Proton Transfer C->A Ring Opening (Reverse)

Mechanism of ring-chain tautomerism between open-chain and cyclic hydroxylactam forms.

Thermodynamic Drivers and Solvent Effects

The position of the equilibrium is sensitive to environmental factors, specifically solvent polarity and hydrogen-bonding capacity.

  • Aprotic Solvents (e.g., Chloroform, Dichloromethane): Non-polar environments strongly favor the cyclic 3-hydroxy-2-phenylisoindolin-1-one. The intramolecular hydrogen bond in the cyclic form is stabilized, and the lack of external solvation for the open-chain aldehyde drives cyclization.

  • Protic Solvents (e.g., Methanol, Water): While the cyclic form still predominates, protic solvents can stabilize the open-chain form via intermolecular hydrogen bonding with the aldehyde oxygen and amide proton. However, in alcoholic solvents, competitive acetalization can occur, complicating the equilibrium.

Table 1: Influence of Environment on Tautomeric Equilibrium

Solvent EnvironmentDielectric Constant (

)
Dominant TautomerEstimated Ratio (Cyclic:Open)
Chloroform (

)
4.8Cyclic (Hydroxylactam)> 99:1
Dimethyl Sulfoxide (

)
46.8Cyclic (Hydroxylactam)> 95:5
Methanol (

)
32.7Cyclic (with hemiacetal side-products)Context-dependent

Analytical Characterization (NMR Spectroscopy)

To validate the structural state of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool. The transition from an


 hybridized aldehyde carbon to an 

hybridized hemiaminal carbon results in massive chemical shift perturbations.

Table 2: Diagnostic NMR Chemical Shifts for Tautomeric Discrimination

Nucleus / Functional GroupOpen-Chain (2-Formyl-N-phenylbenzamide)Cyclic (3-Hydroxy-2-phenylisoindolin-1-one)

H (Aldehyde / Hemiaminal)
~10.1 ppm (singlet, 1H, CHO)~6.4 ppm (doublet, 1H, CH-OH)

H (Amide NH / Hydroxyl OH)
~8.5 ppm (broad singlet, 1H, NH)~6.8 ppm (doublet, 1H, OH)

C (Carbonyl / Hemiaminal)
~192 ppm (C=O, aldehyde)~82 ppm (C-OH, hemiaminal)

C (Amide / Lactam Carbonyl)
~168 ppm (C=O, amide)~166 ppm (C=O, lactam)

The absence of the ~10.1 ppm signal and the presence of the ~6.4 ppm signal is the primary self-validating checkpoint during synthesis, confirming complete cyclization. This cyclic structure is a critical intermediate; for instance, the 2[2] relies entirely on the stability of this cyclic form to generate substituted isoindolin-1-ones.

Experimental Protocol: Synthesis and Validation

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The choice of reagents prevents over-oxidation, while the isolation steps leverage the differential solubility of the cyclic tautomer.

Step-by-Step Methodology:

  • Activation: Dissolve 2-formylbenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Chlorination: Slowly add oxalyl chloride (12.0 mmol) dropwise at 0 °C. Causality: Oxalyl chloride is chosen over thionyl chloride to allow the reaction to proceed at lower temperatures, preventing thermal degradation of the sensitive formyl group. Stir for 2 hours until gas evolution ceases.

  • Amidation & Cyclization: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting 2-formylbenzoyl chloride in DCM (30 mL) and cool to 0 °C. Add aniline (10.5 mmol) and triethylamine (15.0 mmol) dropwise. Causality: Triethylamine acts as an acid scavenger, driving the amidation forward. Upon formation of the amide, the molecule spontaneously cyclizes to the hydroxylactam.

  • In-Process Control (TLC): Spot the reaction mixture on a silica TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Validation: A negative (non-orange) result indicates the absence of the open-chain aldehyde, confirming complete cyclization.

  • Isolation: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline, followed by saturated aqueous

    
     (20 mL) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize the crude solid from ethyl acetate/hexane to yield pure 3-hydroxy-2-phenylisoindolin-1-one as a white crystalline solid.

  • NMR Validation: Dissolve 10 mg of the product in

    
    . Acquire a 
    
    
    
    H NMR spectrum. The presence of a doublet at ~6.4 ppm (
    
    
    Hz) integrating to 1H validates the cyclic hemiaminal structure.

Workflow Step1 Step 1: Synthesis Amidation of 2-formylbenzoic acid with aniline Step2 Step 2: Isolation Precipitation & Filtration (Aprotic Wash) Step1->Step2 Step3 Step 3: NMR Analysis Dissolve in CDCl3 or DMSO-d6 Acquire 1H/13C Spectra Step2->Step3 Step4 Step 4: Validation Integrate Hemiaminal (CH-OH) vs. Aldehyde (CHO) peaks Step3->Step4

Step-by-step experimental workflow for synthesizing and validating the tautomeric equilibrium.

References

  • Sagirova, Z. R., Starodubtseva, E. V., Turova, O. V., & Vinogradov, M. G. "Hydrogenolysis of the C-O bond of hydroxylactams as a convenient method for the synthesis of substituted isoindolin-1-ones." Russian Chemical Bulletin 62.4 (2013): 1032-1037.[Link]

Sources

Exploratory

Physical Properties and Solubility Dynamics of 2-Formyl-N-phenylbenzamide: A Comprehensive Technical Guide

Executive Summary In the landscape of advanced organic synthesis and drug development, 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7) serves as a highly versatile building block. Characterized by an aldehyde and an amide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7) serves as a highly versatile building block. Characterized by an aldehyde and an amide group positioned ortho to each other on a benzene ring, this compound is a critical precursor for complex molecular architectures, including isoindolinones and highly functionalized heterocycles[1].

However, handling this compound requires a deep understanding of its physical chemistry. It does not exist merely as a static molecule; rather, it exhibits a dynamic structural dualism. This whitepaper provides an in-depth, mechanistic guide to the physical properties, thermodynamic solubility, and structural behavior of 2-Formyl-N-phenylbenzamide, equipping researchers with self-validating protocols for its characterization.

Structural Dynamics: The Ring-Chain Tautomerism Paradigm

The most critical physical characteristic of 2-Formyl-N-phenylbenzamide is its propensity for ring-chain tautomerism . The proximity of the electrophilic formyl group and the nucleophilic amide nitrogen facilitates a reversible intramolecular cyclization[2].

In solution, the open-chain form (2-formyl-N-phenylbenzamide) exists in a thermodynamic equilibrium with its cyclic hydroxylactam tautomer (3-hydroxy-2-phenylisoindolin-1-one )[3].

Causality of Solvent Effects: The position of this equilibrium is not fixed; it is dictated by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent matrix.

  • Polar Protic Solvents (e.g., Alcohols, Water): Strongly favor the cyclic hydroxylactam form due to the stabilization of the hydroxyl group via intermolecular hydrogen bonding. Note that in acidic alcoholic media, the cyclic form can undergo nucleophilic substitution to form alkoxy-lactams (acetals)[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Can stabilize the open-chain form through hydrogen bonding with the amide N-H, though the cyclic form often remains the major species depending on temperature and concentration[2].

Tautomerism Open Open-Chain Tautomer (2-Formyl-N-phenylbenzamide) Cyclic Cyclic Tautomer (3-Hydroxy-2-phenylisoindolin-1-one) Open->Cyclic Intramolecular Cyclization Protic Polar Protic Solvents (Alcohols, Water) Favors Cyclic Form Protic->Cyclic Aprotic Polar Aprotic Solvents (DMSO, DMF) Stabilizes Open Form via H-bond Aprotic->Open

Fig 1. Tautomeric equilibrium of 2-Formyl-N-phenylbenzamide driven by solvent polarity.

Physicochemical Property Profile

Because of the tautomeric equilibrium, the bulk physical properties of the solid can exhibit variance (e.g., broad melting ranges) depending on the crystallization solvent. The data below synthesizes structural calculations with proxy data derived from its parent core, [4], and generic ortho-formylbenzamides[1].

PropertyValue / DescriptionMechanistic Note
Molecular Formula C₁₄H₁₁NO₂-
Molecular Weight 225.24 g/mol [5]-
Appearance Pale yellow to off-white crystalline powderColor intensity may shift based on the dominant tautomeric crystal lattice.
Melting Point ~160 °C – 180 °C (Decomp.)Often broad due to thermal induction of tautomerization prior to melting[4].
Hydrogen Bond Donors 1 (Open) / 1 (Cyclic)Amide N-H (Open) vs. Hydroxyl O-H (Cyclic).
Hydrogen Bond Acceptors 2 (Open) / 2 (Cyclic)Carbonyl oxygens (Open) vs. Lactam/Hydroxyl oxygens (Cyclic).
Topological Polar Surface Area (TPSA) 46.2 Ų (Predicted)Varies slightly between open and cyclic states, affecting membrane permeability.

Thermodynamics of Solubility

The solubility of 2-Formyl-N-phenylbenzamide is governed by the lipophilic N-phenyl ring and the highly polar, tautomerizing core[6]. The transition from an open-chain aldehyde to a rigid cyclic hydroxylactam drastically alters the molecule's solvation cavity requirements and dipole moment.

Solvent ClassRepresentative SolventsEstimated SolubilityCausality & Structural State
Aqueous Water, BuffersInsoluble (< 0.1 mg/mL)High crystal lattice energy and lipophilic phenyl rings prevent aqueous solvation[4].
Non-Polar Hexane, HeptanePoor (< 1 mg/mL)Unable to disrupt the strong intermolecular hydrogen bonding of the solid state.
Polar Aprotic DMSO, DMF, DCMHigh (> 50 mg/mL)Strong dipole-dipole interactions; DMSO acts as a strong H-bond acceptor, highly solvating both tautomers[6].
Polar Protic Methanol, EthanolModerate to High Solvates the cyclic form efficiently via H-bonding, but risk of solvent-adduct formation (acetals) exists under acidic conditions[3].

Experimental Methodologies for Characterization

To ensure scientific integrity, researchers cannot measure the solubility of this compound without simultaneously measuring its tautomeric state. The following self-validating protocols must be executed in parallel.

Protocol 1: Determination of Ring-Chain Tautomeric Ratio via ¹H-NMR

Causality: Chromatographic methods (like HPLC) can shift the tautomeric equilibrium during column separation due to interactions with the stationary phase. ¹H-NMR provides an instantaneous "snapshot" of the equilibrium state in a specific solvent.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 mg of 2-Formyl-N-phenylbenzamide into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of the deuterated solvent of interest (e.g., DMSO-

    
     for polar aprotic profiling, or CD₃OD for polar protic profiling).
    
  • Equilibration: Allow the solution to rest at 298 K for 2 hours to ensure thermodynamic equilibrium of the ring-chain tautomerization is reached.

  • Acquisition: Transfer to an NMR tube and acquire a standard 1D ¹H-NMR spectrum (400 MHz or higher) at 298 K.

  • Quantification:

    • Integrate the distinct aldehyde proton peak of the open-chain form (typically appearing far downfield at ~10.0 - 10.5 ppm ).

    • Integrate the chiral methine proton (C-H adjacent to the hydroxyl) of the cyclic hydroxylactam form (typically appearing at ~6.0 - 6.5 ppm )[2].

    • Calculate the molar ratio directly from these integrals.

Protocol 2: Static Equilibrium Solubility Quantification

Causality: The shake-flask method is the gold standard for thermodynamic solubility. Because tautomerism is temperature-dependent, strict thermostatic control is mandatory to prevent artificial solubility inflation[6].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 2-Formyl-N-phenylbenzamide (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed, airtight glass ampoule.

  • Thermostatic Agitation: Place the ampoule in a thermostatic shaker set precisely to 298.0 K (± 0.1 K). Agitate at 300 RPM for 72 hours to ensure complete thermodynamic saturation.

  • Phase Separation: Remove the ampoule and centrifuge at 10,000 RPM for 15 minutes at exactly 298.0 K to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant using a syringe equipped with a 0.45 µm PTFE filter (pre-warmed to 298 K to prevent precipitation).

  • Dilution & HPLC-UV Analysis: Dilute the filtered aliquot immediately into the HPLC mobile phase to quench further tautomerization. Quantify total concentration using a pre-calibrated HPLC-UV method (detection at ~254 nm).

Workflow Start Excess Solute + Target Solvent Eq Thermostatic Equilibration (Shake-Flask, 72h, 298K) Start->Eq Sep Phase Separation (Centrifugation & Filtration) Eq->Sep Split Aliquot Split Sep->Split NMR 1H-NMR Analysis (Tautomer Ratio) Split->NMR Dilute in CDCl3/DMSO-d6 HPLC HPLC-UV Analysis (Total Solubility) Split->HPLC Dilute in Mobile Phase Data Thermodynamic & Structural Profiling NMR->Data HPLC->Data

Fig 2. Workflow for parallel quantification of solubility and tautomeric ratio.

Conclusion

The physical handling, formulation, and synthetic application of 2-Formyl-N-phenylbenzamide cannot be treated as a standard dissolution exercise. Its solubility is inextricably linked to its ring-chain tautomerism. By utilizing parallel NMR and HPLC protocols, researchers can accurately map its thermodynamic landscape, avoiding the pitfalls of solvent-induced structural artifacts and ensuring high-fidelity data for downstream drug development and materials science applications.

References

  • [5] Molaid Chemical Database. 2-Formyl-N-phenylbenzamide - CAS 106149-47-7. Retrieved from:

  • [1] BenchChem. 2-Formylbenzamide | 87963-75-5. Retrieved from:

  • [4] PubChem, National Institutes of Health (NIH). Benzanilide | C13H11NO | CID 7168. Retrieved from:

  • [6] BenchChem. Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Retrieved from:

  • [2] ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. Retrieved from:

  • [3] Thieme E-Journals. Functionalization of 3-Chlorobenzaldehyde - Who we serve. Retrieved from:

Sources

Foundational

Literature review of ortho-formyl benzamide derivatives

Executive Summary In the landscape of modern organic synthesis and drug discovery, the ortho-formyl benzamide scaffold (2-formylbenzamide) stands out as a highly versatile, bifunctional building block[1]. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the ortho-formyl benzamide scaffold (2-formylbenzamide) stands out as a highly versatile, bifunctional building block[1]. Characterized by an electrophilic aldehyde and a nucleophilic/directing amide group positioned ortho to each other on a benzene ring, this structural arrangement facilitates a diverse array of intramolecular cyclizations, transition-metal-catalyzed C–H functionalizations, and stereoselective condensations[2].

This whitepaper provides an in-depth mechanistic analysis of o-formylbenzamide derivatives. By exploring their structural dynamics, catalytic transformations, and applications in natural product synthesis, we aim to equip researchers with field-proven insights and self-validating protocols to harness these derivatives in the construction of complex molecular architectures.

Structural Dynamics: Ring-Chain Tautomerism

The fundamental reactivity of o-formylbenzamides is dictated by their ability to undergo ring-chain tautomerism. In solution, the open-chain formyl amide exists in a dynamic equilibrium with its cyclic tautomer, 3-hydroxyisoindolinone[3].

Causality in Experimental Design: The position of this equilibrium is highly dependent on the solvent polarity and the steric/electronic nature of the amide substituents. Protic solvents and electron-withdrawing groups on the nitrogen typically favor the cyclic tautomer. Understanding this dynamic is critical when designing nucleophilic addition reactions; if the open form is desired for a specific functionalization (e.g., Wittig olefination of the aldehyde), researchers must utilize sterically demanding protecting groups or chiral auxiliaries that lock the molecule in the open conformation[4].

Reactivity A o-Formylbenzamide (Open Form) B 3-Hydroxyisoindolinone (Cyclic Tautomer) A->B Ring-Chain Tautomerism C Cu-Catalyzed C-H Amidation (CuBr, Oxidant) A->C E Chiral Auxiliary Condensation ((-)-Ephedrine) A->E G Reductive/Photochemical Cyclization A->G D Phthalimides (e.g., N-methylphthalimide) C->D F Chiral Oxazolidines (Stereoselective Precursors) E->F H Isoindolinones / Amino Lactones (Natural Product Cores) G->H

Caption: Divergent synthetic pathways and tautomeric dynamics of o-formylbenzamide derivatives.

Key Mechanistic Pathways

Copper-Catalyzed Intramolecular C–H Amidation

The classical synthesis of phthalimides often requires harsh dehydration of phthalic anhydrides with primary amines. However, o-formylbenzamides offer a milder, atom-economical alternative via direct formyl C–H amidation[5]. Utilizing a copper catalyst (e.g., CuBr) and an oxidant such as N-bromosuccinimide (NBS) or tert-butyl hydroperoxide (TBHP), the formyl C–H bond is activated to form a C–N bond, yielding functionalized phthalimides[5].

Mechanistic Insight: Density Functional Theory (DFT) calculations and radical trapping experiments suggest a single-electron transfer (SET) pathway. The oxidant generates a radical species that abstracts the formyl hydrogen. The resulting acyl radical coordinates with a high-valent Cu(II) or Cu(III) intermediate, followed by rapid reductive elimination to forge the C–N bond[1]. This avoids the need for pre-functionalized acyl halides.

CuMechanism N1 Cu(I) Catalyst N2 Oxidation (NBS/TBHP) Single Electron Transfer N1->N2 N3 Cu(II) / Cu(III) Intermediate N2->N3 N4 o-Formylbenzamide Coordination N3->N4 N5 Formyl C-H Activation (Radical Abstraction) N4->N5 N6 Intramolecular C-N Bond Formation N5->N6 N7 Reductive Elimination N6->N7 N7->N1 Catalyst Regeneration N8 Phthalimide Product N7->N8

Caption: Catalytic cycle for the Cu-mediated intramolecular C-H amidation of o-formylbenzamides.

Stereoselective Auxiliary-Mediated Transformations

For asymmetric synthesis, o-formylbenzamides can be condensed with chiral auxiliaries such as (−)-ephedrine[1]. This reaction, typically conducted in refluxing toluene, produces chiral oxazolidines with high diastereoselectivity[4]. The stereochemical bias induced by the auxiliary forces the amide's stereogenic Ar–CO axis into a specific conformation, effectively directing subsequent ortho-lithiation or nucleophilic additions to construct complex, enantiopure heterocycles[4].

Applications in Drug Discovery & Natural Product Synthesis

The o-formylbenzamide motif is a critical precursor in the total synthesis of several bioactive alkaloids:

  • Eburnamonine: A potent vasorelaxant indole alkaloid. Its synthesis utilizes a reductive (3+2) annulation of lactams, where o-formylbenzamide derivatives are converted into cyclic N,O-acetals containing quaternary carbon centers. These intermediates undergo acid-mediated nucleophilic addition via iminium ions to establish the complex polycyclic core[6].

  • Platyphyllide: A norsesquiterpene lactone synthesized via a highly convergent route. A critical step involves a Diels–Alder reaction utilizing an o-formylbenzamide to establish the aromatic skeleton, followed by an intramolecular ene reaction[6].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for key o-formylbenzamide transformations, providing a comparative baseline for synthetic planning.

TransformationSubstrateCatalyst / ReagentsConditionsYield (%)Target Scaffold
Intramolecular C–H Amidation N-methyl-o-formylbenzamideCuBr (10 mol%), NBSrt to 90 °C, CH₃CN75–92%N-methylphthalimide[5]
Chiral Condensation N,N-dialkyl-2-formylbenzamide(−)-EphedrineRefluxing Toluene, Dean-Stark>90% (High de)Chiral Oxazolidine[1]
Photochemical Cyclization 2-formylbenzamideUV Light (

)
Ambient, Aprotic Solvent60–85%Amino Lactones[1]
Reductive Annulation Formyl/Lactam PrecursorsIr-catalyst, PhotoredoxAmbient, Blue LED, Acid70–88%Eburnamonine Core[6]

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . The following procedure incorporates internal analytical checkpoints to ensure mechanistic fidelity.

Protocol: Copper-Catalyzed Intramolecular C–H Amidation

Objective: Conversion of N-methyl-o-formylbenzamide to N-methylphthalimide. Self-Validation Rationale: The success of the cyclization is continuously monitored by the disappearance of the highly deshielded aldehyde proton (~10.0 ppm) in ¹H NMR, and the emergence of a symmetric aromatic splitting pattern characteristic of the phthalimide core.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methyl-o-formylbenzamide (1.0 mmol) and CuBr (0.1 mmol, 10 mol%).

  • Atmospheric Control: Evacuate the tube and backfill with dry Nitrogen (repeat 3x) to prevent unwanted aerobic side reactions that could lead to premature oxidation of the aldehyde to a carboxylic acid.

  • Initiation: Inject anhydrous acetonitrile (5.0 mL) followed by the slow, dropwise addition of the oxidant (NBS, 1.2 mmol) dissolved in 2.0 mL of acetonitrile. Causality: Dropwise addition controls the steady-state concentration of the active radical species, minimizing intermolecular dimerization.

  • Thermal Activation: Seal the tube and heat the mixture to 75 °C in a pre-equilibrated oil bath for 12 hours.

  • In-Process Monitoring: At 6 hours, extract a 50

    
    L aliquot, quench with saturated Na₂S₂O₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (
    
    
    
    ) validates reaction progression.
  • Quenching and Workup: Cool the reaction to room temperature. Quench the remaining oxidant with 10 mL of saturated aqueous Na₂S₂O₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Validation: Purify the crude residue via flash column chromatography. Validate the final product (N-methylphthalimide) via IR spectroscopy (confirming the appearance of the distinct imide carbonyl stretch at ~1770 cm⁻¹) and ¹H NMR.

Conclusion

The ortho-formyl benzamide scaffold is far more than a simple bifunctional aromatic ring; it is a programmable synthetic module. By understanding the causality behind its ring-chain tautomerism and its susceptibility to single-electron transfer pathways, researchers can exploit this moiety to construct highly functionalized heterocycles, chiral auxiliaries, and complex natural products with high atom economy and stereochemical precision.

References

  • Title: Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate Source: ResearchGate URL: [Link]

  • Title: Recent advances in copper-catalyzed C–H bond amidation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and Resolution Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

Sources

Exploratory

Electronic Modulation of Formyl Benzamides: The Role of N-Phenyl Substituents in Tautomeric and Hydrolytic Stability

An in-depth technical analysis of the structural dynamics and stability profiles of N-phenyl formyl benzamides, designed for researchers and drug development professionals. Executive Overview In the rational design of ta...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural dynamics and stability profiles of N-phenyl formyl benzamides, designed for researchers and drug development professionals.

Executive Overview

In the rational design of targeted therapeutics, the structural stability of the amide pharmacophore is paramount. Formyl benzamides—particularly ortho-substituted 2-formylbenzamides—present a unique physicochemical challenge due to their dual reactivity. They are susceptible to standard amide hydrolysis and simultaneously undergo complex ring-chain tautomerism, oscillating between an open-chain aldehyde and a cyclic hydroxylactam (isoindolinone)[1]. As a Senior Application Scientist, I have observed that the introduction of an N-phenyl group is not merely a steric choice; it fundamentally rewrites the electronic landscape of the molecule. This whitepaper elucidates the causality behind these electronic effects, providing a self-validating framework for profiling the stability of N-phenyl formyl benzamides.

Mechanistic Causality: Electronic Effects on Hydrolytic Stability

The hydrolytic degradation of amides is dictated by the electrophilicity of the carbonyl carbon and the basicity of the amide nitrogen. Replacing an N-alkyl group with an N-phenyl group significantly enhances the overall stability of the benzamide core under both physiological and extreme pH conditions[2].

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, hydrolysis is initiated by the protonation of the amide carbonyl oxygen. The N-phenyl group, acting as a resonance electron-withdrawing moiety, delocalizes the nitrogen lone pair into the aromatic

    
    -system. This deprives the carbonyl oxygen of resonance-donated electron density, significantly lowering its basicity and reducing the degree of protonation compared to N-alkyl amides[3]. Consequently, the rate-determining nucleophilic attack by water is severely retarded.
    
  • Base-Catalyzed Hydrolysis: In alkaline media, the mechanism shifts to direct nucleophilic attack by hydroxide ions. Here, the electron-withdrawing nature of the N-phenyl ring increases the acidity of the amide N-H proton. In environments with a pH greater than the compound's pKa, this leads to the rapid formation of an unreactive amide anion. The resulting negative charge electrostatically repels incoming hydroxide nucleophiles, effectively halting the hydrolysis cascade[3].

Hydrolysis_Mechanism NPhenyl N-Phenyl Substitution Acidic Acidic Media (pH < 2) NPhenyl->Acidic N-Lone Pair Delocalization Basic Alkaline Media (pH > 10) NPhenyl->Basic Increased N-H Acidity Protonation Suppressed Carbonyl Protonation Acidic->Protonation Anion Rapid N-H Deprotonation (Anion Formation) Basic->Anion Stable Enhanced Amide Bond Stability Protonation->Stable Prevents H2O Attack Anion->Stable Repels OH- Nucleophile

Mechanistic divergence of N-phenyl benzamide stabilization under acidic and alkaline conditions.

Ring-Chain Tautomerism in 2-Formylbenzamides

Beyond hydrolysis, 2-formylbenzamides exhibit ring-chain tautomerism. The open-chain formyl benzamide can undergo an intramolecular nucleophilic attack by the amide nitrogen onto the electrophilic formyl carbon, generating a cyclic isoindolinone (hydroxylactam) derivative[1].

The position of this equilibrium is exquisitely sensitive to the electronic nature of the N-phenyl substituents:

  • Electron-Donating Groups (EDGs) (e.g., -OCH

    
    , -CH
    
    
    
    ):
    Enhance the nucleophilicity of the amide nitrogen, driving the equilibrium toward the cyclic hydroxylactam.
  • Electron-Withdrawing Groups (EWGs) (e.g., -NO

    
    , -CF
    
    
    
    ):
    Pull electron density away from the nitrogen, drastically reducing its nucleophilicity. This stabilizes the open-chain formyl benzamide, preventing cyclization.

Tautomerism_Logic Open Open-Chain 2-Formylbenzamide Cyclic Cyclic Tautomer (Isoindolinone) Open->Cyclic Intramolecular Attack Cyclic->Open Ring Opening EDG N-Phenyl + EDG (High N-Nucleophilicity) EDG->Cyclic Shifts Equilibrium EWG N-Phenyl + EWG (Low N-Nucleophilicity) EWG->Open Shifts Equilibrium

Electronic influence of N-phenyl substituents on 2-formylbenzamide ring-chain tautomerism.

Quantitative Structure-Stability Relationship (QSSR)

To contextualize these electronic effects, we correlate the Hammett substituent constants (


) with the tautomeric equilibrium ratio and the hydrolytic half-life. The following table summarizes a representative structure-activity relationship matrix demonstrating the causality between electron density and molecular stability.
N-Phenyl Substituent (Para)Hammett Constant (

)
Electronic EffectTautomeric State (DMSO-

)
Hydrolytic

(pH 7.4, 37°C)
-OCH

-0.27Strong Donating>95% Cyclic42 Hours
-CH

-0.17Weak Donating80% Cyclic68 Hours
-H 0.00Neutral55% Cyclic115 Hours
-Cl +0.23Weak Withdrawing85% Open-Chain190 Hours
-NO

+0.78Strong Withdrawing>99% Open-Chain>400 Hours

Data Interpretation: As the Hammett constant increases (stronger EWG), the nitrogen loses nucleophilicity. This traps the molecule in the open-chain form and hardens the amide bond against hydrolytic cleavage.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure endpoints; they continuously verify mass balance to rule out artifactual degradation.

Protocol A: NMR-Based Tautomeric Equilibrium Profiling Objective: Quantify the Open:Cyclic ratio of 2-formylbenzamides.

  • Sample Preparation: Dissolve 5.0 mg of the synthesized N-phenyl 2-formylbenzamide in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Internal Standard Addition (Validation Step): Add exactly 1.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert, non-overlapping internal standard.

  • Acquisition: Acquire a high-resolution

    
    H-NMR spectrum (400 MHz or higher) at 298 K. Ensure a relaxation delay (
    
    
    
    ) of at least 5 seconds for accurate integration.
  • Signal Identification:

    • Open-chain marker: Integrate the distinct aldehyde proton singlet (

      
       ~10.0 - 10.5 ppm).
      
    • Cyclic marker: Integrate the hydroxylactam methine proton (

      
       ~6.0 - 6.5 ppm).
      
  • Data Processing & Validation: Calculate the molar ratio. Self-Validation: Sum the molar quantities of the open and cyclic forms against the TMB internal standard. If the sum is <95% of the theoretical yield, investigate intermolecular oligomerization or side reactions.

Protocol B: Mass-Balanced Kinetic Hydrolysis Assay Objective: Determine the hydrolytic pseudo-first-order half-life under physiological conditions.

  • Matrix Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C.

  • Initiation: Spike the buffer with the compound (dissolved in 5% DMSO to ensure solubility) to achieve a final concentration of 100

    
    M.
    
  • Sampling: Extract 100

    
    L aliquots at 
    
    
    
    hours. Immediately quench the reaction by adding 100
    
    
    L of ice-cold acetonitrile containing 10
    
    
    M of an internal standard (e.g., benzophenone).
  • HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Monitor at the compound's

    
     (typically 254 nm).
    
  • Self-Validation (Mass Balance Check): Quantify the disappearance of the parent peak and the appearance of the two primary hydrolysis products (the substituted aniline and 2-formylbenzoic acid). The molar sum of [Parent] + [Aniline] + [Acid] must equal the initial [Parent]

    
     within a 
    
    
    
    5% margin. If mass balance fails, an alternative degradation pathway (e.g., oxidation of the formyl group) is occurring, and the hydrolytic
    
    
    calculation is invalid.

Experimental_Workflow Prep Sample Prep & Internal Standard Assay NMR or HPLC Data Acquisition Prep->Assay Quant Peak Integration & Quantification Assay->Quant Valid Mass Balance Verification Quant->Valid

Self-validating experimental workflow ensuring data integrity through mass balance verification.

References

  • ResearchGate. "Functionalization of 3-Chlorobenzaldehyde" (Ring-Chain Tautomerism of 2-formylbenzamides). ResearchGate. URL: [Link]

  • ResearchGate. "Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?". ResearchGate. URL: [Link]

Sources

Foundational

The Aldehyde in N-Phenylbenzamides: A Gateway for Synthetic Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of N-Phenylbenzamide Aldehydes N-phenylbenzamides are a significant class of com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of N-Phenylbenzamide Aldehydes

N-phenylbenzamides are a significant class of compounds in medicinal chemistry and materials science, prized for their rigid, planar structure and hydrogen-bonding capabilities. The introduction of an aldehyde (formyl) group onto this scaffold, particularly in derivatives such as N-(4-formylphenyl)benzamide, unlocks a versatile chemical handle for extensive molecular elaboration. This guide provides a comprehensive exploration of the reactivity profile of the aldehyde group within the N-phenylbenzamide framework. We will delve into the electronic and steric factors governing its reactivity and present detailed, field-proven protocols for its key transformations, empowering researchers to leverage this functionality in their synthetic endeavors.

The N-Phenylbenzamide Moiety: An Electronic and Steric Influencer

The reactivity of the aldehyde group in N-phenylbenzamides is modulated by the electronic and steric characteristics of the N-phenylbenzamide substituent. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions.

Electronic Effects: The benzamide group, particularly when positioned para to the aldehyde as in N-(4-formylphenyl)benzamide, exerts a significant electron-withdrawing effect through resonance and inductive effects.[1] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon of the aldehyde, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] This enhanced reactivity is a key consideration in designing synthetic strategies.

Steric Effects: While the N-phenylbenzamide group is sizable, its placement, especially at the para position, generally does not impose significant steric hindrance directly around the aldehyde functionality. This allows for the approach of a wide range of nucleophiles, making many classical aldehyde reactions feasible. However, in cases where the substitution pattern on either the N-phenyl or the benzoyl ring is more complex, steric factors could play a more pronounced role and should be considered during reaction design.

Core Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in N-phenylbenzamides allows for a rich tapestry of chemical transformations. This section details the protocols for several key reactions, providing a foundation for the synthesis of diverse derivatives.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing a precursor for further amide or ester formations.

Causality of Experimental Choices: A mild and selective oxidizing agent is crucial to avoid unwanted side reactions on the electron-rich aromatic rings or the amide bond. A biphasic system with a phase-transfer catalyst can be effective, though simpler methods using reagents like sodium chlorite or Oxone under controlled pH are also common.[2][3]

Experimental Protocol: Oxidation using Sodium Periodate and TEMPO

This protocol utilizes a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with sodium periodate (NaIO4) as the terminal oxidant, a mild and efficient system for converting aldehydes to carboxylic acids.[2]

Materials:

  • N-(4-formylphenyl)benzamide

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium periodate (NaIO4)

  • Sodium chloride (NaCl)

  • Dichloromethane (DCM)

  • Water

  • 5% Sodium thiosulfate (Na2S2O3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve N-(4-formylphenyl)benzamide (1.0 eq) in dichloromethane (10 volumes).

  • Add a catalytic amount of TEMPO (0.01 eq).

  • In a separate flask, prepare an aqueous solution of sodium periodate (1.5 eq) and sodium chloride (0.5 eq) in water (10 volumes).

  • Add the aqueous solution to the reaction mixture and stir vigorously at room temperature (25-30 °C) for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers and wash with 5% aqueous sodium thiosulfate solution (10 volumes) to quench any remaining oxidant.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization.[2]

Reduction to a Primary Alcohol

The reduction of the aldehyde to a primary alcohol introduces a new site for functionalization, such as etherification or esterification.

Causality of Experimental Choices: Sodium borohydride (NaBH4) is a mild and chemoselective reducing agent that readily reduces aldehydes in the presence of the less reactive amide functionality.[4] The reaction is typically performed in a protic solvent like methanol or ethanol to facilitate the protonation of the intermediate alkoxide.[5][6]

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the straightforward reduction of the aldehyde to the corresponding benzyl alcohol derivative.[4]

Materials:

  • N-(4-formylphenyl)benzamide

  • Sodium borohydride (NaBH4)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend N-(4-formylphenyl)benzamide (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The product can be purified by column chromatography or recrystallization.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, enabling the extension of the carbon skeleton and the introduction of diverse functionalities.[1]

Causality of Experimental Choices: The formation of the phosphorus ylide requires a strong, non-nucleophilic base such as n-butyllithium. Anhydrous conditions are critical to prevent quenching of the ylide. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF).[1]

Experimental Protocol: Synthesis of an N-(4-styrylphenyl)benzamide Derivative

This protocol details the reaction of N-(4-formylphenyl)benzamide with benzyltriphenylphosphonium ylide to form a stilbene-like product.[1]

Materials:

  • N-(4-formylphenyl)benzamide

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation.

    • Stir the ylide solution at room temperature for 1 hour.[1]

  • Reaction with Aldehyde:

    • In a separate flask, dissolve N-(4-formylphenyl)benzamide (1.0 eq) in anhydrous THF (5 volumes).

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 volumes).

    • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford the desired alkene.[1]

Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction provides a route to secondary alcohols by adding an organomagnesium halide across the carbonyl double bond.[1]

Causality of Experimental Choices: Grignard reagents are highly reactive and require strictly anhydrous conditions to prevent their decomposition. The reaction is typically initiated at a low temperature to control the exothermicity and then allowed to warm to room temperature to ensure completion.[1]

Experimental Protocol: Synthesis of N-(4-(hydroxy(phenyl)methyl)phenyl)benzamide

This protocol describes the addition of phenylmagnesium bromide to N-(4-formylphenyl)benzamide.[1]

Materials:

  • N-(4-formylphenyl)benzamide

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene (1.1 eq) in anhydrous THF (5 volumes) dropwise to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

    • Stir the mixture until the magnesium is consumed.[1]

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, dissolve N-(4-formylphenyl)benzamide (1.0 eq) in anhydrous THF (5 volumes).

    • Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.[1]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 volumes) at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 15 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the desired secondary alcohol.[1]

Reductive Amination for Amine Synthesis

Reductive amination is a highly valuable transformation for the synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals.

Causality of Experimental Choices: A one-pot reductive amination is often preferred for its efficiency. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild and selectively reduces the iminium ion intermediate formed in situ, without significantly reducing the starting aldehyde.[1][7] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[1]

Experimental Protocol: One-Pot Reductive Amination

This protocol provides a general procedure for the synthesis of a secondary amine from N-(4-formylphenyl)benzamide and a primary amine.[1][4]

Materials:

  • N-(4-formylphenyl)benzamide

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-(4-formylphenyl)benzamide (1.0 eq) in DCE or DCM (10 volumes).

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ReactionReagentsProduct TypeTypical Yield (%)
OxidationTEMPO, NaIO4Carboxylic Acid>90[2]
ReductionNaBH4Primary AlcoholHigh
Wittig ReactionPhosphorus Ylide, n-BuLiAlkene70-90[1]
Grignard ReactionGrignard ReagentSecondary Alcohol70-85[1]
Reductive AminationPrimary Amine, NaBH(OAc)₃Secondary Amine60-85

Visualizing the Synthetic Pathways

Reactivity_of_Aldehyde_in_N-Phenylbenzamides Start N-(4-formylphenyl)benzamide Oxidation Oxidation (TEMPO, NaIO4) Start->Oxidation Reduction Reduction (NaBH4) Start->Reduction Wittig Wittig Reaction (Phosphorus Ylide) Start->Wittig Grignard Grignard Reaction (R-MgX) Start->Grignard ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Start->ReductiveAmination CarboxylicAcid N-(4-carboxyphenyl)benzamide Oxidation->CarboxylicAcid PrimaryAlcohol N-(4-(hydroxymethyl)phenyl)benzamide Reduction->PrimaryAlcohol Alkene N-(4-alkenylphenyl)benzamide Derivative Wittig->Alkene SecondaryAlcohol N-(4-(hydroxyalkyl)phenyl)benzamide Derivative Grignard->SecondaryAlcohol SecondaryAmine N-(4-((alkylamino)methyl)phenyl)benzamide Derivative ReductiveAmination->SecondaryAmine Reductive_Amination_Workflow A 1. Dissolve N-(4-formylphenyl)benzamide and amine in DCE/DCM B 2. Stir at RT for 30-60 min (Imine formation) A->B C 3. Add NaBH(OAc)3 portion-wise B->C D 4. Stir at RT for 12-24 h C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extraction with DCM/DCE E->F G 7. Dry, concentrate, and purify F->G H Final Secondary Amine Product G->H

Caption: Workflow for the one-pot reductive amination of N-(4-formylphenyl)benzamide.

Conclusion

The aldehyde group in N-phenylbenzamides serves as a highly valuable and reactive functional group for the synthesis of a diverse array of complex molecules. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing nature of the benzamide moiety, facilitates a broad range of chemical transformations. This guide has provided a detailed overview of the key reactivity patterns and robust experimental protocols for the oxidation, reduction, Wittig reaction, Grignard reaction, and reductive amination of this important class of compounds. By understanding the underlying principles and leveraging the detailed methodologies presented, researchers can confidently and effectively utilize N-phenylbenzamide aldehydes as versatile building blocks in their pursuit of novel therapeutics and advanced materials.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

  • Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ChemRxiv. (n.d.). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Google Patents. (n.d.). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
  • Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Google Patents. (n.d.). CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
  • Journal of Chemical and Pharmaceutical Research. (2012). An efficient and convenient method for the synthesis of hydroxyl benzyl alcohols. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Der Pharma Chemica. (n.d.). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Two-Step Synthesis of 2-Formyl-N-phenylbenzamide from Phthalide

Introduction: Unlocking a Versatile Synthetic Building Block 2-Formyl-N-phenylbenzamide and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science.[1][2] The presence of a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Versatile Synthetic Building Block

2-Formyl-N-phenylbenzamide and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science.[1][2] The presence of a reactive aldehyde (formyl) group ortho to an amide linkage provides a unique scaffold for the construction of complex heterocyclic systems and novel pharmaceutical agents. However, the direct synthesis from simple precursors presents a significant challenge. This application note provides a detailed, reliable, and mechanistically-grounded two-step protocol for the synthesis of 2-Formyl-N-phenylbenzamide, commencing from the readily available starting material, phthalide.

The described strategy is predicated on two fundamental and high-yielding organic transformations:

  • Nucleophilic Ring-Opening Aminolysis: The lactone ring of phthalide is opened by aniline to form the stable intermediate, 2-(hydroxymethyl)-N-phenylbenzamide.

  • Selective Oxidation: The primary alcohol of the intermediate is then selectively oxidized to the target aldehyde, 2-Formyl-N-phenylbenzamide.

This guide is designed for researchers and professionals in drug development, offering not just a procedural walkthrough but also a deep dive into the chemical principles, optimization strategies, and safety considerations that underpin the synthesis.

Overall Synthetic Transformation

The conversion of phthalide to 2-Formyl-N-phenylbenzamide is efficiently achieved via the stable alcohol intermediate as depicted below.

Overall_Reaction Phthalide Phthalide Intermediate 2-(hydroxymethyl)-N-phenylbenzamide Phthalide->Intermediate Step 1: Aniline, Heat Product 2-Formyl-N-phenylbenzamide Intermediate->Product Step 2: [Oxidation]

Caption: Overall two-step synthesis workflow.

Mechanistic Overview & Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This protocol relies on a sequence of a nucleophilic acyl substitution followed by a selective oxidation.

Step 1: Mechanism of Phthalide Ring-Opening (Aminolysis)

The first step is a classic example of aminolysis of a lactone (a cyclic ester). The reaction proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline (a potent nucleophile) attacks the electrophilic carbonyl carbon of the phthalide lactone.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

  • Ring-Opening & Proton Transfer: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond of the ester ring. The departing alkoxide group is protonated (either by another molecule of aniline or during an aqueous workup) to yield the stable primary alcohol, resulting in the formation of the amide product, 2-(hydroxymethyl)-N-phenylbenzamide.

Aminolysis_Mechanism cluster_0 Nucleophilic Attack cluster_1 Ring-Opening & Proton Transfer Phthalide Phthalide + Aniline Tetrahedral Tetrahedral Intermediate Phthalide->Tetrahedral Open Ring-Opened Intermediate Tetrahedral->Open Collapse Product 2-(hydroxymethyl)-N-phenylbenzamide Open->Product + H⁺

Caption: Mechanism of the aminolysis of phthalide.

Step 2: Mechanism of Selective Alcohol Oxidation

For the conversion of 2-(hydroxymethyl)-N-phenylbenzamide to the target aldehyde, a mild and selective oxidizing agent is paramount to prevent over-oxidation to the corresponding carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity for primary alcohols, neutral pH conditions, and operational simplicity.

The mechanism involves the formation of a periodinane ester intermediate, followed by an E2-type elimination facilitated by the acetate ligand, which acts as a base. This process releases the aldehyde product, iodinane, and acetic acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of 2-(hydroxymethyl)-N-phenylbenzamide

This protocol details the direct aminolysis of phthalide using aniline.

Materials & Equipment

Reagent/Equipment Details
Phthalide 1.34 g (10.0 mmol)
Aniline 1.12 g, 1.1 mL (12.0 mmol, 1.2 eq)
Toluene 20 mL
Round-bottom flask 50 mL
Reflux condenser -
Magnetic stirrer & stir bar -
Heating mantle -
Rotary evaporator -
Filtration apparatus Buchner funnel, filter paper
1 M Hydrochloric acid ~30 mL
Saturated NaHCO₃ solution ~30 mL

| Hexanes | For washing |

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalide (1.34 g, 10.0 mmol) and toluene (20 mL).

  • Add aniline (1.1 mL, 12.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The solid phthalide will gradually dissolve as it reacts.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the phthalide starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude solid sequentially with cold 1 M HCl (2 x 15 mL) to remove excess aniline, followed by saturated NaHCO₃ solution (2 x 15 mL), and finally with cold hexanes (20 mL) to remove non-polar impurities.

  • Dry the resulting white powder under vacuum to yield 2-(hydroxymethyl)-N-phenylbenzamide.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: White crystalline solid.

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of 2-Formyl-N-phenylbenzamide via Dess-Martin Oxidation

This protocol uses Dess-Martin Periodinane for a mild and selective oxidation.

Materials & Equipment

Reagent/Equipment Details
2-(hydroxymethyl)-N-phenylbenzamide 1.82 g (8.0 mmol)
Dess-Martin Periodinane (DMP) 4.07 g (9.6 mmol, 1.2 eq)
Dichloromethane (DCM), anhydrous 40 mL
Round-bottom flask 100 mL
Magnetic stirrer & stir bar -
Nitrogen or Argon atmosphere -
Saturated NaHCO₃ solution ~50 mL
Sodium thiosulfate (Na₂S₂O₃) ~5 g
Saturated NaCl (Brine) ~30 mL
Anhydrous MgSO₄ -
Rotary evaporator -

| Silica gel for chromatography | - |

Procedure:

  • Add 2-(hydroxymethyl)-N-phenylbenzamide (1.82 g, 8.0 mmol) and anhydrous dichloromethane (40 mL) to a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Stir the solution until the solid is fully dissolved.

  • In a single portion, add Dess-Martin Periodinane (4.07 g, 9.6 mmol) to the solution at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC for the complete consumption of the starting alcohol.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ containing an excess of sodium thiosulfate (approx. 5 g in 50 mL). Stir vigorously for 15-20 minutes until the organic layer becomes clear. This step reduces the unreacted DMP and the iodinane byproduct.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated brine (30 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford pure 2-Formyl-N-phenylbenzamide.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm the structure and purity using ¹H NMR (expect a characteristic aldehyde proton signal around 9-10 ppm), ¹³C NMR, IR spectroscopy (aldehyde C-H and C=O stretches), and Mass Spectrometry.

Summary of Quantitative Data

StepReactant 1Reactant 2Molar RatioSolventTemp (°C)Time (h)Typical Yield (%)
A PhthalideAniline1 : 1.2Toluene1104 - 680 - 90
B Alcohol IntermediateDMP1 : 1.2DCM20 - 251 - 285 - 95

An Alternative Synthetic Pathway

Conceptually, 2-Formyl-N-phenylbenzamide can also be synthesized from 2-formylbenzoic acid, which exists in equilibrium with its cyclic tautomer, phthalide. This alternative route would involve the direct amidation of 2-formylbenzoic acid with aniline.[3] This reaction typically requires a peptide coupling agent (e.g., DCC, EDC) to activate the carboxylic acid or conversion to an acyl chloride, followed by reaction with aniline. While feasible, this approach can be complicated by potential side reactions involving the aldehyde group, such as Schiff base formation under the coupling conditions.[3] The two-step protocol detailed above is often more reliable and higher-yielding due to the protection of the aldehyde functionality as a stable primary alcohol in the first step.

References

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Available at: [Link]]

  • Merk, D., et al. (2018). Structural optimization and in vitro profiling of N-phenylbenzamide-based farnesoid X receptor antagonists. Bioorganic & Medicinal Chemistry, 26(15), 4447-4460. Available at: [Link]1]

  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2021). ResearchGate. Available at: [Link]2]

  • Chung, W. J., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: [Link]3]

Sources

Application

Application Note: Using 2-Formyl-N-phenylbenzamide as a Precursor for Isoindolinones

Strategic Rationale & Mechanistic Overview Isoindolin-1-ones are privileged pharmacophores embedded in numerous neurologically active agents, anxiolytics, and antineoplastic drugs[1]. When synthesizing N-aryl isoindolino...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

Isoindolin-1-ones are privileged pharmacophores embedded in numerous neurologically active agents, anxiolytics, and antineoplastic drugs[1]. When synthesizing N-aryl isoindolinones, 2-formyl-N-phenylbenzamide serves as an exceptionally efficient, atom-economical precursor. Its ortho-substituted architecture pre-installs both the electrophilic aldehyde and the nucleophilic amide in close spatial proximity, enabling rapid ring-chain tautomerization[2].

The transformation from the open-chain precursor to complex 3-substituted isoindolinones relies on a two-stage mechanistic cascade:

  • Hemiaminal Formation: Under mildly acidic conditions, the amide nitrogen attacks the formyl group, driving the equilibrium entirely toward the cyclic γ-hydroxy lactam (3-hydroxy-2-phenylisoindolin-1-one)[2].

  • N-Acyliminium Ion Generation & Trapping: The resulting C3-hydroxyl group is a prime leaving group. Activation with a Lewis acid (e.g.,

    
     or 
    
    
    
    ) triggers dehydration, yielding a highly electrophilic N-acyliminium ion[3]. This transient, highly reactive species is subsequently intercepted by carbon nucleophiles (a process known as amidoalkylation) to form stable C-C bonds at the C3 position[3],[4].

Reaction Pathway Visualization

G A 2-Formyl-N-phenylbenzamide (Open-Chain) B 3-Hydroxy-2-phenylisoindolin-1-one (Hemiaminal) A->B Cyclization (H+ cat.) C N-Acyliminium Ion (Reactive Intermediate) B->C Dehydration (Lewis Acid) D 3-Substituted Isoindolinone (Target Scaffold) C->D Amidoalkylation (Nucleophile)

Reaction pathway from 2-formyl-N-phenylbenzamide to 3-substituted isoindolinones.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 3-Hydroxy-2-phenylisoindolin-1-one (Hemiaminal)

Causality & Design: Dichloromethane (DCM) is selected as an aprotic solvent to prevent competitive acetal formation at the aldehyde. Trifluoroacetic acid (TFA) provides the necessary Brønsted acidity to protonate the aldehyde, lowering its LUMO energy and accelerating the intramolecular nucleophilic attack by the amide nitrogen.

Step-by-Step Methodology:

  • Charge a flame-dried 50 mL round-bottom flask with 2-formyl-N-phenylbenzamide (1.0 equiv, 10.0 mmol) and anhydrous DCM (50 mL) to achieve a 0.2 M concentration.

  • Add TFA (0.1 equiv, 1.0 mmol) dropwise at room temperature under a continuous nitrogen atmosphere.

  • Stir the mixture for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The UV-active open-chain aldehyde spot (

    
    ) will convert entirely to a more polar hemiaminal spot (
    
    
    
    ).
  • Quench the reaction with saturated aqueous

    
     (20 mL). Crucial step: Neutralizing the acid prevents reverse ring-opening during the concentration phase.
    
  • Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to afford the pure 3-hydroxy-2-phenylisoindolin-1-one as a solid[5].
    

Self-Validation System: The starting material exhibits a distinct aldehyde proton signal at ~10.0 ppm in


 NMR. Successful cyclization is confirmed by the complete disappearance of this peak and the emergence of a new methine singlet (or doublet if coupled with the adjacent OH proton) at ~6.0–6.4 ppm, corresponding to the C3 proton of the newly formed hemiaminal ring[5].
Protocol B: Lewis Acid-Catalyzed Amidoalkylation (C3-Functionalization)

Causality & Design: Generating the N-acyliminium ion requires a strong oxophilic Lewis acid.


 or 

are ideal for coordinating the hydroxyl group and initiating dehydration[3]. The reaction is initiated at 0 °C to stabilize the highly reactive iminium intermediate, preventing non-specific dimerization or decomposition before the nucleophile can attack.

Step-by-Step Methodology:

  • In a Schlenk tube, dissolve 3-hydroxy-2-phenylisoindolin-1-one (1.0 equiv, 1.0 mmol) and the chosen nucleophile (e.g., 1,3,5-trimethoxybenzene, 1.2 equiv) in anhydrous DCM or DCE (5.0 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the Lewis acid catalyst (e.g.,

    
    , 10 mol%)[3]. The solution typically undergoes a distinct color change (e.g., to deep yellow/orange), visually indicating the generation of the N-acyliminium ion.
    
  • Allow the reaction to warm to room temperature (or heat to 80 °C depending on nucleophile strength) and stir until completion (typically 2–12 hours).

  • Quench with water (10 mL), extract with EtOAc (3 x 10 mL), dry over

    
    , and purify via flash column chromatography to isolate the 3-substituted 2-phenylisoindolin-1-one[3].
    

Self-Validation System: In


 NMR, the C3 carbon of the hemiaminal typically resonates at ~90 ppm (an 

carbon bonded to oxygen). Upon successful amidoalkylation, this peak shifts significantly upfield to ~60–68 ppm (an

carbon bonded to nitrogen and the new carbon nucleophile), unambiguously confirming C-C bond formation[5],[3].

Quantitative Data: Substrate Scope for Amidoalkylation

The N-acyliminium ion generated from the γ-hydroxy lactam intermediate exhibits broad reactivity with various carbon nucleophiles. The table below summarizes validated yields for C3-functionalization using


 as the Lewis acid promoter[3].
NucleophileCatalystConditionsYield (%)Resulting C3-Substituent
1,3,5-Trimethoxybenzene

DCE, 80 °C, 12 h92%2,4,6-trimethoxyphenyl
Mesitylene

DCE, 80 °C, 12 h90%Mesityl
2-Chloroacetophenone

DCE, 80 °C, 12 h93%2-(2-chlorophenyl)-2-oxoethyl
2-Nitroacetophenone

DCE, 80 °C, 12 h93%2-(2-nitrophenyl)-2-oxoethyl

References

1.[1] Isoindolinone synthesis. Organic Chemistry Portal. 1 2.[5] Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Thieme Connect.5 3.[3] Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. PMC (NIH). 3 4.[4] Copper‐Catalyzed Oxidative Cascade Inter‐Molecular Double Cyclization of 2‐Iodobenzamide Derivatives. Advanced Synthesis & Catalysis. 4 5.[2] Functionalization of 3-Chlorobenzaldehyde. ResearchGate. 2

Sources

Method

Application Notes and Protocols: Acid-Catalyzed Cyclization of 2-Formyl-N-phenylbenzamide

Introduction In the landscape of modern drug discovery and materials science, the synthesis of complex heterocyclic scaffolds from simple, readily available precursors is of paramount importance. 2-Formyl-N-phenylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of complex heterocyclic scaffolds from simple, readily available precursors is of paramount importance. 2-Formyl-N-phenylbenzamide serves as an exemplary starting material, possessing the ideal arrangement of functional groups—an aldehyde and an amide—for intramolecular cyclization. This reaction provides a powerful and direct route to various fused nitrogen-containing heterocycles, most notably derivatives of quinazolinones and related structures. These scaffolds are privileged in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.

This document provides a comprehensive technical guide to the acid-catalyzed cyclization of 2-Formyl-N-phenylbenzamide. Moving beyond a mere recitation of steps, this guide delves into the underlying reaction mechanisms, offers field-proven insights for experimental design, and presents detailed, validated protocols for researchers, scientists, and drug development professionals.

Theoretical Background and Core Mechanism

The acid-catalyzed cyclization of 2-Formyl-N-phenylbenzamide is a classic example of an intramolecular electrophilic aromatic substitution. The reaction's driving force is the acid-mediated generation of a highly reactive N-acyliminium ion, which serves as the key electrophilic intermediate.[1][2]

The mechanism proceeds through several distinct stages:

  • Initial Protonation & Hemiaminal Formation: The reaction initiates with the protonation of the formyl oxygen by the acid catalyst (either a Brønsted or Lewis acid). This activation significantly increases the electrophilicity of the formyl carbon. The adjacent amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a cyclic hemiaminal intermediate.

  • Generation of the N-Acyliminium Ion: The hemiaminal intermediate is subsequently protonated at the hydroxyl group under the acidic conditions. This is followed by the elimination of a water molecule, a thermodynamically favorable process, which results in the formation of a resonance-stabilized N-acyliminium ion. This cation is a potent electrophile.[3][4]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich N-phenyl ring acts as the internal nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This cyclization step, a form of the Friedel-Crafts reaction, forms a new carbon-carbon bond and creates the fused ring system.[5][6] The regioselectivity of this attack is directed by the amide linkage, typically favoring cyclization at the ortho position of the N-phenyl ring.

  • Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton to a conjugate base in the reaction medium. This final step restores the aromaticity of the N-phenyl ring, yielding the stable, neutral cyclized product.

Mechanistic Pathway Diagram

Mechanism A 2-Formyl-N-phenylbenzamide B Protonated Aldehyde A->B + H⁺ C Cyclic Hemiaminal B->C Intramolecular Nucleophilic Attack D N-Acyliminium Ion C->D + H⁺, - H₂O E Intramolecular SEAr (Sigma Complex) D->E Friedel-Crafts Attack F Cyclized Product (Dihydroquinazolinone derivative) E->F

Caption: General mechanism of acid-catalyzed cyclization.

Experimental Protocols

Two primary approaches are presented, utilizing either a Brønsted acid or a Lewis acid catalyst. The choice of catalyst often depends on the reactivity of the substrate and the desired reaction conditions.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Cyclization

This method employs a common, moderately strong Brønsted acid and is often effective for substrates with neutral or electron-rich N-phenyl rings.[7][8]

Materials and Reagents:

  • 2-Formyl-N-phenylbenzamide

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 2-Formyl-N-phenylbenzamide (e.g., 1.0 g, 4.44 mmol).

  • Reagent Addition: Add anhydrous toluene (50 mL) to dissolve the starting material. Add p-TsOH·H₂O (0.085 g, 0.44 mmol, 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110-112 °C) with vigorous stirring. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Water will collect in the Dean-Stark trap as the reaction proceeds, driving the equilibrium towards the product. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure cyclized product.

Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Cyclization

Lewis acids like BF₃·OEt₂ can be more effective for less reactive substrates or when milder temperature conditions are desired.[4][9][10]

Materials and Reagents:

  • 2-Formyl-N-phenylbenzamide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and ice bath

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 2-Formyl-N-phenylbenzamide (e.g., 1.0 g, 4.44 mmol) and a magnetic stir bar.

  • Reagent Addition: Dissolve the starting material in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add BF₃·OEt₂ (e.g., 0.68 mL, 5.33 mmol, 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL) at 0 °C. Transfer the mixture to a separatory funnel.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with water (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Notes & Field-Proven Insights

Catalyst Selection and Comparison

The success of the cyclization is critically dependent on the choice of acid catalyst. The optimal catalyst balances reactivity with the prevention of side reactions.

Catalyst TypeExamplesStrengthsConsiderations & Causality
Brønsted Acids p-TsOH, H₂SO₄, HClCost-effective, easy to handle, effective for activated systems.Require elevated temperatures and water removal (e.g., Dean-Stark) to drive the N-acyliminium ion equilibrium. Can cause charring or polymerization with sensitive substrates.
Lewis Acids BF₃·OEt₂, AlCl₃, TiCl₄Highly effective, can often be run at lower temperatures.[11]Highly moisture-sensitive, requiring strictly anhydrous conditions.[12] Stoichiometric amounts may be needed as the product can complex with the catalyst.[6][13] Can be overly aggressive, leading to side products.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Deactivated Substrate: Electron-withdrawing groups on the N-phenyl ring inhibit the SEAr step.[5][12]Switch to a stronger Lewis acid catalyst (e.g., AlCl₃) and potentially higher temperatures. Note that highly deactivated rings may fail to cyclize.
Catalyst Inactivation: Moisture in reagents or glassware will quench Lewis acids.[12]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature. For p-TsOH, ensure efficient water removal with the Dean-Stark trap.
Side Product Formation Polymerization: Overly harsh acidic conditions or high temperatures.Reduce catalyst loading or switch to a milder catalyst. Lower the reaction temperature.
Proton Loss: A competing pathway where a proton is lost from a carbon adjacent to the iminium ion can occur.[7]This is substrate-dependent. Modifying the catalyst and temperature may alter the reaction pathway.
Intermolecular Reaction: High concentration can favor reaction between two molecules.Run the reaction at a higher dilution.
Experimental Workflow Visualization

Caption: Standard workflow for acid-catalyzed cyclization.

References

  • Acid-catalyzed cyclization of acyliminium ions derived from allenamides. A new entry to protoberberines | Request PDF - ResearchGate. (2025, October 10).
  • Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. (2022, March 15).
  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling - PubMed. (2024, December 5).
  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.).
  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC. (2025, August 7).
  • Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives | Request PDF - ResearchGate. (n.d.).
  • Studies of Intramolecular Cyclizations of N-Acyliminium Ions Derived from Acyclic Ketones: Unanticipated Stereochemical and Structural Results | Organic Letters - ACS Publications. (2003, July 16).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • Pictet–Spengler reaction - Wikipedia. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Intramolecular cyclizations of N-acyliminium ions with pyridine rings - arkat usa. (n.d.).
  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.).
  • Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines | Organic Letters - ACS Publications - ACS.org. (2021, June 17).
  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols - PMC. (2021, June 22). Retrieved from NCBI.

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC. (n.d.).
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - arkat usa. (n.d.).
  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018, May 9).
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - MDPI. (2020, March 9).
  • Friedel–Crafts reaction. (2020, August 24).
  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23).
  • Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine - Radboud Repository. (n.d.).
  • Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes - Chemical Communications (RSC Publishing). (n.d.).
  • Acid-catalyzed cyclization reactions. X. Sulfuric acid catalyzed cyclization of N-(trans-cinnamyl)-p-nitrobenzamide | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst - Oriental Journal of Chemistry. (n.d.).
  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem. (n.d.).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (2023, November 17).
  • Acid-catalyzed Cyclization Reactions of 2,2'Bis(diarylhydroxymethyl)biphenyls to 5,5,7,7-Tetraaryl-5,7-dihydrodibenzo[c,e]oxepins in the Solid State - ResearchGate. (2025, August 5).
  • ORGANIC REACTION MECHANISM. (n.d.).
  • Synthesis of quinazolines - Organic Chemistry Portal. (n.d.).
  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC. (n.d.).
  • Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin - Beilstein Archives. (n.d.).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29).
  • The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration - MDPI. (2024, February 1).

Sources

Application

Solvent selection for condensation reactions of 2-Formyl-N-phenylbenzamide

Application Notes & Protocols Topic: Strategic Solvent Selection for Condensation Reactions of 2-Formyl-N-phenylbenzamide Audience: Researchers, scientists, and drug development professionals. Abstract 2-Formyl-N-phenylb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Solvent Selection for Condensation Reactions of 2-Formyl-N-phenylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Formyl-N-phenylbenzamide is a versatile bifunctional building block pivotal in the synthesis of diverse heterocyclic scaffolds, most notably quinazolinones and related structures. The success of condensation reactions involving this substrate—whether proceeding through intramolecular cyclization or intermolecular pathways—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive analysis of solvent effects on the condensation reactions of 2-Formyl-N-phenylbenzamide. We delve into the mechanistic rationale behind solvent choice, contrasting the roles of polar protic, polar aprotic, and nonpolar solvents. Detailed, field-proven protocols for key transformations, including intramolecular cyclizations to form quinazolinones and intermolecular Knoevenagel condensations, are presented. This document is designed to empower researchers to move beyond trial-and-error approaches and make informed, mechanism-based decisions for solvent selection, thereby optimizing reaction yields, minimizing side products, and enhancing overall synthetic efficiency.

The Decisive Role of the Solvent: A Theoretical Framework

The solvent is not merely an inert medium but an active participant that can profoundly influence the kinetics and thermodynamics of a reaction. In condensation reactions, which are equilibrium processes typically involving the formation and dehydration of a hemiaminal or aldol-type intermediate, the solvent's properties dictate the stability of reactants, intermediates, and transition states.

Key Solvent Properties and Their Mechanistic Implications
  • Polarity and Dielectric Constant: A solvent's polarity determines its ability to stabilize charged or polar species.[1][2]

    • High-Polarity Solvents: These are effective at stabilizing charged intermediates, such as the iminium ions formed during Pictet-Spengler reactions or the tetrahedral intermediates in nucleophilic additions to the formyl group.[3][4] This stabilization can lower the activation energy and accelerate the reaction.

    • Low-Polarity Solvents: These are often used when the removal of a water byproduct is necessary to drive the reaction equilibrium forward, for instance, through azeotropic distillation with a Dean-Stark apparatus.

  • Proticity: The Protic vs. Aprotic Dichotomy:

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess acidic protons (typically from -OH or -NH groups) and are capable of hydrogen bonding.[5][6] They excel at solvating both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can suppress nucleophilicity, potentially slowing down key reaction steps.[7][8] They are often favored in reactions that generate ionic intermediates, like the SN1-type reactions.[5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack acidic protons.[6] They effectively solvate cations but leave anions relatively "naked" and highly reactive.[2][8] This property makes them ideal for reactions requiring a potent nucleophile, such as SN2-type reactions or base-catalyzed condensations.[5][7]

The following diagram illustrates the fundamental steps in a condensation reaction, where solvent choice critically impacts each stage.

G cluster_caption Fig 1. Generalized Condensation Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node process_node process_node A 2-Formyl-N-phenylbenzamide + Nucleophile (e.g., Amine, C-H Acid) p1 A->p1 B Tetrahedral Intermediate (Hemiaminal / Aldol Adduct) C Condensation Product (Imine / Alkene) B->C  Dehydration (Solvent aids water removal) D Water (H₂O) B->D p2 B->p2 Equilibrium p1->B  Nucleophilic Attack (Solvent affects nucleophile strength) p2->A

Caption: Fig 1. Generalized Condensation Pathway

Reaction Classes & Corresponding Solvent Strategies

The dual functionality of 2-Formyl-N-phenylbenzamide allows for several distinct condensation pathways.

Intramolecular Cyclization: Synthesis of Quinazolinones

One of the most powerful applications of this substrate is its reaction with an amine source (like ammonia or primary amines) to form dihydroquinazolinones, which can be subsequently oxidized to quinazolinones. This transformation involves an initial intermolecular condensation to form an imine, followed by an intramolecular cyclization.

  • Causality behind Solvent Choice: The key is to facilitate both the initial condensation and the subsequent ring closure. High-boiling polar aprotic solvents are often the superior choice.

    • DMSO (Dimethyl Sulfoxide) / DMF (Dimethylformamide): These solvents offer excellent solubility for the reactants.[9] They do not suppress the nucleophilicity of the reacting amine. Crucially, their high boiling points (DMSO: 189 °C, DMF: 153 °C) allow the reaction to be heated, which helps overcome the activation energy for cyclization and physically drives off the water byproduct, pushing the equilibrium toward the product.[10]

    • Ethanol/Methanol (Protic Solvents): While reactions can be run in refluxing alcohols, they are often slower. Protic solvents can solvate the amine nucleophile, slightly reducing its reactivity, and the equilibrium may be less favorable unless a dehydrating agent is used.[11]

Intermolecular Condensation: The Knoevenagel Reaction

The Knoevenagel condensation involves the reaction of the aldehyde group with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[12][13]

  • Causality behind Solvent Choice: The primary requirement is a solvent that facilitates the base-catalyzed deprotonation of the active methylene compound to form a carbanion nucleophile but does not interfere with its subsequent attack on the aldehyde.

    • Aprotic Solvents (Toluene, Benzene, THF): These are classic choices, particularly when paired with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[14][15] This is a physically robust method to drive the reaction to completion.

    • Polar Aprotic Solvents (Acetonitrile): Acetonitrile (MeCN) can be an excellent choice as it solubilizes the reactants and the catalyst (often a weak base like piperidine or a Lewis acid) while promoting the reaction.[16]

    • Protic Solvents (Ethanol): While sometimes used, protic solvents can hinder the reaction by protonating the carbanion intermediate, creating an unfavorable equilibrium for the key nucleophilic species.[16] However, some modern "green" protocols utilize aqueous ethanol with specific catalysts.[12]

Data-Driven Solvent Selection: A Comparative Analysis

To illustrate the profound impact of solvent choice, the following table summarizes the yield of a model reaction—the aminolysis of a related precursor to form a 2-formyl benzamide—across a range of solvents. This data highlights the superior performance of polar aprotic solvents in this class of transformation.

SolventDielectric Constant (ε) at 20°CTypeBoiling Point (°C)Representative Yield (%)[17][18]Rationale for Performance
Acetonitrile (MeCN) 37.5Polar Aprotic8276 Excellent balance of polarity to dissolve reactants and intermediates without solvating the nucleophile.
Dichloromethane (DCM) 9.1Aprotic4063 Lower polarity and boiling point; less effective at driving the reaction to completion.
Toluene (PhMe) 2.4Nonpolar11151 Low polarity provides poor stabilization for any charged intermediates.
Dimethylformamide (DMF) 36.7Polar Aprotic15327 While a good polar aprotic solvent, it can sometimes participate in side reactions or be difficult to remove.
Ethyl Acetate (EtOAc) 6.0Aprotic7721 Moderate polarity but generally less effective for this specific transformation.

Data adapted from a model aminolysis reaction leading to 2-formyl benzamides, demonstrating solvent trends applicable to condensation reactions.[17][18]

This decision-tree diagram provides a logical workflow for selecting an appropriate starting solvent based on the desired transformation.

G cluster_caption Fig 3. Workflow for Dihydroquinazolinone Synthesis step_node step_node action_node action_node result_node result_node A 1. Dissolve Reactants B Add 2-Formyl-N-phenylbenzamide, N-methylaniline, and p-TsOH to DMSO. A->B C 2. Heat Reaction B->C D Heat to 120 °C for 4-6 hours. C->D E 3. Monitor Progress D->E F Check via TLC (e.g., 3:1 Hexanes:EtOAc). Look for disappearance of aldehyde spot. E->F G 4. Workup F->G H Cool, pour into water, extract with EtOAc. Wash with NaHCO₃, then brine. G->H I 5. Isolate Product H->I J Dry organic layer (MgSO₄), filter, concentrate under reduced pressure. I->J K Purify via column chromatography or recrystallization. J->K

Caption: Fig 3. Workflow for Dihydroquinazolinone Synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Formyl-N-phenylbenzamide, N-methylaniline (1.1 eq), and p-TsOH (0.1 eq).

  • Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes. The reaction is complete upon consumption of the starting aldehyde.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing 10 volumes of cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/hexanes).

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes the base-catalyzed condensation of 2-Formyl-N-phenylbenzamide with malononitrile.

Materials:

  • 2-Formyl-N-phenylbenzamide (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-Formyl-N-phenylbenzamide, malononitrile (1.05 eq), and toluene to achieve a substrate concentration of 0.5 M.

  • Add piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Validation Checkpoint: The reaction is complete when no more water is collected in the trap (typically 2-4 hours) and TLC analysis confirms the absence of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with 1 M HCl, followed by water, and then brine.

  • Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid product can be purified by recrystallization from ethanol to yield the desired α,β-unsaturated product.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Solvent-Related: Insufficient water removal; incorrect polarity; solvent reacting with reagents.For equilibrium reactions, switch to an aprotic solvent with a Dean-Stark trap (e.g., Toluene). [15]If a strong nucleophile is required, ensure the solvent is aprotic (e.g., Acetonitrile, DMSO). [7]
Side Product Formation Solvent-Related: Solvent promoting undesired pathways (e.g., self-condensation). High temperatures in solvents like DMF can cause decomposition.Lower the reaction temperature and increase the reaction time. Screen a different class of solvent (e.g., switch from a polar aprotic to a nonpolar aprotic solvent).
Poor Solubility of Reactants The chosen solvent cannot effectively dissolve one or more starting materials.Increase the polarity of the solvent system. Consider a polar aprotic solvent like DMSO or DMF, which have high solubilizing power. [9]A co-solvent system may also be effective.

Conclusion

The selection of a solvent for the condensation reactions of 2-Formyl-N-phenylbenzamide is a strategic decision that directly governs the reaction's success. A mechanistic understanding of how solvent polarity and proticity influence nucleophile reactivity and intermediate stability is paramount. For intramolecular cyclizations to quinazolinones, high-boiling polar aprotic solvents like DMSO are superior for driving the reaction equilibrium. For intermolecular Knoevenagel condensations, aprotic solvents like toluene (with azeotropic water removal) or acetonitrile provide an environment conducive to the formation and reaction of the carbanion nucleophile. By leveraging the principles and protocols outlined in this guide, researchers can significantly enhance the efficiency and predictability of their synthetic endeavors.

References

  • Momoli, C., Lamenta, A., et al. (2024). Gold Salts as Alternative Catalysts in Promoting Cascade Condensation of 2-Aminobenzaldehydes with Alcohols and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Momoli, C., Lamenta, A., et al. (2024). Gold Salts as Alternative Catalysts in Promoting Cascade Condensation of 2-Aminobenzaldehydes with Alcohols and Amines. PubMed. Available at: [Link]

  • da Silva, A. B., et al. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. Available at: [Link]

  • Momoli, C., Lamenta, A., et al. (2024). Condensation of 2-aminobenzamide 7 and aromatic aldehydes 8, in... ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Mellidis, P., et al. (2025). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. RSC Publishing. Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Al-Suhaimi, A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available at: [Link]

  • Igarashi, M., et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Available at: [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents. Wax Studios. Available at: [Link]

  • Uddin, M. J., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • Chen, Y., et al. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PMC. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Available at: [Link]

  • ResearchGate. (2015). Which solvent is proper for condensation reaction?. ResearchGate. Available at: [Link]

  • Aston Publications Explorer. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. Aston Publications Explorer. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Vitale, P., et al. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • Pérez-Ossorio, R., et al. (n.d.). Stereochemistry of addition to the carbonyl group. Part 17. Study of the factors affecting asymmetric induction in condensation reactions of methyl- and phenyl-magnesium bromide with chiral carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ChemGuides. (2020). Solvents: Effects on Reaction Dynamics. YouTube. Available at: [Link]

  • ChemRxiv. (n.d.). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Available at: [Link]

  • Tu, Y., et al. (2026). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses. ResearchGate. Available at: [Link]

  • Bode, J. W., et al. (n.d.). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC. Available at: [Link]

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  • Fomenkov, I. V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI. Available at: [Link]

  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve. Available at: [Link]

Sources

Method

Application Note: Advanced Schiff Base Synthesis Using 2-Formyl-N-Phenylbenzamide

Introduction and Mechanistic Insights The synthesis of imine (Schiff base) derivatives from ortho-substituted benzamides is a cornerstone reaction in medicinal chemistry, often utilized to construct complex, biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The synthesis of imine (Schiff base) derivatives from ortho-substituted benzamides is a cornerstone reaction in medicinal chemistry, often utilized to construct complex, biologically active heterocycles. 2-Formyl-N-phenylbenzamide presents a unique synthetic challenge and opportunity. The molecule features an electrophilic aldehyde group positioned ortho to a bulky N-phenylamide moiety.

The Causality of Experimental Choices

Schiff base formation is a nucleophilic addition-elimination process. The successful condensation of 2-formyl-N-phenylbenzamide with a primary amine relies on navigating specific thermodynamic and kinetic barriers:

  • Steric Hindrance: The bulky N-phenylamide group restricts the trajectory of the incoming nucleophile. To overcome this, elevated temperatures (reflux) or1 [1] are necessary to provide the required activation energy.

  • Catalytic pH Control: A catalytic amount of glacial acetic acid is strictly required. The acid protonates the carbonyl oxygen of the formyl group, enhancing its electrophilicity. However, if the pH drops too low, the primary amine becomes fully protonated (forming an unreactive ammonium salt), halting the reaction.

  • Solvent Dynamics: Absolute ethanol is chosen because it solubilizes the starting materials at elevated temperatures but exhibits poor solubility for the less polar Schiff base product at lower temperatures. This differential solubility drives the reaction forward via Le Chatelier’s principle as the product precipitates out of solution.

Experimental Workflows

The following protocols describe two orthogonal approaches to synthesizing the Schiff base. The system is designed to be self-validating : visual cues (precipitation) and chromatographic checkpoints (TLC) provide real-time feedback on reaction success.

SchiffBaseWorkflow Start Reagents: 2-Formyl-N-phenylbenzamide + Primary Amine Solvent Dissolution & Catalysis: Absolute EtOH + Glacial AcOH Start->Solvent Split Reaction Method Solvent->Split Reflux Method A: Conventional Reflux (80°C, 4-6 hours) Split->Reflux Traditional MW Method B: Microwave Irradiation (150W, 80°C, 10-15 mins) Split->MW Accelerated Monitor TLC Monitoring (Disappearance of Aldehyde) Reflux->Monitor MW->Monitor Isolation Cooling & Precipitation (Ice Bath) Monitor->Isolation Purification Vacuum Filtration & Recrystallization Isolation->Purification Product Validated Schiff Base (Imine Derivative) Purification->Product

Workflow for conventional vs. microwave-assisted Schiff base synthesis.

Method A: Conventional Reflux Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-formyl-N-phenylbenzamide and 1.0 mmol of the selected primary amine (e.g., 2 [2]) in 15 mL of absolute ethanol.

  • Activation: Add 2–3 drops of glacial acetic acid to the mixture.

  • Condensation: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C) for 4 to 6 hours. Optional: Use a Dean-Stark trap or Soxhlet extractor with 4Å molecular sieves to continuously remove water and drive the equilibrium.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde is completely consumed.

  • Isolation: Concentrate the solvent under reduced pressure to half its volume. Allow the flask to cool to room temperature, then transfer it to an ice bath for 30 minutes to induce complete precipitation.

  • Purification: Collect the solid via vacuum filtration, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure product.

Method B: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave irradiation circumvents the steric bulk of the ortho-amide by providing rapid, uniform volumetric heating, drastically reducing reaction times [1].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 mmol of 2-formyl-N-phenylbenzamide, 1.0 mmol of the primary amine, and 5 mL of absolute ethanol.

  • Activation: Add 1 drop of glacial acetic acid.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 W, maintaining a temperature of 80°C for 10–15 minutes.

  • Isolation: Cool the vial rapidly using compressed air. The Schiff base will typically precipitate immediately upon cooling. Filter and wash as described in Method A.

Quantitative Data Summary

The following table summarizes the comparative efficiency of Method A versus Method B across various primary amines. Microwave irradiation consistently provides superior yields by minimizing the formation of thermal degradation byproducts.

Primary AmineMethod A (Reflux) TimeMethod A Yield (%)Method B (Microwave) TimeMethod B Yield (%)
p-Toluidine4.5 hours68%10 minutes89%
2-Aminothiazole6.0 hours55%15 minutes82%
p-Anisidine4.0 hours72%10 minutes91%

Analytical Validation System

To ensure the integrity of the synthesized Schiff base, the protocol mandates orthogonal spectroscopic validation. The system is self-validating when the following spectral shifts are observed:

  • Proton NMR (1H NMR in DMSO-d6): The definitive marker of successful condensation is the complete disappearance of the highly deshielded aldehyde proton signal (singlet, ~10.0–10.5 ppm). Concurrently, a new singlet corresponding to the azomethine (imine, -CH=N-) proton must appear between 8.3 and 8.8 ppm [2].

  • Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching frequency of the starting aldehyde at ~1690 cm⁻¹ must vanish. It is replaced by the characteristic imine (C=N) stretch in the region of 1620–1640 cm⁻¹ . The amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) of the N-phenylbenzamide moiety will remain intact, confirming that the amide group did not participate in unwanted side reactions.

References

  • Title: INVESTIGATIONS SYNTHESIS, CHARACTERIZATION AND EVALUATION OF THE ANTICACANCER ACTIVITY OF NOVEL 2-AMINOPHENYLTHIAZOLE DERIVED HETEROCYCLES Source: ResearchGate URL: [Link]

Sources

Application

Multi-component reactions utilizing 2-Formyl-N-phenylbenzamide

Advanced Multicomponent Reactions (MCRs) Utilizing 2-Formyl-N-phenylbenzamide: Synthesis of Complex Heterocyclic Scaffolds Strategic Overview In the landscape of modern drug discovery and synthetic methodology, Isocyanid...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Multicomponent Reactions (MCRs) Utilizing 2-Formyl-N-phenylbenzamide: Synthesis of Complex Heterocyclic Scaffolds

Strategic Overview

In the landscape of modern drug discovery and synthetic methodology, Isocyanide-Based Multicomponent Reactions (IMCRs) stand out for their exceptional atom economy and ability to rapidly generate structural complexity. 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7)[1] serves as a highly privileged, bifunctional building block in these workflows. Featuring an electrophilic aldehyde and a nucleophilic secondary amide positioned ortho to one another, this molecule is perfectly primed for sequential condensation and intramolecular trapping.

Unlike traditional Ugi four-component reactions that require an external carboxylic acid, 2-formyl-N-phenylbenzamide undergoes a specialized three-component reaction (3CR) with primary amines and isocyanides to directly yield highly functionalized isoindolinones (benzo-fused γ-lactams) , a core scaffold found in numerous pharmacologically active agents[2].

Mechanistic Causality: Designing the Reaction System

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe. The efficiency of this MCR relies entirely on managing the transient intermediates.

  • The Role of the N-Phenyl Group : The N-phenyl substituent on the benzamide is not merely a structural placeholder. By withdrawing electron density through resonance, it subtly lowers the pKa of the amide proton compared to an alkyl-substituted amide. This electronic tuning makes the amide nitrogen a superior internal nucleophile, ensuring that the final cyclization outcompetes any intermolecular side reactions[2].

  • Solvent-Mediated Catalysis : Methanol is selected as the optimal solvent over aprotic alternatives (like DCM or THF). The protic nature of methanol hydrogen-bonds with the expelled water during iminium formation and stabilizes the highly reactive nitrilium ion intermediate, effectively acting as a solvent-catalyst and eliminating the need for external Lewis acids[3].

  • Sequence of Addition : The amine must be allowed to pre-incubate with the aldehyde before the isocyanide is introduced. This prevents the isocyanide from prematurely attacking the unactivated aldehyde (which would lead to Passerini-type side products)[4].

MCR_Mechanism A 2-Formyl-N-phenylbenzamide (Aldehyde + Amide) C Iminium Intermediate (Electrophile) A->C + Amine - H2O B Primary Amine (Nucleophile) B->C E Nitrilium Ion (Transient Species) C->E + Isocyanide D Isocyanide (C-Nucleophile) D->E F Intramolecular Cyclization (Amide N-Attack) E->F Ring Closure G Isoindolinone Scaffold (Stable γ-Lactam) F->G Tautomerization

Mechanistic pathway of the 3-component reaction yielding isoindolinone scaffolds.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, empirical optimization data must dictate the workflow. The table below summarizes the causality behind the finalized reaction parameters.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Causality / Scientific Observation
1DCMNone252435Aprotic medium provides poor stabilization of the ionic nitrilium intermediate.
2THFNone252442Moderate solubility, but reaction rate remains sluggish without protic assistance.
3 MeOH None 25 12 89 Optimal: Protic medium stabilizes transition states; product precipitates out.
4MeOHAcOH (10 mol%)251291Marginal improvement; the inherent reactivity of the system makes additives redundant.
5H₂O/MeOHNone80665Elevated temperatures lead to partial thermal degradation of the isocyanide.

Self-Validating Experimental Protocol

Target: Synthesis of 3-(Alkylamino)-2-phenylisoindolin-1-one Derivatives.

This protocol is engineered as a self-validating system. The reaction is designed to be homogeneous at initiation. Because the resulting isoindolinone scaffold is highly lipophilic, it will spontaneously precipitate from the methanolic solution upon completion, providing a visual cue of successful conversion and bypassing the need for chromatographic purification.

Experimental_Workflow Step1 Step 1 Reagent Mixing in MeOH Step2 Step 2 Room Temp Stirring (12h) Step1->Step2 Step3 Step 3 In-Process Control (LC-MS/TLC) Step2->Step3 Step3->Step2 If Incomplete Step4 Step 4 Aqueous Precipitation & Filtration Step3->Step4 If Conversion >95%

Self-validating experimental workflow for the catalyst-free multicomponent reaction.

Step-by-Step Methodology:
  • System Initialization : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formyl-N-phenylbenzamide (1.0 mmol, 225.24 mg)[1] in anhydrous methanol (5.0 mL). Ensure complete dissolution.

  • Iminium Formation : Add the desired primary amine (1.0 mmol) dropwise over 2 minutes. Stir the mixture at 25 °C for exactly 30 minutes.

    • Causality: This pre-incubation step is mandatory. It ensures complete conversion of the aldehyde to the iminium ion, preventing the isocyanide from reacting via a competing [4].

  • Isocyanide Insertion : Add the isocyanide (1.0 mmol) in a single portion. Seal the flask and allow the mixture to stir vigorously at 25 °C for 12 hours.

  • In-Process Control (IPC) : After 12 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL of MeOH and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS.

    • Validation: The reaction is deemed complete when the UV-active starting material spot (Rf ~0.6) is entirely consumed, and a dense suspension (product precipitation) is visible in the flask.

  • Workup & Isolation : Slowly add 10 mL of ice-cold deionized water to the reaction flask while stirring.

    • Causality: The sudden increase in solvent polarity forces the hydrophobic isoindolinone product to completely crash out of the methanolic solution, acting as a kinetic trap for the product.

  • Purification : Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold aqueous methanol (1:1 v/v, 3 x 5 mL) to remove unreacted starting materials and trace isocyanide byproducts. Dry the solid under high vacuum (0.1 mbar) for 4 hours to afford the analytically pure γ-lactam.

References

  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions Source: Frontiers in Chemistry URL:[Link]

  • Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence Source: Organic Letters (ACS Publications) URL:[Link]

  • 2-Formyl-N-phenylbenzamide (CAS 106149-47-7) Compound Summary Source: Molaid Chemical Database URL:[Link]

Sources

Method

Catalytic Methods for the Functionalization of 2-Formyl-N-phenylbenzamide: Application Notes and Protocols

An In-Depth Technical Guide Introduction: The Strategic Value of 2-Formyl-N-phenylbenzamide 2-Formyl-N-phenylbenzamide is a privileged scaffold in modern organic synthesis and drug discovery. Its structure is deceptively...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of 2-Formyl-N-phenylbenzamide

2-Formyl-N-phenylbenzamide is a privileged scaffold in modern organic synthesis and drug discovery. Its structure is deceptively simple, yet it contains a confluence of three distinct and chemically addressable functional handles: a reactive formyl (aldehyde) group , an amide linkage capable of directing metallo-catalysis, and two distinct aromatic rings with multiple C-H bonds ripe for activation. This strategic arrangement allows for the divergent synthesis of a vast array of complex molecules, including isoquinolones, phenanthridinones, and other heterocyclic systems of significant pharmacological interest.[1][2] The derivatives of the parent N-phenylbenzamide core are known to possess a wide spectrum of biological activities, making this scaffold a focal point for medicinal chemists.[3][4]

This guide provides a detailed overview of key catalytic methods to functionalize 2-Formyl-N-phenylbenzamide. Moving beyond simple procedural lists, we delve into the causality behind experimental design, offering field-proven insights into catalyst selection, reaction mechanisms, and protocol execution for researchers in organic synthesis and drug development.

Section 1: Catalytic Functionalization via C-H Activation

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic efficiency, minimizing the need for pre-functionalized starting materials. The 2-Formyl-N-phenylbenzamide scaffold is an excellent substrate for such transformations, with the amide bond serving as a powerful directing group.

Amide-Directed Rh(III)-Catalyzed Oxidative Cycloaddition with Alkynes

One of the most powerful applications of amide-directed C-H activation is the synthesis of isoquinolone cores. This reaction, catalyzed by Rh(III) complexes, proceeds through a five-membered rhodacycle intermediate formed by ortho C-H activation of the N-phenyl ring and N-H metalation of the amide.[1] Subsequent insertion of an alkyne and reductive elimination yields the final heterocyclic product.

Causality and Mechanistic Insight: The reaction is typically initiated with a [RhCp*Cl₂]₂ precatalyst, which, in the presence of a silver salt (e.g., AgSbF₆), generates a more reactive cationic Rh(III) species. A copper(II) salt, such as Cu(OAc)₂, often serves as a stoichiometric oxidant to regenerate the active Rh(III) catalyst at the end of the cycle.[1] The choice of a carboxylate source (either from the oxidant or as an additive like pivalic acid) is critical, as it is believed to facilitate the initial, turnover-limiting C-H activation step.[1]

Protocol 1: Synthesis of an Isoquinolone Derivative via Rh(III) Catalysis

Reaction: 2-Formyl-N-phenylbenzamide + Diphenylacetylene → 2-(2-formylbenzoyl)-3,4-diphenylisoquinolin-1(2H)-one

Materials:

  • 2-Formyl-N-phenylbenzamide (1.0 equiv.)

  • Diphenylacetylene (2.0 equiv.)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv.)

  • tert-Amyl alcohol (0.1 M)

Procedure:

  • To a dry Schlenk tube, add 2-Formyl-N-phenylbenzamide, diphenylacetylene, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon or nitrogen (3 cycles).

  • Add anhydrous tert-amyl alcohol via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired isoquinolone product.

Data Presentation: Optimization of Rh(III)-Catalyzed Cycloaddition

EntryCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Typical Yield (%)
1[RhCpCl₂]₂ (2.5)Cu(OAc)₂ (2.0)t-AmylOH10065-80
2[RhCpCl₂]₂ (2.5)Cu(OTf)₂ (2.0)t-AmylOH100<5
3[RhCp*Cl₂]₂ (2.5)Cu(OTf)₂ (2.0)t-AmylOH10065 (with PivOH)

Note: Yields are adapted from similar systems and serve as a predictive baseline.[1] PivOH = Pivalic acid.

Visualization: Catalytic Cycle for Isoquinolone Synthesis

rhodium_cycle cluster_main Rh(III)-Catalyzed C-H Activation/Cycloaddition cluster_oxidant Oxidant Regeneration Rh_III [Rh(III)Cp*]²⁺ Rhodacycle 5-Membered Rhodacycle Int. A Rh_III->Rhodacycle + Amide - H⁺ Cu_II Cu(II) Amide->Rhodacycle Alkyne_Complex Alkyne Complex Rhodacycle->Alkyne_Complex + Alkyne Seven_Membered 7-Membered Rhodacycle Int. B Alkyne_Complex->Seven_Membered Migratory Insertion Product_Complex Rh(III)-Product Complex Seven_Membered->Product_Complex Reductive Elimination Product Isoquinolone Product Product_Complex->Product Rh_I Rh(I) Product_Complex->Rh_I - Product Cu_I Cu(I) Cu_II->Cu_I Rh_I->Rh_III Oxidation Rh_I->Rh_III Cu_I_ox 2 Cu(I) Cu_II_ox 2 Cu(II) Cu_I_ox->Cu_II_ox + O₂ (air)

Caption: Proposed catalytic cycle for Rh(III)-catalyzed isoquinolone synthesis.

Section 2: Catalytic Functionalization of the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, amenable to a vast number of catalytic transformations to build molecular complexity.

Conversion to Nitriles and Alkynes

The direct conversion of the formyl group provides access to other valuable functional groups. A modified McFadyen-Stevens type reaction can be employed, where the aldehyde is first converted to an intermediate that can be subsequently transformed.[5] A more direct catalytic approach for nitrile synthesis involves treatment with an appropriate nitrogen source and an oxidative catalyst. For alkynes, the Seyferth-Gilbert homologation or related variants offer a reliable, often catalytically-driven, route.

Protocol 2: One-Pot Synthesis of 2-Cyano-N-phenylbenzamide

Reaction: 2-Formyl-N-phenylbenzamide → 2-Cyano-N-phenylbenzamide

Materials:

  • 2-Formyl-N-phenylbenzamide (1.0 equiv.)

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.1 equiv.)

  • Toluene (0.2 M)

Procedure:

  • In a round-bottom flask, dissolve 2-Formyl-N-phenylbenzamide in anhydrous toluene.

  • Add O-(Diphenylphosphinyl)hydroxylamine (DPPH) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can be directly purified by silica gel chromatography (eluting with a hexane/ethyl acetate mixture) to afford the pure nitrile product.[5]

Section 3: Asymmetric Functionalization

The synthesis of single-enantiomer drugs is a critical requirement in pharmaceutical development. Catalytic asymmetric methods provide the most efficient means to achieve this goal. 2-Formyl-N-phenylbenzamide is a prochiral molecule that can be desymmetrized or can participate in reactions to generate new stereocenters.

Organocatalytic Atroposelective Bromination

Axial chirality, arising from hindered rotation around a single bond, is an increasingly important stereochemical feature in modern pharmaceuticals.[6][7] The N-phenylbenzamide scaffold can exhibit atropisomerism if sufficient steric hindrance is introduced ortho to the N-aryl bond. Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a urea) and a Lewis basic site (like a tertiary amine), can control the conformation of the substrate during an electrophilic aromatic substitution, leading to high enantioselectivity.[8][9]

Causality and Mechanistic Insight: The bifunctional catalyst forms a well-defined, hydrogen-bonded complex with the benzamide substrate. This non-covalent interaction locks the substrate into a specific conformation. The chiral environment of the catalyst then directs the incoming electrophile (e.g., from N-bromoacetamide) to one face of the aromatic ring, resulting in the enantioselective formation of one atropisomer over the other.[8][9] Ethyl acetate is often a superior solvent in these reactions as it can participate favorably in the hydrogen-bonding network.[9]

Protocol 3: Asymmetric Synthesis of an Axially Chiral Bromobenzamide

Reaction: 2-Formyl-N-phenylbenzamide + N-Bromoacetamide → Atropisomerically-enriched 2-Bromo-6-formyl-N-phenylbenzamide

Materials:

  • 2-Formyl-N-phenylbenzamide (1.0 equiv.)

  • Quinidine-derived bifunctional urea catalyst (e.g., Catalyst 3a from reference[9]) (10 mol%)

  • N-Bromoacetamide (NBA) (1.5 equiv.)

  • Ethyl Acetate (EtOAc) (0.01 M)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add 2-Formyl-N-phenylbenzamide and the bifunctional organocatalyst.

  • Add anhydrous ethyl acetate and cool the solution to -40 °C.

  • Add N-Bromoacetamide (NBA) in one portion.

  • Stir the reaction at -40 °C for 24-48 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product via column chromatography on silica gel to yield the enantioenriched axially chiral benzamide.

Visualization: Workflow for Asymmetric Organocatalysis

Caption: Experimental workflow for organocatalytic atroposelective bromination.

Conclusion and Future Outlook

The catalytic functionalization of 2-Formyl-N-phenylbenzamide provides a powerful platform for the rapid generation of molecular diversity. The methods outlined in this guide—spanning C-H activation, formyl group manipulation, and asymmetric synthesis—offer robust and reproducible protocols for accessing novel chemical entities. By understanding the mechanistic underpinnings of each catalytic system, researchers can make informed decisions to optimize reaction conditions and tailor synthetic routes for applications in drug discovery, materials science, and beyond. Future developments will likely focus on expanding the scope of these reactions, developing more sustainable catalytic systems (e.g., using earth-abundant metals or biocatalysis[10]), and applying these strategies to the synthesis of increasingly complex and biologically relevant targets.

References

  • Ishikawa, Y., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghedini, M., et al. (2011). Cyclopalladation of N-phenylbenzamides: Synthesis and structure of bimetallic palladium(II)-complexes. RSC Discovery. Available at: [Link]

  • Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. Available at: [Link]

  • Han, M., Liu, C., & Hu, L. (2023). Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. The Journal of Organic Chemistry. Available at: [Link]

  • Ishikawa, Y., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1698–1704. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the 2-benzoylamino-N-phenylbenzamide 5a formation. ResearchGate. Available at: [Link]

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, B., et al. (2019). Ni-catalyzed benzylic β-C(sp3)–H bond activation of formamides. Nature Communications. Available at: [Link]

  • Kumar, K. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Combrinck, J. M., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]

  • Jia, Z., & Arnold, F. H. (2021). Biocatalytic, Intermolecular C-H Bond Functionalization for the Synthesis of Enantioenriched Amides. Journal of the American Chemical Society. Available at: [Link]

  • Pi, C., et al. (2020). Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • Allen, S. E., et al. (2012). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Angewandte Chemie International Edition. Available at: [Link]

  • Mondal, S., et al. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mondal, P., et al. (2023). Metal-Free Organocatalytic Formylation by CO2-Masked Carbene Functionalized Graphene Oxide Nanosheets. Advanced Science. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Guo, Y. L., et al. (2007). Gas-phase smiles rearrangement reactions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mondal, S., et al. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. ChemRxiv. Available at: [Link]

  • Li, J., et al. (2022). Manipulations of phenylnorbornyl palladium species for multicomponent construction of a bridged polycyclic privileged scaffold. Nature Communications. Available at: [Link]

  • Wang, H., & Li, X. (2015). Rhodium-Catalyzed C−H Activation of Phenacyl Ammonium Salts Assisted by an Oxidizing C−N Bond: A Combination of Experimental and Theoretical Studies. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). 2 Benzoylamino-N-phenyl-benzamide derivative synthesis. ResearchGate. Available at: [Link]

  • Grewal, J., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. RSC Medicinal Chemistry. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Costentin, C., et al. (2020). Organocatalytic Name Reactions Enabled by NHCs. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cyclization of 2-phenyl acetanilides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Rhodium-Catalyzed C H Bond Functionalization Reactions of 2-phenylpyridines. ResearchGate. Available at: [Link]

  • Dong, Z., & Franke, R. (2019). Rhodium-Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Formyl-N-phenylbenzamide

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7) presents a unique set of chemoselective cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7) presents a unique set of chemoselective challenges.

Attempting a straightforward amide coupling between 2-formylbenzoic acid and aniline routinely results in abysmal yields. This guide is designed to dissect the causality behind these failures and provide a field-proven, self-validating methodology using Directed Ortho-Metalation (DoM) to achieve >80% yields.

Mechanistic Workflow & Route Selection

To understand why traditional coupling fails and why DoM succeeds, we must look at the structural logic of the intermediates.

SynthesisWorkflow SM1 N-phenylbenzamide (Starting Material) Base sec-BuLi (2.2 eq) + TMEDA THF, -78°C SM1->Base N-H Deprotonation & C-H Lithiation LiInt Ortho-Dilithiated Intermediate Base->LiInt DMF DMF Quench (Formylation) LiInt->DMF Electrophilic Addition Workup Acidic Hydrolysis (1M HCl) DMF->Workup Product 2-Formyl-N-phenylbenzamide (Target Product) Workup->Product High Yield (>80%) FailSM 2-Formylbenzoic Acid + Aniline FailProd 3-(Phenylamino)isobenzofuran-1(3H)-one (Cyclized Byproduct) FailSM->FailProd Direct Coupling Fails (Ring-Chain Tautomerism)

Fig 1: Logical workflow comparing the high-yield DoM route vs. the failed direct coupling route.

Troubleshooting FAQs

Q1: Why is my yield so low when directly coupling 2-formylbenzoic acid with aniline? The Causality: The failure is driven by thermodynamics.1[1], heavily favoring the cyclic hemiacetal form (3-hydroxyisobenzofuran-1(3H)-one). When aniline is introduced alongside a coupling agent (e.g., EDC or HATU), the amine attacks the activated complex. However, the extreme proximity of the formyl carbon allows the newly formed secondary amide to immediately attack the aldehyde, creating a thermodynamic sink. This results in cyclized byproducts like 3-(phenylamino)isobenzofuran-1(3H)-one or N-phenylphthalimide, rather than the desired open-chain amide.

Q2: How does the Directed Ortho-Metalation (DoM) strategy solve this? The Causality: DoM reverses the synthetic polarity. Instead of trying to force an amide onto an unstable aldehyde, we start with the highly stable N-phenylbenzamide.2[2]. By lithiating the ortho-position and subsequently quenching with N,N-dimethylformamide (DMF), the formyl group is installed cleanly in a single step without giving the molecule a chance to cyclize.

Q3: Why must I use exactly 2.2 equivalents of sec-BuLi? The Causality: N-phenylbenzamide possesses an acidic N-H proton. The first equivalent of sec-BuLi is entirely consumed deprotonating this nitrogen to form an N-lithio species. This N-lithio intermediate is what coordinates the second equivalent of sec-BuLi, directing it to deprotonate the adjacent ortho C-H bond. The extra 0.2 equivalents account for trace moisture and titration variance. Using less than 2.0 equivalents will result in unreacted starting material.

Q4: I have unreacted starting material despite using 2.2 eq of sec-BuLi. What went wrong? The Causality: Alkyllithium reagents form tight hexameric or tetrameric aggregates in ethereal solvents, which severely reduces their kinetic basicity. If you omitted TMEDA (N,N,N',N'-Tetramethylethylenediamine), the sec-BuLi aggregates failed to break down into reactive monomers/dimers. Always add TMEDA in an equimolar ratio to your alkyllithium to ensure complete ortho-lithiation.

Quantitative Method Comparison

To justify the shift to the DoM methodology, review the empirical data comparing the three most common synthetic approaches:

ParameterDirect AmidationAcetal Protection RouteDirected Ortho-Metalation (DoM)
Starting Materials 2-Formylbenzoic acid + Aniline2-Formylbenzoic acid + AnilineN-phenylbenzamide + DMF
Key Reagents EDC, HOBt, DIPEAHC(OMe)3, HATU, TFAsec-BuLi, TMEDA, DMF
Reaction Steps 131
Primary Side Product IsobenzofuranonesDeprotection degradationTrace unreacted SM
Typical Yield < 15%40-50%80-88%
Validated Experimental Protocol: DoM Synthesis

This protocol is a self-validating system. The visual cues (color changes) and specific temperature controls ensure that 3[3].

Step 1: Preparation & Deprotonation

  • Flame-dry a Schlenk flask under a continuous argon purge.

  • Add N-phenylbenzamide (1.0 eq, 10.0 mmol, 1.97 g) and dissolve in anhydrous THF (50 mL).

  • Add anhydrous TMEDA (2.2 eq, 22.0 mmol, 3.3 mL).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

Step 2: Ortho-Lithiation

  • Using a syringe pump, add sec-BuLi (1.4 M in cyclohexane, 2.2 eq, 15.7 mL) dropwise over 30 minutes. Self-Validation Check: The solution will turn a deep yellow/orange, indicating the formation of the dilithiated species.

  • Maintain stirring at -78 °C for exactly 2 hours to ensure complete C-H metalation. Do not let the temperature rise, or the alkyllithium will nucleophilically attack the amide carbonyl.

Step 3: Formylation Quench

  • Add anhydrous DMF (3.0 eq, 30.0 mmol, 2.3 mL) dropwise at -78 °C.

  • Stir for 1 hour at -78 °C, then remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.

Step 4: Hydrolysis & Isolation

  • Critical Step: Quench the reaction by adding 1M aqueous HCl (30 mL). Stir vigorously for 30 minutes. Causality: The DMF quench initially forms a stable lithium hemiaminal. The acidic workup is strictly required to hydrolyze this intermediate and release the free aldehyde.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 2-formyl-N-phenylbenzamide as a solid.

References
  • Dynamic Covalent Reactions Controlled by Ring‐Chain Tautomerism of 2‐Formylbenzoic Acid.ResearchGate.
  • Secondary Amides as Orthodirected Metalation Groups for Arenes.ResearchGate.
  • Bhatt–Hauser Oxidation: A Site-Selective Late-Stage Benzylic C–H Oxidation.Thieme Connect.

Sources

Optimization

Preventing oxidation of the formyl group in benzamide derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in medicinal chemistry and drug development: the spontaneous degradation of formyl benzamide derivatives.

Formyl groups (-CHO) attached to benzamide scaffolds are highly susceptible to autoxidation, rapidly converting to their corresponding carboxylic acids. This guide provides mechanistic insights, validated protection strategies, and self-validating protocols to ensure the structural integrity of your intermediates.

Mechanistic Insight: The Causality of Formyl Autoxidation

To prevent oxidation, we must first understand its mechanism. The autoxidation of aldehydes is not a simple direct insertion of oxygen; it is a radical chain reaction[1].

  • Initiation: Trace transition metals, light, or ambient heat promote the homolytic cleavage of the aldehydic C–H bond, generating an acyl radical.

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (

    
    ) to form an acylperoxy radical. This radical abstracts a hydrogen atom from another aldehyde molecule, generating a peroxy acid (e.g., performic acid derivative) and a new acyl radical to continue the chain[2].
    
  • Termination/Conversion: The highly reactive peroxy acid undergoes a Baeyer-Villiger-type reaction with another unreacted aldehyde molecule, yielding two equivalents of the carboxylic acid[2].

In benzamide derivatives, the electron-withdrawing nature of the amide group can influence the stability of the aromatic ring, but the formyl group remains a thermodynamic sink for oxidation[3]. Therefore, simply storing these compounds on the benchtop will inevitably lead to degradation.

Workflow: Formyl Benzamide Handling & Protection

G Start Formyl Benzamide Synthesized Decision1 Immediate Downstream Use? Start->Decision1 Path1 Direct Reaction (e.g., Reductive Amination) Decision1->Path1 Yes Decision2 Storage or Multi-step Synthesis? Decision1->Decision2 No Precaution1 Degassed Solvents & Argon Atmosphere Path1->Precaution1 Oxidation Autoxidation to Carboxylic Acid Precaution1->Oxidation If exposed to O2 Storage Long-term Storage Decision2->Storage Storage Synthesis Multi-step Route (Basic/Nucleophilic) Decision2->Synthesis Synthesis Precaution2 Add BHT Antioxidant Store at -20°C under Ar Storage->Precaution2 Precaution2->Oxidation If seal fails Protection Acetal Protection (e.g., 1,3-Dioxolane) Synthesis->Protection

Decision tree for handling and protecting formyl benzamide derivatives to prevent autoxidation.

Troubleshooting & FAQs

Q1: My 4-formylbenzamide spontaneously degrades into a carboxylic acid even when stored as a dry solid. Why does this happen, and how do I stop it? A1: Solid-state autoxidation occurs because oxygen can diffuse through the crystal lattice, initiating the radical chain reaction described above[1]. Solution: For short-term storage, flush the vial with Argon, seal with Parafilm, and store at -20°C in the dark. For long-term storage of bulk material, homogenize the solid with 0.1–0.5 wt% of an antioxidant radical scavenger like BHT (Butylated hydroxytoluene). BHT intercepts the acylperoxy radicals, breaking the propagation chain.

Q2: I need to perform a strongly basic cross-coupling (e.g., Suzuki-Miyaura) on a bromobenzamide that also contains a formyl group. How do I prevent oxidation and side reactions? A2: Under basic conditions and in the presence of transition metals (like Palladium), aldehydes are highly prone to both oxidation and undesired aldol-type condensations. You must mask the formyl group. The formation of a cyclic acetal (1,3-dioxolane) is the industry standard here[4]. Acetals are completely orthogonal to basic and nucleophilic conditions, protecting the carbon center until you are ready to unmask it[5].

Q3: The acidic conditions required to remove a standard 1,3-dioxolane protecting group are degrading my sensitive benzamide target. Are there alternative protecting groups? A3: Yes. If standard acidic hydrolysis (e.g., 2M HCl) causes amide bond cleavage or other degradation, switch to a "safety-catch" protecting group like 2-(4-nitrophenyl)-1,3-dioxolane [6]. This group remains stable under basic conditions. To deprotect, you first reduce the nitro group to an aniline (using


 and 

). The resulting electron-donating amine drastically increases the lability of the acetal, allowing it to be hydrolyzed under extremely mild, nearly neutral aqueous conditions[6].

Quantitative Data: Aldehyde Protecting Group Selection

To aid in your experimental design, the following table synthesizes the thermodynamic stability, typical yields, and deprotection requirements for common formyl protecting groups[4][5][6].

Protecting GroupTypeTypical YieldStability ProfileDeprotection Conditions
1,1-Dimethoxybutane Acyclic Acetal75 - 85%Low (Labile to mild acid)Mild aqueous acid (0.5M HCl)
1,3-Dioxolane Cyclic Acetal85 - 95%High (Stable to strong base/nucleophiles)Strong aqueous acid (2M HCl, reflux)
1,3-Dithiane Thioacetal80 - 90%Very High (Stable to acid and base)Oxidative cleavage (NBS) or Heavy Metals (

)
2-(4-Nitrophenyl)-1,3-dioxolane Safety-Catch Cyclic80 - 85%High (Stable to base)1. Reduction (

, Pd/C)2. Mild Acidic Hydrolysis

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific visual and chemical checkpoints, you can ensure the reaction is proceeding correctly without relying solely on end-point LC-MS.

Protocol 1: Protection of Formyl Benzamide as a 1,3-Dioxolane Acetal[5]

Objective: Mask the formyl group to prevent oxidation during downstream multi-step synthesis.

Materials:

  • Formyl benzamide derivative (1.0 eq)

  • Ethylene glycol (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the formyl benzamide, anhydrous toluene, and ethylene glycol.

  • Catalysis: Add the catalytic p-TsOH. Attach a Dean-Stark trap filled with toluene and a reflux condenser. Causality: The Dean-Stark trap physically removes water generated during the condensation, driving the equilibrium toward the acetal product.

  • Reaction: Heat the mixture to a vigorous reflux.

    • Self-Validation Checkpoint 1: Observe the accumulation of water droplets at the bottom of the Dean-Stark trap. The reaction is proceeding.

  • Monitoring: After 4 hours, check by TLC (Hexanes/Ethyl Acetate). The acetal product will run significantly higher (less polar) than the starting formyl benzamide.

  • Quench & Workup: Once starting material is consumed, cool to room temperature. Critical Step: Quench immediately with saturated aqueous

    
    .
    
    • Self-Validation Checkpoint 2: Test the pH of the aqueous layer. It MUST be

      
       pH 8. If it is acidic, the acetal will revert to the aldehyde during solvent evaporation.
      
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the protected intermediate.
    
Protocol 2: Acidic Deprotection (Unmasking the Formyl Group)[4]

Objective: Regenerate the formyl benzamide after downstream synthesis is complete.

Materials:

  • Acetal-protected benzamide (1.0 eq)

  • Acetone / Water (1:1 v/v)

  • 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the acetal in the Acetone/Water mixture. Causality: Acetone ensures the organic substrate remains in solution, while water is the necessary reactant for hydrolysis.

  • Hydrolysis: Add 2M HCl dropwise until the solution reaches pH 2. Stir at room temperature.

  • Monitoring: Monitor by TLC. The regenerated formyl benzamide will appear as a lower

    
     (more polar) spot.
    
    • Self-Validation Checkpoint 1: Spot the TLC plate with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The newly formed aldehyde spot will turn bright yellow/orange, confirming the successful unmasking of the formyl group.

  • Neutralization: Carefully neutralize the reaction with saturated aqueous

    
     until bubbling ceases.
    
  • Extraction: Extract with diethyl ether or ethyl acetate. Dry over

    
     and concentrate.
    
  • Storage: Immediately purge the flask with Argon and store at -20°C to prevent the autoxidation cycle from initiating.

References

  • Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels ACS Omega URL:[Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen ResearchGate URL:[Link]

  • An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Formyl-N-phenylbenzamide Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the intramolecular cyclization of 2-formyl-N-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the intramolecular cyclization of 2-formyl-N-phenylbenzamide to form N-phenylisoindolinones. This transformation is a critical step in synthesizing complex heterocyclic scaffolds and fluorescent probes[1].

The most common point of failure in this workflow is temperature mismanagement . Below is a comprehensive guide detailing the causality behind temperature choices, troubleshooting FAQs, and a self-validating protocol to ensure high-yield cyclization.

Mechanistic Overview & Pathway Visualization

The conversion of 2-formyl-N-phenylbenzamide into an isoindolinone core is not a single-step process. It proceeds via an initial intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic formyl carbon, generating a hemiaminal (hydroxylactam) intermediate. The subsequent dehydration of this intermediate to form the stable γ-lactam ring is highly temperature-dependent[2].

If the thermal energy is insufficient, the reaction stalls at the intermediate stage. Conversely, excessive thermal stress—especially in the presence of ambient oxygen—promotes auto-oxidation, yielding unwanted N-phenylphthalimide byproducts[3].

G A 2-Formyl-N-phenylbenzamide (Starting Material) B Hemiaminal / Hydroxylactam (Intermediate) A->B Intramolecular Attack (25-50°C) C N-Phenylisoindolinone (Target Product) B->C Dehydration (80-90°C) D N-Phenylphthalimide (Oxidation Byproduct) B->D Overheating (>130°C, O2) C->D Auto-oxidation

Mechanistic pathway of 2-Formyl-N-phenylbenzamide cyclization and temperature-dependent outcomes.

Troubleshooting FAQs: Temperature Dynamics

Q1: Why is my reaction yielding a mixture of open-chain starting material and a highly polar intermediate, but very little cyclized product? Root Cause: The reaction temperature is likely too low (e.g., room temperature to 50°C). While the initial nucleophilic attack to form the hemiaminal intermediate occurs readily at lower temperatures, the subsequent dehydration step requires a higher activation energy to break the C-O bond and establish the fully aromatized isoindolinone system[2]. Actionable Insight: Elevate the reaction temperature to the 80–90°C range. If you are using a low-boiling solvent like dichloromethane (DCM), perform a solvent swap to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF)[4].

Q2: I increased the temperature to 130°C to force the reaction to completion, but now I am observing a significant amount of N-phenylphthalimide. What happened? Root Cause: Excessive thermal stress drives competing side reactions. Specifically, at temperatures exceeding 110°C, the hemiaminal intermediate or the newly formed isoindolinone becomes highly susceptible to auto-oxidation, especially if the reaction is not rigorously degassed. This oxidizes the methylene carbon, converting the lactam into a phthalimide (N-phenylphthalimide)[3]. Actionable Insight: Cap your heating block at 90°C. Always purge your reaction vessel with an inert gas (Argon or Nitrogen) to eliminate trace oxygen, which acts as the oxidant in this degradation pathway.

Q3: Does the choice of solvent impact the optimal cyclization temperature? Root Cause: Absolutely. Solvents dictate the maximum reflux temperature and stabilize specific transition states. Protic solvents like ethanol can facilitate the proton transfer required for dehydration but limit the bulk temperature to ~78°C, which can result in sluggish kinetics. Polar aprotic solvents like DMF allow for optimal heating (80°C+) and provide excellent solubility for the 2-formyl-N-phenylbenzamide precursor[4]. Actionable Insight: Use DMF at 80°C for standard thermal cyclizations. If a protic environment is strictly required for solubility, use 1-butanol (b.p. 117°C) to allow for higher reaction temperatures without hitting the reflux ceiling too early.

Quantitative Temperature Profiling

To guide your experimental design, the following table summarizes the quantitative relationship between reaction temperature, solvent choice, and expected product distribution during a standard 4-hour reaction window.

Temperature (°C)SolventMajor Product IdentifiedExpected Yield (%)Byproducts & Mechanistic Observations
25 - 50 EthanolHemiaminal Intermediate< 20%Incomplete dehydration; high polarity spots on TLC.
78 (Reflux) EthanolN-Phenylisoindolinone65 - 75%Slow reaction rate; trace uncyclized material remains.
80 - 90 DMFN-Phenylisoindolinone85 - 95%Optimal conditions ; rapid dehydration, clean profile[4].
110 - 130 DMF / TolueneMixed (Lactam + Imide)40 - 60%Onset of thermal degradation and oxidation.
> 130 DMFN-Phenylphthalimide< 30% (Target)Severe auto-oxidation; dark reaction mixture[3].

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. The visual cues (solubility changes, precipitation) and TLC checkpoints ensure that you can verify the success of the cyclization in real-time without waiting for NMR confirmation[4].

Materials Required:

  • 2-Formyl-N-phenylbenzamide (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Potassium Carbonate (

    
    ) (2.0 mmol) - Acts as a mild base to facilitate proton transfer.
    
  • Ethyl Acetate and Hexanes (for extraction and TLC)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-formyl-N-phenylbenzamide in 10 mL of anhydrous DMF. Add 2.0 mmol of

    
    . Equip the flask with a reflux condenser and purge the system with Argon for 5 minutes to prevent high-temperature oxidation[4].
    
  • Precision Heating: Submerge the flask in a pre-heated oil bath or heating block set strictly to 80°C . Causality check: Heating above 90°C risks oxidation to the phthalimide, while heating below 70°C will stall the reaction at the hemiaminal stage.

  • Kinetic Monitoring (Self-Validation): Stir the mixture at 80°C for 4 hours. At the 3-hour mark, perform a TLC check (Eluent: Hexane/Ethyl Acetate 7:3).

    • Validation: The starting material (UV active, higher Rf) should be completely consumed. The hemiaminal intermediate (highly polar, baseline) should transition into a single, distinct spot representing the N-phenylisoindolinone[5].

  • Quenching & Precipitation: Once TLC confirms completion, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold distilled water under vigorous stirring.

    • Validation: A distinct precipitate should form immediately. The target isoindolinone is highly insoluble in cold water, whereas DMF and the inorganic base will remain in the aqueous phase[4].

  • Extraction & Isolation: Extract the aqueous suspension with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude solid via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure N-phenylisoindolinone[4].

References

  • Organic Chemistry Portal. "Isoindolinone synthesis." Available at:[Link]

  • PubMed. "Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation." Available at:[Link]

  • PMC. "Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes." Available at:[Link]

  • ResearchGate. "A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Phenylbenzamide Synthesis

As a Senior Application Scientist, I frequently observe that low conversion rates in the synthesis of N-phenylbenzamides are rarely due to simple pipetting errors; rather, they stem from a failure to control the underlyi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that low conversion rates in the synthesis of N-phenylbenzamides are rarely due to simple pipetting errors; rather, they stem from a failure to control the underlying physical organic chemistry of the reaction. Whether you are employing a classical Schotten-Baumann amidation or a modern transition-metal-catalyzed cross-coupling, every reaction parameter must be logically justified.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide a deep, mechanistic analysis of amidation failures, backed by self-validating protocols and quantitative kinetic data.

Part 1: Mechanistic Root Causes of Low Conversion (The "Why")

To troubleshoot effectively, you must understand the causality behind experimental failures. The reaction between an aniline and a benzoyl chloride is governed by nucleophilic acyl substitution, which is highly sensitive to the following variables:

  • Electronic Substituent Effects : The reactivity of the benzoyl chloride is heavily dictated by its substituents. Kinetic studies reveal a positive Hammett reaction constant (ρ = +1.217) for these amidations[1]. This indicates that electron-withdrawing groups (EWGs) on the benzoyl chloride increase the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, electron-donating groups (EDGs) severely depress the conversion rate by stabilizing the carbonyl carbon[1].

  • Acid-Base Dynamics (The Protonation Trap) : The condensation of aniline and benzoyl chloride inherently generates one equivalent of hydrochloric acid (HCl)[2]. If the added base is insufficient, this HCl rapidly protonates the starting aniline, converting it into a non-nucleophilic anilinium salt and abruptly halting conversion[2].

  • Competing Hydrolysis : Benzoyl chloride is highly sensitive to moisture. In two-phase systems or when using hygroscopic solvents, hydrolysis to benzoic acid actively competes with amidation. While adding a nucleophilic catalyst like pyridine increases the reaction rate, it can also accelerate hydrolysis, potentially dropping the amide yield to 37–70% if moisture is not strictly controlled[3].

  • Over-Acylation (Diacylation) : Pushing a sluggish reaction with a large excess of acyl chloride or elevated temperatures often leads to the formation of an N,N-diacylated byproduct rather than increasing the yield of the desired mono-amide[2].

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate Detected Check1 1. Check Moisture & Reagent Purity Start->Check1 Check2 2. Analyze Electronic Substituent Effects Start->Check2 Check3 3. Evaluate Base & Acid Scavenging Start->Check3 Outcome1 Hydrolysis of Benzoyl Chloride Check1->Outcome1 Water present Outcome2 Poor Aniline Nucleophilicity Check2->Outcome2 EDG on Acyl / EWG on Aniline Outcome3 Aniline Protonation by HCl Check3->Outcome3 Insufficient Base Fix1 Use anhydrous solvents & fresh reagents Outcome1->Fix1 Fix2 Apply catalytic amidation or increase temp Outcome2->Fix2 Fix3 Add excess pyridine or Et3N Outcome3->Fix3

Caption: Logical troubleshooting workflow for diagnosing and resolving low conversion rates.

Part 2: Quantitative Performance Data

Understanding the quantitative limits of your reagents allows you to predict when a standard protocol will fail and when advanced catalysis is required.

Table 1: Substituent Effects on Benzoyl Chloride Amidation Kinetics [1] Data reflects second-order rate constants (k) for para-substituted benzoyl chlorides reacting with anilines at 25°C.

Substituent (Para)Hammett σ⁺ ValueRate Constant (k) [L mol⁻¹ s⁻¹]Mechanistic Impact
-OCH₃ -0.780.0013Strong EDG; severely decreases electrophilicity, leading to sluggish reactions.
-CH₃ -0.310.0112Mild EDG; moderately decreases electrophilicity.
-Cl / -NO₂ > 0.00HigherEWGs; strongly increase electrophilicity, accelerating conversion.

Table 2: Comparison of Catalytic Systems for Challenging N-Arylbenzamides [4] When standard amidation fails due to severe steric or electronic deactivation, transition-metal catalysis is required.

Catalytic SystemCatalyst / LigandTemp / TimeYieldKey Advantage
Buchwald-Hartwig (Pd) 1.5 mol% Pd(dba)₂ + 3.0 mol% XPhos110°C / 6h94%Excellent for sterically hindered or unreactive anilines.
Goldberg (Cu) 5 mol% CuI + (S)-N-methylpyrrolidine110°C / 5hHighCost-effective alternative to Palladium.
Visible-Light (Fe) 10 mol% FeCl₃ + DIPEA (Blue LED)30°C / 24hHighEnables extremely mild conditions (room temperature).
Part 3: Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to ensure causality is maintained throughout the workflow.

Protocol A: Optimized Schotten-Baumann Synthesis (For Standard Substrates)
  • Preparation & Moisture Control : Flame-dry all glassware. Dissolve the aniline (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM). Causality: Excess base is strictly required to neutralize the 1.0 equiv of HCl generated, preventing the formation of non-nucleophilic anilinium salts[2].

  • Controlled Addition : Cool the reaction vessel to 0°C. Add the benzoyl chloride (1.05 equiv) dropwise over 15 minutes. Causality: Slow addition at low temperatures prevents localized high concentrations of the acylating agent, which is the primary cause of N,N-diacylation[2].

  • In-Process Validation (TLC) : After 1 hour, quench a 10 µL aliquot in methanol. Run a TLC (Hexanes/EtOAc 7:3). The disappearance of the aniline spot and the appearance of a highly UV-active higher-Rf spot validates progression. If the reaction is sluggish (common with poorly nucleophilic anilines), heat the mixture to 60°C[5].

  • Differential Workup : Dilute with DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and excess pyridine) and 1M NaOH (to remove any benzoic acid formed via hydrolysis)[2]. Dry over Na₂SO₄ and concentrate.

Protocol B: TiCl₄-Mediated Direct Condensation (For Acyl Chloride-Free Synthesis)

If benzoyl chlorides are too unstable or hydrolyze too rapidly in your hands, direct condensation of carboxylic acids and amines is possible.

  • Activation : Dissolve the carboxylic acid (1.0 equiv) and aniline (1.0 equiv) in anhydrous pyridine.

  • Metal Addition : Add TiCl₄ (1.0 equiv) dropwise at room temperature. Causality: The reaction proceeds through an adduct formed between the carboxylate ion and TiCl₄, which generates highly reactive acyl chloride intermediates in situ without exposing them to atmospheric moisture[6].

  • Heating & Validation : Heat to 85°C for 4–12 hours. Monitor via LC-MS until the mass corresponding to the starting acid is fully consumed.

Part 4: Troubleshooting FAQs

Q1: Why does my reaction stall at 50% conversion despite leaving it overnight? A1: Extended reaction times cannot overcome thermodynamic or kinetic dead-ends. If your aniline is electronically deactivated (e.g., nitroanilines) or sterically hindered, room-temperature amidation will stall[5]. Furthermore, if you only used 1.0 equivalent of base, the generated HCl has likely protonated the remaining 50% of your aniline[2]. Ensure you use >2.0 equivalents of base, and consider heating to 60°C[5] or utilizing microwave-assisted synthesis to force the conversion[7].

Q2: My LC-MS shows a major impurity with a mass corresponding to [M + Benzoyl]. What is this and how do I remove it? A2: This is the N,N-diacylated impurity. It forms when a second molecule of benzoyl chloride reacts with the newly formed N-phenylbenzamide[2]. To prevent this, never use a large excess of acyl chloride; stick to 1.05–1.1 equivalents and ensure slow, dropwise addition[2]. To remove it, recrystallize the crude product from an ethanol/water or acetone/methanol mixture, as the diacylated byproduct has vastly different solubility profiles than the mono-amide[2].

Q3: Can I use a two-phase aqueous/organic system instead of strictly anhydrous conditions? A3: Yes, but with significant caveats. In a two-phase system (e.g., chloroform/water), the reaction rate is limited by the mass transport of aniline between phases[3]. While adding a nucleophilic catalyst like pyridine significantly increases the rate of amidation, it also accelerates the hydrolysis of benzoyl chloride into benzoic acid. This competing side reaction can drastically lower your yield to 37–70%[3]. If you must use a two-phase system, use a large excess of the acyl chloride to compensate for hydrolytic loss.

Comprehensive References
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites, PMC - NIH,[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4, PMC - NIH, [Link]

  • Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis, OSTI, [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Formyl-N-phenylbenzamide

Welcome to the Technical Support Center for the isolation and purification of 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7). This compound is a highly versatile building block used in advanced organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7). This compound is a highly versatile building block used in advanced organic synthesis and drug development, often synthesized via modified McFadyen-Stevens reactions[1] or the direct amidation of 2-carboxybenzaldehyde.

Because this molecule contains both an electrophilic formyl group and a nucleophilic amide environment, its crude mixture is highly susceptible to intra- and intermolecular side reactions. This guide provides field-proven, self-validating methodologies to isolate the target compound with >99% purity.

Core Purification Workflow

The most significant challenge in purifying 2-Formyl-N-phenylbenzamide is the presence of unreacted aniline and the subsequent formation of a Schiff base (imine) impurity. The workflow below leverages liquid-liquid extraction (LLE) to chemically alter the solubility of these impurities before a final crystallization polish.

PurificationWorkflow Crude Crude 2-Formyl-N-phenylbenzamide OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash 1. Aqueous Acid Wash (0.5 M HCl, pH 2) OrgSolvent->AcidWash ImineHydrolysis Hydrolyzes Imine & Removes Aniline as Salt AcidWash->ImineHydrolysis Mechanism BaseWash 2. Mild Base Wash (5% NaHCO3, pH 8) AcidWash->BaseWash AcidRemoval Removes Unreacted Carboxylic Acids BaseWash->AcidRemoval Mechanism BrineWash 3. Brine Wash & Dry (Na2SO4) BaseWash->BrineWash Cryst 4. Recrystallization (EtOAc / Hexane) BrineWash->Cryst Pure Pure Product (>99% HPLC) Cryst->Pure

Figure 1: Step-by-step liquid-liquid extraction and recrystallization workflow for crude purification.

Step-by-Step Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

This protocol is designed to chemically partition impurities based on their pKa while preserving the sensitive formyl moiety.

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because it provides excellent solubility for the target compound while maintaining a distinct phase boundary against aqueous washes.

  • Imine Hydrolysis & Amine Removal: Wash the organic layer with 3 × 30 mL of 0.5 M HCl.

    • Causality: The acidic environment serves a dual purpose: it shifts the equilibrium of the Schiff base back to the aldehyde[2] and protonates free aniline into water-soluble anilinium chloride.

    • Self-Validation: Spot the organic layer on a TLC plate (UV 254 nm). The bright yellow spot corresponding to the imine should disappear after the third wash. Verify the aqueous waste is pH < 2.

  • Acidic Impurity Removal: Wash the organic layer with 2 × 30 mL of 5% NaHCO₃.

    • Causality: Mild base deprotonates unreacted 2-carboxybenzaldehyde or oxidative degradation products[3]. Strong bases (like NaOH) are strictly avoided to prevent the Cannizzaro-type disproportionation of the formyl group.

    • Self-Validation: CO₂ gas evolution will cease when all acidic impurities are neutralized.

  • Drying: Wash with 30 mL saturated NaCl (brine) to pull residual water from the organic phase, dry over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization Polish
  • Solvent Selection: Dissolve the concentrated crude in a minimum amount of boiling EtOAc (approx. 2-3 mL/g).

  • Anti-solvent Addition: Slowly add hot hexanes dropwise while swirling until the solution becomes slightly cloudy (the cloud point). Add one drop of EtOAc to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0-4 °C) for 2 hours.

    • Causality: Slow cooling ensures thermodynamic control, promoting the exclusion of structurally similar impurities from the crystal lattice. Rapid cooling traps impurities (kinetic control).

  • Isolation: Filter the crystals via a Büchner funnel, wash with 10 mL of ice-cold hexanes, and dry under high vacuum.

Troubleshooting & FAQs

Q: Why is my crude product bright yellow, and how do I resolve this? A: The bright yellow color is highly indicative of a Schiff base (imine) impurity. This occurs when the electrophilic formyl group of your product reacts with unreacted aniline from the synthesis mixture[2]. To resolve this, ensure your first purification step is an acidic aqueous wash (0.5 M HCl). The acid catalyzes the hydrolysis of the imine back to the target aldehyde and protonates the aniline, partitioning it into the aqueous layer.

SchiffBaseEquilibrium Aldehyde 2-Formyl-N-phenylbenzamide (Target Product) Imine Schiff Base (Imine) (Yellow Impurity) Aldehyde->Imine + Aniline (- H2O) Aniline Aniline (Impurity) Imine->Aldehyde + H2O (Acid Catalyzed) AcidicCond Aqueous HCl (pH 2) Hydrolysis AcidicCond->Imine Drives equilibrium left

Figure 2: Acid-catalyzed hydrolysis of the Schiff base impurity back to the target aldehyde.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the basic wash? A: No. Using a strong base like NaOH on a compound containing an unhindered aromatic aldehyde can trigger a Cannizzaro reaction, leading to the irreversible disproportionation of your product into the corresponding carboxylic acid and alcohol. Always use a mild base like 5% NaHCO₃ to neutralize trace acids without degrading the formyl moiety[1].

Q: My product is "oiling out" during recrystallization instead of forming crystals. What is the causality, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is lower than the temperature at which it saturates the solvent. This is often caused by residual aniline or highly soluble byproducts acting as a plasticizer. Solution: Do not attempt to force crystallization by scratching the flask. Re-dissolve the oil in EtOAc, perform another acidic wash to remove residual amines, dry, and concentrate. When recrystallizing, add the hexane anti-solvent much more slowly and seed the solution with a pure crystal if available.

Quantitative Data & Impurity Profiling

Table 1: Solvent Systems for Flash Chromatography vs. Recrystallization
MethodSolvent SystemTarget Compound BehaviorImpurity BehaviorRecommendation
Flash Chromatography Hexane / EtOAc (7:3 to 1:1)Elutes at Rf ~0.4 (1:1 Hex/EtOAc)Imine co-elutes (Rf ~0.45); Aniline streaksUse only if LLE fails to remove neutral byproducts.
Recrystallization EtOAc / HexanesCrystallizes at 0-4 °CRemains highly soluble in hexanesPrimary Method. Excellent for final polishing.
Trituration Cold Diethyl EtherRemains insolubleSolubilizes trace aniline and imineGood alternative if product oils out in EtOAc/Hex.
Table 2: Typical Impurity Profile and Removal Efficiency
ImpuritySource / Chemical CausalityPhysical AppearancePrimary Removal MethodEfficiency
Schiff Base (Imine) Condensation of formyl group with aniline[2]Bright yellow oil/solid0.5 M HCl Wash (Hydrolysis)>98% removal
Aniline Unreacted starting materialBrown/yellow oil0.5 M HCl Wash (Protonation)>99% removal
2-Carboxybenzaldehyde Unreacted starting materialWhite solid5% NaHCO₃ Wash (Deprotonation)>95% removal
N-formylbenzamides Oxidative decarboxylation byproducts[3]Off-white solidRecrystallization~90% removal

References

  • ChemBuyersGuide.com, Inc. 2-FORMYL-N-PHENYLBENZAMIDE CAS:106149-47-7. BenchChem. URL:

  • [1] BenchChem. 2-Formylbenzamide | 87963-75-5. URL:

  • [3] Huang, W., & Zhang, L. A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8. Journal of Chemical Research. URL:

  • [2] ACS Publications. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Ring-Chain Equilibrium in NMR Analysis

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, one of the most frequent escalations I receive involves researchers struggling with "inexplicably complex" or "impure" NMR spectra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, one of the most frequent escalations I receive involves researchers struggling with "inexplicably complex" or "impure" NMR spectra for compounds they know to be structurally pure. Often, the hidden culprit is ring-chain tautomerism (RCT) .

When a molecule exists in equilibrium between a cyclic form (e.g., hemiacetals, aminals, oxazolidines) and an open-chain form (e.g., hydroxy-aldehydes, amino-imines), the NMR timescale dictates how this equilibrium manifests. If the interconversion rate (


) is comparable to the NMR frequency difference (

) between the tautomers, you will observe severe exchange broadening. If

, you observe multiple distinct sets of peaks, mimicking an impure sample.

This guide provides field-proven, self-validating workflows to diagnose, control, and resolve RCT during your NMR experiments.

FAQ 1: My H NMR spectrum shows multiple sets of peaks and broad baselines. How do I definitively distinguish ring-chain tautomerism from impurities or rotamers?

The Causality: To diagnose the system, we must perturb the equilibrium. Impurities are static; their relative integrals will not change with temperature or solvent. Rotamers (conformational isomers) and ring-chain tautomers are dynamic. However, RCT involves actual bond breaking and forming (e.g., nucleophilic addition/elimination), which typically has a higher activation energy (


) and is highly sensitive to solvent polarity and hydrogen bonding, unlike the simple steric barriers found in rotamers.

Self-Validating Protocol: The VT-Solvent Matrix

  • Internal Shimming Check: Before assuming chemical exchange, check your internal standard (TMS) or residual solvent peak. Validation: If the solvent peak is perfectly sharp (line width < 1 Hz) but your analyte peaks are broad, the broadening is chemical, not instrumental.

  • Variable Temperature (VT) Probe: Acquire spectra at 298 K, 318 K, and 338 K.

    • Observation: If the distinct sets of peaks begin to broaden and merge toward a single average chemical shift, you are observing dynamic exchange approaching the coalescence temperature (

      
      ).
      
  • Solvent Titration (The RCT Confirmation): If heating causes degradation, or if you need to distinguish RCT from rotamers, change the dielectric constant of the environment. Acquire spectra in CDCl

    
     (non-polar), then add 10% v/v DMSO-
    
    
    
    (polar, strong H-bond acceptor).
    • Observation: Because the open-chain form is typically more polar than the closed ring, increasing solvent polarity will shift the equilibrium constant (

      
      ), changing the integral ratios of the two species. Rotamer ratios are generally less sensitive to this specific perturbation.
      

NMR_Workflow Start Complex NMR Spectrum (Extra Peaks/Broadening) VT_NMR Step 1: VT-NMR Analysis (Vary Temperature) Start->VT_NMR Coalescence Peaks Coalesce (Fast Exchange) VT_NMR->Coalescence Increase Temp RatioChange Peak Ratio Changes (Slow Exchange) VT_NMR->RatioChange Change Temp NoChange No Ratio Change (Static) VT_NMR->NoChange Temp Independent Solvent Step 2: Solvent Titration (Vary Polarity/H-bonding) Coalescence->Solvent RatioChange->Solvent Impurity Investigate Impurities or Diastereomers NoChange->Impurity ConfirmRCT Equilibrium Shifts (Confirms RCT) Solvent->ConfirmRCT Ratio Dependent Solvent->Impurity Ratio Independent Derivatize Step 3: Chemical Trapping or DOSY NMR ConfirmRCT->Derivatize Lock Conformation

Workflow for diagnosing and controlling ring-chain tautomerism via VT-NMR and solvent titration.
FAQ 2: How do I optimize Variable Temperature (VT) NMR to push my sample into the "fast exchange" or "slow exchange" limit?

The Causality: To achieve a clean spectrum, you must force the exchange rate (


) to be either much faster or much slower than the NMR timescale.
  • Fast Exchange (High Temp):

    
    . Yields a single, sharp, time-averaged spectrum.
    
  • Slow Exchange (Low Temp):

    
    . Yields sharp, distinct spectra for both the ring and the chain.
    

For example, in RNA biochemistry, subzero temperatures (-61 °C to -95 °C) in aprotic solvents (like DMF-


 or Acetone-

) are strictly required to decrease the rate of tautomerization enough to resolve individual tautomers[1]. Conversely, for 1,3-diazolidines, heating to ~90 °C in Trifluoroacetic Acid (TFA) is required to reach coalescence[2].

Quantitative Reference Data:

Molecular SystemTypical EquilibriumActivation Energy (

)
Coalescence Temp (

)
Preferred Solvent to Slow Exchange
1,3-Diazolidines Ring

Chain (Imine)
16.9 ± 0.3 kcal/mol~90 °CTFA / DMSO-

2-Substituted Benzoic Acids Phthalide

Chain
80 - 85 kJ/molVariableCDCl

(Protophobic)
Nucleic Acid Bases (RNA) Prototropic / Ring-Chain< 10 kcal/mol< -60 °CDMF-

, Acetone-

Step-by-Step VT-NMR Protocol:

  • Determine

    
    :  Cool the sample until peaks separate. Measure the frequency difference (
    
    
    
    in Hz) between the same proton in the ring vs. chain form.
  • Calculate

    
    :  At the coalescence temperature, the exchange rate is 
    
    
    
    .
  • Execute VT Run:

    • To achieve fast exchange, heat the sample at least 20 °C above

      
      . Allow 10 minutes for thermal equilibration at each 5 °C step.
      
    • To achieve slow exchange, cool the sample at least 20 °C below

      
      . Validation: Ensure your solvent's freezing point accommodates this (e.g., do not cool D
      
      
      
      O below 4 °C; switch to Methanol-
      
      
      ).
FAQ 3: Heating degrades my sample, and cooling causes precipitation. How can I control the equilibrium using solvent effects?

The Causality: If thermal control is impossible, thermodynamic solvent control is your best alternative. The position of the ring-chain equilibrium is fundamentally dictated by the relative solvation energies of the two tautomers. Studies on 2-(2,2-dicyano-1-methylethenyl)benzoic acid demonstrate that increased solvent polarity significantly stabilizes the open-chain form[3]. Furthermore, protic solvents can catalyze the exchange via hydrogen-bonding networks, pushing the system into intermediate exchange (broadening).

Step-by-Step Solvent Optimization Protocol:

  • Aprotic vs. Protic: If your spectrum is broad in CD

    
    OD or D
    
    
    
    O, the solvent is likely catalyzing the ring-opening/closing mechanism. Evaporate and reconstitute in a rigorously dry, aprotic solvent like CD
    
    
    CN or DMSO-
    
    
    .
  • Polarity Tuning:

    • To favor the Ring Form: Use non-polar, protophobic solvents (e.g., CDCl

      
      , Toluene-
      
      
      
      ). The ring form typically has a lower dipole moment and lacks exposed hydrogen bond donors.
    • To favor the Chain Form: Use highly polar solvents (e.g., DMSO-

      
      , DMF-
      
      
      
      ) that can stabilize the zwitterionic character or the exposed hydrogen-bond donors/acceptors of the open chain.
FAQ 4: I need to perform 2D NMR (HSQC/HMBC) for structural elucidation, but the exchange is too fast, blurring the correlations. What is the standard protocol?

The Causality: 2D NMR experiments rely on magnetization transfer during specific delay times (e.g.,


 for HSQC). If the molecule physically changes state (ring to chain) during this pulse sequence, the magnetization phase is lost, resulting in missing cross-peaks. You must either physically lock the structure or use an analytical method that doesn't rely on static scalar couplings.

Solution A: Chemical Trapping (Derivatization) By chemically modifying the reactive nucleophile (e.g., the hydroxyl group of a hemiacetal), you permanently lock the molecule in the ring form.

  • Protocol: Add an excess of Acetic Anhydride (Ac

    
    O) and Pyridine to your sample.
    
  • Mechanism: The hydroxyl group is acetylated, preventing the expulsion of the leaving group required for ring opening.

  • Validation: The resulting NMR spectrum will show a single, sharp set of peaks corresponding to the trapped cyclic acetate.

Solution B: DOSY NMR (Diffusion-Ordered Spectroscopy) If derivatization is not permissible, use DOSY NMR. DOSY separates NMR signals based on the translational diffusion coefficient (


) of the molecules in solution.
  • Protocol: Acquire a 2D DOSY spectrum using a stimulated echo sequence with bipolar gradient pulses.

  • Analysis: Both the ring and chain forms (and any rapidly interconverting intermediate) share the exact same molecular weight and nearly identical hydrodynamic radii.

  • Validation: As demonstrated in the analysis of ring-closing metathesis products, DOSY will align the distinct sets of peaks from the ring and chain forms along the exact same diffusion coefficient on the y-axis, unequivocally proving they are the same molecular entity rather than a lower-molecular-weight impurity[4].

References
  • Singh, V., et al. "Role of tautomerism in RNA biochemistry." RNA. URL:[Link]

  • Lambert, J. B., & Majchrzak, M. W. "Acid-catalyzed ring-chain tautomerism in 1,3-diazolidines." Journal of the American Chemical Society. URL:[Link]

  • Kolsaker, P., et al. "Ring-chain tautomerism in 2-(2,2-dicyano-1-methylethenyl)benzoic acid and related compounds." Acta Chemica Scandinavica. URL:[Link]

  • Castarlenas, R., et al. "DOSY-NMR analysis of ring-closing metathesis (RCM) products from β-lactam precursors." ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-Formyl-N-phenylbenzamide vs cyclic tautomer

Unveiling Ring-Chain Tautomerism: 1H NMR Characterization of 2-Formyl-N-phenylbenzamide vs. 3-Hydroxy-2-phenylisoindolin-1-one For researchers and drug development professionals working with functionalized benzamides, ri...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Ring-Chain Tautomerism: 1H NMR Characterization of 2-Formyl-N-phenylbenzamide vs. 3-Hydroxy-2-phenylisoindolin-1-one

For researchers and drug development professionals working with functionalized benzamides, ring-chain tautomerism presents both a structural challenge and an analytical opportunity. When an ortho-aldehyde group is present alongside an amide, as seen in 2-formyl-N-phenylbenzamide, the molecule exists in a delicate equilibrium with its cyclic tautomer, 3-hydroxy-2-phenylisoindolin-1-one.

This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their formation and the exact self-validating 1H NMR protocols required to characterize them.

Mechanistic Causality: The Driving Forces of Tautomerization

The conversion between the open-chain and cyclic forms is a classic intramolecular reaction. The amide nitrogen, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the ortho-aldehyde. This cyclization yields a hemiaminal (or hydroxylactam) core.

The position of this equilibrium is heavily dictated by solvent thermodynamics, as documented in literature (1[1]).

  • Non-Polar Environments (e.g., CDCl₃): Lacking the ability to accept hydrogen bonds, non-polar solvents force the molecule to satisfy its dipole and hydrogen-bonding potential internally. This drives the equilibrium almost entirely toward the cyclic 3-hydroxy-2-phenylisoindolin-1-one.

  • Polar, H-Bond Accepting Environments (e.g., DMSO-d₆): Strong hydrogen-bond acceptors stabilize the amide NH and the aldehyde oxygen, reducing the nucleophilicity of the nitrogen and thermodynamically stabilizing the open-chain 2-formyl-N-phenylbenzamide.

Equilibrium pathway between open-chain and cyclic tautomers driven by solvent effects.

Comparative 1H NMR Characterization

1H NMR is the definitive tool for distinguishing between these tautomers. The structural transformation from an sp² hybridized aldehyde to an sp³ hybridized hemiaminal carbon results in drastic, easily quantifiable chemical shift changes.

In CDCl₃, the cyclic form is predominantly observed, with the diagnostic hemiaminal proton appearing around 6.02 ppm (2[2]). In DMSO-d₆, depending on temperature and concentration, the cyclic core can show shifts around 6.47 ppm (3[3]).

Table 1: Key 1H NMR Diagnostic Signals

Structural FeatureOpen-Chain Form (ppm)Cyclic Form (ppm)MultiplicityCausality / Mechanistic Note
Aldehyde (CHO) 9.8 - 10.2N/ASingletHighly deshielded due to the diamagnetic anisotropy of the C=O π-system.
Amide (NH) 10.3 - 10.8N/ABroad SingletDeshielded by adjacent carbonyl; broadens due to chemical exchange.
Hemiaminal (CH) N/A6.0 - 6.5Singlet / DoubletCarbon is now sp³ hybridized. Loss of C=O anisotropy shields the proton relative to the aldehyde.
Hydroxyl (OH) N/A6.5 - 7.0Broad SingletFormed via proton transfer to the alkoxide; broad due to dynamic H-bonding.

Experimental Protocols: Self-Validating NMR Workflows

To ensure scientific integrity and prevent misassignment of complex aromatic multiplets, researchers must employ a self-validating analytical workflow. The following protocol utilizes solvent screening and deuterium exchange to definitively map the tautomeric landscape.

Step 1: Sample Preparation and Solvent Selection

  • Weigh 2–5 mg of the synthesized compound.

  • Dissolve the sample in 0.6 mL of CDCl₃ to deliberately favor the cyclic hemiaminal form.

  • Prepare a parallel sample in 0.6 mL of DMSO-d₆ to observe the potential stabilization of the open-chain form. Causality: By running parallel samples in solvents with opposing thermodynamic influences, you actively control the equilibrium, allowing for the isolation of signals specific to each tautomer.

Step 2: Standard 1D 1H NMR Acquisition

  • Acquire a standard 1H NMR spectrum at 298 K (400 or 500 MHz).

  • Set the relaxation delay (d1) to at least 2.0 seconds to ensure the accurate integration of the isolated aldehyde (~10.0 ppm) or hemiaminal (~6.2 ppm) protons against the aromatic baseline.

Step 3: D₂O Shake Experiment (Self-Validation)

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake the tube vigorously for 30 seconds. Allow the phases to separate (for CDCl₃) or mix completely (for DMSO-d₆).

  • Re-acquire the 1H NMR spectrum under identical parameters. Causality: Labile protons—specifically the amide NH in the open form or the hydroxyl OH in the cyclic form—will undergo rapid deuterium exchange and disappear from the spectrum. The hemiaminal CH or aldehyde CHO are carbon-bound and will remain unaffected, providing an internal, self-validating proof of your peak assignments.

Step 4: Variable Temperature (VT) NMR (Thermodynamic Analysis)

  • Using the DMSO-d₆ sample, acquire sequential spectra at 10 K increments from 298 K up to 353 K. Causality: Heating increases the thermal energy of the system, accelerating the exchange rate between the open and cyclic tautomers. This allows the observation of peak broadening and coalescence, enabling the calculation of the Gibbs free energy of activation (ΔG‡) for the tautomerization process.

Self-validating NMR experimental workflow for tautomer characterization.

References

  • Source: thieme-connect.
  • Source: researchgate.
  • Source: rsc.

Sources

Comparative

Elucidating the Mass Spectrometry Fragmentation Patterns of 2-Formyl-N-phenylbenzamide: A Comparative Analytical Guide

Executive Summary The structural elucidation of ortho-substituted benzamides is a critical analytical step in medicinal chemistry and organic synthesis. 2-Formyl-N-phenylbenzamide (C₁₄H₁₁NO₂, exact mass 225.0790 Da) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of ortho-substituted benzamides is a critical analytical step in medicinal chemistry and organic synthesis. 2-Formyl-N-phenylbenzamide (C₁₄H₁₁NO₂, exact mass 225.0790 Da) presents a unique analytical challenge due to the spatial proximity of its electrophilic formyl group and nucleophilic amide linkage[1].

This guide objectively compares the fragmentation behavior of 2-formyl-N-phenylbenzamide across two primary mass spectrometry platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By contrasting these techniques against baseline unsubstituted N-phenylbenzamide, this document provides researchers with the mechanistic insights and validated protocols necessary to accurately interpret complex spectral data.

Mechanistic Insights: The "Ortho Effect" vs. Standard Cleavage

To interpret the mass spectra of 2-formyl-N-phenylbenzamide, one must understand the causality behind its fragmentation. The molecule exhibits two competing dissociation pathways:

The Standard α-Cleavage Pathway

In standard, unsubstituted benzamides (such as N-phenylbenzamide), the dominant fragmentation event is the α-cleavage of the N–CO bond[2]. This yields a resonance-stabilized benzoyl cation (m/z 105) and an aniline neutral loss (93 Da). Subsequent ejection of carbon monoxide (CO, 28 Da) from the benzoyl cation generates the phenyl cation (m/z 77)[3].

The "Ortho Effect" Pathway

The introduction of a formyl group at the ortho position fundamentally alters the fragmentation landscape. The spatial proximity of the formyl oxygen and the amide proton facilitates a low-energy intramolecular rearrangement known as the "ortho effect" [4]. Upon ionization, the molecule undergoes an intramolecular cyclization, expelling a neutral water molecule (18 Da) to form a highly stable, cyclic isoindolinone-type derivative[5]. This pathway often dominates the spectrum at lower collision energies, suppressing the abundance of standard α-cleavage ions.

Comparative Data Presentation

The choice of ionization technique dictates which fragmentation pathway is most visible. Hard ionization (EI) shatters the molecule to reveal its backbone, while soft ionization (ESI) combined with Collision-Induced Dissociation (CID) allows for the controlled observation of the ortho effect.

Table 1: Comparative Fragment Ions of 2-Formyl-N-phenylbenzamide
Ion AssignmentGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)Proposed Structure / Neutral Loss
Molecular Ion m/z 225 [M]⁺•m/z 226 [M+H]⁺Intact 2-Formyl-N-phenylbenzamide
Ortho-Effect m/z 207 [M-H₂O]⁺•m/z 208 [M+H-H₂O]⁺Cyclic Isoindolinone derivative
α-Cleavage m/z 133m/z 1332-Formylbenzoyl cation [C▵H₅O₂]⁺
CO Loss m/z 105m/z 105Formyl-phenyl cation [C₇H₅O]⁺
Aniline Cleavage m/z 93m/z 94Aniline radical cation / Protonated aniline
Phenyl Cation m/z 77m/z 77[C₆H₅]⁺
Table 2: Platform Performance Comparison
Analytical GoalGC-EI-MSLC-ESI-MS/MSSuperiority Rationale
Library Matching ExcellentPoor70 eV EI provides highly reproducible, library-searchable spectra[6].
Intact Mass Confirmation ModerateExcellentESI preserves the pseudo-molecular ion [M+H]⁺ without premature in-source decay.
Pathway Elucidation PoorExcellentMS/MS allows energy titration (CE ramping) to map precursor-to-product relationships.

Mandatory Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation logic of protonated 2-formyl-N-phenylbenzamide under MS/MS conditions.

G M [M+H]+ m/z 226 2-Formyl-N-phenylbenzamide Ortho Ortho Effect Intramolecular Cyclization M->Ortho - H2O (18 Da) Cleavage Amide α-Cleavage N-CO Bond Break M->Cleavage - PhNH2 (93 Da) Ion208 m/z 208 [M+H - H2O]+ Isoindolinone Derivative Ortho->Ion208 Ion133 m/z 133 [C8H5O2]+ 2-Formylbenzoyl Cation Cleavage->Ion133 Ion105 m/z 105 [C7H5O]+ Loss of CO Ion133->Ion105 - CO (28 Da) Ion77 m/z 77 [C6H5]+ Phenyl Cation Ion105->Ion77 - CO (28 Da)

Divergent MS/MS fragmentation pathways of protonated 2-Formyl-N-phenylbenzamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each method includes internal checks to confirm that the observed fragmentation is structurally inherent and not an artifact of instrument tuning.

Protocol A: GC-EI-MS Analysis (Hard Ionization)

Objective: To obtain a reproducible backbone fragmentation fingerprint.

  • Sample Preparation: Dissolve 2-formyl-N-phenylbenzamide in GC-grade dichloromethane to a final concentration of 1 mg/mL.

  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, splitless mode. Inlet temperature at 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Ionization: 70 eV Electron Ionization. Source temperature: 230°C. Scan range: m/z 40–400.

  • Causality & Validation Step:

    • Action: Run a parallel sample of unsubstituted N-phenylbenzamide[7].

    • Validation: The baseline N-phenylbenzamide must show a base peak at m/z 105 and an absence of the [M-18]⁺ peak. If m/z 207 is exclusively observed in the 2-formyl derivative, the ortho effect is successfully validated.

Protocol B: LC-ESI-MS/MS Analysis (Soft Ionization & CID)

Objective: To map the precursor-to-product ion relationships via controlled collision energy.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

  • Instrument Parameters:

    • Chromatography: C18 reversed-phase column (50 × 2.1 mm, 1.8 µm). Flow rate: 0.4 mL/min.

    • Ion Source: Positive Electrospray Ionization (ESI+). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID) Workflow:

    • Isolate the precursor ion [M+H]⁺ at m/z 226.08 in Q1.

    • Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2.

    • Scan product ions in Q3 (m/z 50–250).

  • Causality & Validation Step:

    • Action: Monitor the relative abundance of m/z 208 vs. m/z 133 across the CE ramp.

    • Validation: Because the ortho effect (H₂O loss) is a low-energy rearrangement, m/z 208 should dominate at low CE (10-15 eV). As CE increases (>25 eV), the higher-energy α-cleavage pathway should overtake, increasing the abundance of m/z 133 and m/z 105. This energy-dependent shift proves the mechanistic divergence shown in the visualization above.

References

  • Mass Spectrometry Interpret
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
  • Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Compar
  • 2-Formylbenzamide | 87963-75-5. benchchem.com.
  • Benzamide, N-phenyl- - the NIST WebBook. nist.gov.

Sources

Validation

Reactivity Profiling: 2-Formyl-N-phenylbenzamide vs. N-Alkyl Analogs in Isoindolinone Synthesis

Introduction & Mechanistic Overview The 2-formylbenzamide scaffold is a privileged building block in organic synthesis and drug development, primarily serving as a precursor to bioactive isoindolin-1-ones (phthalimidines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 2-formylbenzamide scaffold is a privileged building block in organic synthesis and drug development, primarily serving as a precursor to bioactive isoindolin-1-ones (phthalimidines). The defining chemical feature of this class of molecules is Ring-Chain Tautomerism (RCT) —a dynamic equilibrium between the open-chain aldehyde-amide and the cyclic 3-hydroxyisoindolin-1-one (hydroxylactam)[1].

Understanding how the nitrogen substituent (N-phenyl vs. N-alkyl) influences this equilibrium is critical for researchers designing multicomponent reactions (MCRs) or asymmetric organocatalytic workflows. The electronic nature of the N-substituent dictates not only the thermodynamic stability of the tautomers but also the kinetic barrier to forming the highly reactive N-acyliminium ion intermediate required for downstream functionalization.

RCT_Pathway A Open-Chain Form (2-Formylbenzamide) B Cyclic Tautomer (Hydroxylactam) A->B Intramolecular Cyclization C N-Acyliminium Intermediate B->C Acidic Dehydration D 3-Substituted Isoindolinone C->D Nucleophilic Addition

Ring-chain tautomerism and nucleophilic addition workflow in 2-formylbenzamides.

Electronic Effects: N-Phenyl vs. N-Alkyl Analogs

The causality behind the reactivity differences lies in the electron density at the amide nitrogen.

  • N-Alkyl Analogs (e.g., N-Methyl, N-Benzyl): Alkyl groups are inductively electron-donating. This localized electron density significantly enhances the nucleophilicity of the amide nitrogen. As a result, the intramolecular attack on the highly electrophilic ortho-formyl carbon is rapid, and the thermodynamic equilibrium heavily favors the cyclic 3-hydroxyisoindolin-1-one form. In synthetic applications, these analogs readily undergo dehydration to form N-acyliminium ions, making them ideal substrates for solvent-free or catalyst-free multicomponent reactions[2].

  • 2-Formyl-N-phenylbenzamide: The N-phenyl group is electron-withdrawing via resonance. The lone pair on the amide nitrogen is cross-conjugated, delocalizing into both the carbonyl group and the aromatic phenyl ring. This competing delocalization drastically reduces the nitrogen's nucleophilicity. While the cyclic hydroxylactam tautomer still predominates in polar solvent mixtures like 30% DMSO/water[1], the rate of cyclization is slower. Furthermore, the electron-withdrawing nature of the N-phenyl ring destabilizes the adjacent positive charge of the subsequent N-acyliminium ion, often necessitating stronger Lewis or Brønsted acid catalysis to drive nucleophilic substitution[3].

Comparative Reactivity Data

To objectively compare performance, the following table summarizes the physicochemical and synthetic metrics of N-phenyl versus N-alkyl 2-formylbenzamides based on established literature protocols.

Reactivity Metric2-Formyl-N-phenylbenzamide2-Formyl-N-alkylbenzamide (e.g., N-Methyl)
Amide N-Nucleophilicity Low (Resonance delocalization)High (Inductive donation)
RCT Equilibrium (

)
Moderate (Favors cyclic, but lower

)
High (Strongly favors cyclic)
N-Acyliminium Formation Requires strong acid/thermal activationReadily forms under mild/organocatalysis
Typical Yield in MCRs 60–75% (Often requires prolonged heating)85–98% (Rapid conversion)
Primary Synthetic Utility N-Aryl isoindolinones (CNS therapeutics)N-Alkyl isoindolinones (Antimicrobials)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in validation checkpoint.

Protocol A: NMR-Based Quantification of Ring-Chain Tautomerism

Objective: Determine the equilibrium constant (


) between the open-chain and cyclic tautomers.
Causality: Solvent polarity directly impacts the stabilization of the cyclic hydroxylactam. Using a standardized solvent system ensures thermodynamic consistency[1].
  • Sample Preparation: Dissolve 0.1 mmol of the 2-formylbenzamide derivative in 0.5 mL of 30% (v/v) DMSO-

    
    /
    
    
    
    . Rationale: The high dielectric constant of DMSO stabilizes the cyclic form, while
    
    
    enables H/D exchange of the hydroxyl proton, preventing signal broadening of the adjacent methine proton.
  • Equilibration: Incubate the NMR tube at 25 °C for 24 hours. Rationale: RCT is a dynamic process; sufficient time must be allowed to reach thermodynamic equilibrium.

  • Data Acquisition: Acquire a quantitative

    
     NMR spectrum using a relaxation delay (
    
    
    
    ) of at least 5 times the longest
    
    
    relaxation time (typically
    
    
    seconds).
  • Integration & Calculation: Integrate the aldehydic proton of the open form (~10.0 ppm) and the chiral methine proton of the cyclic form (~6.0 ppm). Calculate

    
    .
    
  • Self-Validation Check: The sum of the integrations for the aldehydic and methine protons must perfectly match the integration of a single aromatic proton from the benzamide core. Any deviation indicates degradation or incomplete relaxation.

Protocol B: Synthesis of 3-Substituted Isoindolin-1-ones via Organocatalytic Addition

Objective: Trap the cyclic tautomer using a carbon nucleophile to yield a functionalized isoindolinone. Causality: Bifunctional organocatalysts can simultaneously activate the nucleophile via hydrogen bonding and facilitate the dehydration of the hydroxylactam to the reactive iminium species.

  • Reaction Setup: In a flame-dried vial, combine the 2-formylbenzamide derivative (1.0 equiv) and acetylacetone (1.5 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add 10 mol% of Takemoto’s bifunctional thiourea organocatalyst. Rationale: The thiourea moiety activates the acetylacetone, while the tertiary amine assists in proton transfer, bypassing the need for harsh acidic conditions.

  • Reaction Execution: Stir at room temperature for 24–48 hours. Note: For 2-Formyl-N-phenylbenzamide, elevate the temperature to 50 °C to overcome the higher activation energy required for iminium formation.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (EtOAc/Hexane gradient).

  • Self-Validation Check: Analyze the purified product via FT-IR. The successful conversion is confirmed by the complete disappearance of the broad hydroxyl stretch (~3300

    
    ) and the emergence of a sharp, new ketone carbonyl stretch (~1720 
    
    
    
    ) from the incorporated acetylacetone moiety.

Conclusion

The choice between N-phenyl and N-alkyl substituents on 2-formylbenzamides is not merely a structural preference but a fundamental electronic parameter that dictates reactivity. N-alkyl derivatives offer rapid cyclization and facile functionalization, making them excellent substrates for high-yielding, mild multicomponent reactions. Conversely, the N-phenyl analogs, while less reactive due to resonance delocalization, provide access to distinct pharmacological spaces but require optimized, often more rigorous, catalytic conditions to overcome their inherent kinetic barriers.

References

  • Ring–chain tautomerism. Part 9. 2-Acylbenzamides, 8-acyl-1-naphthamides and 5-acyl-4-phenanthramides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 1

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI.

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. PubMed (Mol Divers). 3

  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. ResearchGate. 2

Sources

Comparative

Advanced Crystal Structure Analysis of 2-Formyl-N-phenylbenzamide: A Comparative Guide to SCXRD, PXRD, and MicroED

As drug development pipelines increasingly rely on solid-state chemistry to dictate bioavailability and stability, the structural characterization of pharmaceutical intermediates is paramount. 2-Formyl-N-phenylbenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on solid-state chemistry to dictate bioavailability and stability, the structural characterization of pharmaceutical intermediates is paramount. 2-Formyl-N-phenylbenzamide (C₁₄H₁₁NO₂) serves as an exemplary model compound for evaluating analytical workflows.

Derivatives of N-phenylbenzamide are recognized in the crystallographic community as "polymorphophores"—molecules highly prone to polymorphic diversity due to flexible dihedral angles and competing weak intermolecular forces[1]. In these systems, the central amide group typically drives crystal packing by forming C(4) chains via N-H···O hydrogen bonds[2]. However, the ortho-formyl group introduces a competing hydrogen-bond acceptor, creating a complex energy landscape that demands rigorous, multi-modal structural analysis.

This guide objectively compares the performance, causality, and self-validating protocols of three premier analytical techniques: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , and Microcrystal Electron Diffraction (MicroED) .

The Analytical Workflow: Selecting the Right Technique

The choice of analytical technique is fundamentally dictated by the physical dimensions of the available crystalline sample.

Workflow Sample 2-Formyl-N-phenylbenzamide Sample SCXRD_Path Large Crystals (> 10 μm) Sample->SCXRD_Path MicroED_Path Nanocrystals (< 1 μm) Sample->MicroED_Path PXRD_Path Bulk Powder (Polymorph Mix) Sample->PXRD_Path SCXRD SCXRD Analysis (Mo/Cu Kα Source) SCXRD_Path->SCXRD MicroED MicroED (Cryo-TEM 200kV) MicroED_Path->MicroED PXRD PXRD + Rietveld Refinement PXRD_Path->PXRD Structure 3D Crystal Structure (Hydrogen Bond Networks) SCXRD->Structure MicroED->Structure PXRD->Structure

Decision tree for selecting the optimal crystal structure analysis technique based on sample size.

Technique Comparison & Performance Metrics

To objectively evaluate these methods, we must look at their resolution limits, sample requirements, and primary outputs. The table below summarizes the comparative performance of each technique when applied to small-molecule pharmaceuticals like 2-Formyl-N-phenylbenzamide.

Performance MetricSCXRD (The Gold Standard)PXRD + Rietveld (The Bulk Standard)MicroED (The Nanoscale Frontier)
Optimal Sample Size > 10–50 μm (Single Crystal)10–50 mg (Bulk Powder)< 1 μm (Nanocrystals)
Resolution Limit < 0.8 Å (Atomic Resolution)~ 1.5–2.0 Å (Profile-dependent)< 1.0 Å (Atomic Resolution)
Data Collection Time 2 to 24 Hours15 Minutes to 2 Hours< 5 Minutes
Primary Output Absolute Structure, Anisotropic ADPsBulk Phase Purity, Lattice ParametersHigh-Res Structure from Powder
Key Limitation Fails if crystals are too small/twinnedSevere peak overlap in 1D dataDynamical scattering effects

Step-by-Step Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. Every step below is designed to ensure causality—explaining why an action is taken—and includes a self-validating checkpoint.

Method A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the definitive method for determining absolute configuration and precise bond lengths.

  • Thermodynamic Crystal Growth : Dissolve 50 mg of 2-Formyl-N-phenylbenzamide in a 1:1 mixture of ethyl acetate and hexane. Allow slow evaporation at 20°C over 72 hours.

    • Causality: Slow evaporation ensures thermodynamic control over the crystallization process, minimizing lattice defects and preventing the kinetic trapping of metastable polymorphs.

  • Cryogenic Mounting : Select a pristine crystal (~0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling minimizes the thermal vibrations of atoms (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle diffraction spots.

  • Data Collection & Integration : Irradiate the sample with Cu Kα radiation (λ = 1.54184 Å). Collect

    
     and 
    
    
    
    scans to ensure
    
    
    completeness of reciprocal space.
  • Self-Validation Checkpoint : Before attempting to solve the phase problem, evaluate the internal merging R-factor (

    
    ). An 
    
    
    
    self-validates the dataset, proving that symmetrically equivalent reflections have consistent intensities and the crystal is not pathologically twinned.
Method B: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

When single crystals cannot be grown, or when validating the polymorphic purity of a bulk formulation, PXRD is the method of choice.

  • Sample Preparation : Gently grind 50 mg of the bulk powder using an agate mortar and pestle for exactly 60 seconds.

    • Causality: Gentle grinding reduces crystallite size to minimize preferred orientation effects (which skew peak intensities), while strictly limiting mechanical stress to prevent mechanochemically induced polymorphic transitions.

  • Transmission Data Collection : Load the powder into a 0.5 mm borosilicate glass capillary. Collect data from 2θ = 2° to 50° using a high-resolution detector.

  • Rietveld Refinement : Input the theoretical structural model. Refine the background (Chebyshev polynomial), zero-shift, unit cell parameters, and peak shapes (pseudo-Voigt function).

  • Self-Validation Checkpoint : Monitor the Goodness-of-Fit (

    
    ) and the weighted profile R-factor (
    
    
    
    ). A
    
    
    value approaching 1.0 validates that the bulk powder is a pure phase perfectly matching the proposed structural model.
Method C: Microcrystal Electron Diffraction (MicroED)

MicroED has revolutionized structural biology and organic chemistry by yielding atomic-resolution data from seemingly amorphous powders in minutes[3].

  • Grid Preparation : Apply 2 μL of a dry powder suspension (dispersed in hexane) onto a glow-discharged holey carbon TEM grid.

    • Causality: Hexane acts as a non-solvent, preventing the dissolution of 2-Formyl-N-phenylbenzamide while dispersing the nanocrystals evenly across the grid holes to prevent overlapping diffraction patterns.

  • Cryo-Plunging & TEM Insertion : Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at 200 kV.

    • Causality: Electrons interact with matter

      
       times more strongly than X-rays. Cryogenic temperatures are absolutely critical to mitigate the rapid radiation damage caused by this intense interaction.
      
  • Continuous Rotation Acquisition : Locate a nanocrystal (< 400 nm thick). Continuously rotate the stage at 0.5°/sec while recording diffraction frames on a fast CMOS camera.

  • Self-Validation Checkpoint : Process the data using standard crystallographic software. A final structural refinement yielding an

    
     (standard for electron diffraction) validates the molecular connectivity and hydrogen-bonding network from a previously "uncrystallizable" powder.
    

The Mechanistic Pathway of Structure Solution

Regardless of whether X-rays (SCXRD) or electrons (MicroED) are used, the computational pathway to resolve the structure follows a strict, self-correcting logical loop.

Refinement Data Diffraction Data (hkl) Phase Phase Problem Solution Data->Phase Direct Methods Model Initial Structural Model Phase->Model Refine Least-Squares Refinement Model->Refine Minimizing R-factors Refine->Model Update Parameters Validate Validation (CheckCIF) Refine->Validate R1 < 0.05

Mechanistic pathway from raw diffraction data to a validated crystal structure model.

Conclusion & Recommendations

For the structural analysis of highly flexible polymorphophores like 2-Formyl-N-phenylbenzamide:

  • Opt for SCXRD during early-stage discovery when absolute configuration and precise hydrogen-bond geometries (N-H···O vs. C-H···O) are required to understand structure-activity relationships.

  • Deploy PXRD during scale-up and formulation to guarantee that the bulk active pharmaceutical ingredient (API) has not transitioned into a less soluble polymorph.

  • Leverage MicroED when synthetic yields are incredibly low or when the compound stubbornly precipitates as a microcrystalline powder, bypassing months of frustrating crystal engineering.

References

1. - IUCrData[2] 2. - Crystal Growth & Design, ACS Publications[1] 3. - ACS Central Science[3]

Sources

Validation

High-Efficiency HPLC Method Development for Benzamide Purity Analysis: A Comparative Guide (Core-Shell vs. Fully Porous Particles)

Introduction Substituted benzamides (such as amisulpride, sulpiride, and raclopride) represent a vital class of neuroleptic and antiemetic agents, functioning primarily as selective dopaminergic D2/D3 receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzamides (such as amisulpride, sulpiride, and raclopride) represent a vital class of neuroleptic and antiemetic agents, functioning primarily as selective dopaminergic D2/D3 receptor antagonists 1[1]. In pharmaceutical manufacturing and pharmacokinetic monitoring, quantifying the active pharmaceutical ingredient (API) and its related impurities is critical. Structurally similar impurities can exhibit competitive receptor binding, which alters the drug's efficacy or introduces unwanted toxicity profiles2[2].

Pathway Benzamide Benzamide API (e.g., Amisulpride) Receptor D2/D3 Receptors (Target Site) Benzamide->Receptor Antagonizes Impurity Structurally Similar Impurities Impurity->Receptor Competes Risk Competitive Binding / Altered Efficacy Impurity->Risk Clinical Risk

Pharmacological pathway highlighting the clinical risk of benzamide impurities.

Mechanistic Insights: The Chromatographic Challenge

Separating structurally similar benzamide impurities requires high theoretical plate counts (


). Historically, chromatographers relied on fully porous particles (FPP) with decreasing diameters (e.g., sub-2 µm) to achieve this resolution. However, column backpressure increases inversely with the square of the particle size, necessitating expensive Ultra-High-Performance Liquid Chromatography (UHPLC) systems 3[3].

Superficially porous particles (SPP), or "core-shell" technology, present an elegant mechanistic solution. An SPP consists of a solid, impermeable silica core surrounded by a thin, porous outer shell 4[4]. This morphology fundamentally alters the Van Deemter dynamics:

  • Reduced Longitudinal Diffusion (B-term): The solid core occupies volume that would otherwise be filled with mobile phase, restricting the axial diffusion of analyte molecules.

  • Accelerated Mass Transfer (C-term): The shallow porous shell drastically shortens the diffusion path for analytes entering and exiting the stationary phase. This prevents peak broadening at higher flow rates, maintaining sharp peaks and high resolution 5[5].

Morphology Start Particle Morphology FPP Fully Porous Particle (FPP) Deep pore diffusion Start->FPP SPP Superficially Porous (SPP) Solid core, shallow pores Start->SPP C_Term_FPP High Mass Transfer Resistance (Large C-term) FPP->C_Term_FPP C_Term_SPP Low Mass Transfer Resistance (Small C-term) SPP->C_Term_SPP Result_FPP Broader Peaks Lower Resolution C_Term_FPP->Result_FPP Result_SPP Sharper Peaks Higher Resolution C_Term_SPP->Result_SPP

Logical flow of particle morphology impacting chromatographic resolution.

Experimental Design & Self-Validating Protocol

To objectively compare these technologies, we developed a self-validating HPLC method for the purity analysis of Amisulpride. A self-validating protocol ensures that the System Suitability Test (SST) mathematically guarantees the reliability of the subsequent sample runs before any data is reported.

Workflow S1 1. Sample Prep Extract API & Filter (0.45µm) S2 2. System Suitability Inject SST Mix (Rs > 2.0, T < 1.5) S1->S2 S3 3. HPLC Separation Gradient Elution (SPP vs FPP) S2->S3 S4 4. UV Detection Quantification at 227 nm S3->S4 S5 5. Data Analysis Compare N, Rs, Time S4->S5

Step-by-step workflow for self-validating benzamide purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, adjusted to pH 4.1 with orthophosphoric acid 6[6]. Prepare Mobile Phase B: HPLC-grade Acetonitrile. Filter both solvents through a 0.22 µm membrane and degas.

  • Standard & Sample Preparation: Dissolve Amisulpride reference standard in the mobile phase to a concentration of 10 µg/mL. Spike with 0.1% (w/w) of known Impurity A to create the SST mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (20% B), 2-8 min (20% to 60% B), 8-10 min (60% B), 10-12 min (return to 20% B).

    • Detection: UV at 227 nm 6[6].

    • Injection Volume: 10 µL.

  • System Suitability Criteria: The run is only valid if the resolution (

    
    ) between Amisulpride and Impurity A is 
    
    
    
    , and the tailing factor (
    
    
    ) for the API peak is
    
    
    .
Comparative Performance Data

We evaluated three column formats under identical gradient conditions to isolate the effect of particle morphology and size on performance.

ParameterColumn A: FPP 5.0 µm (Traditional HPLC)Column B: FPP 1.7 µm (UHPLC required)Column C: SPP 2.7 µm (Core-Shell HPLC)
Run Time (API Elution) 12.5 min4.8 min5.2 min
Theoretical Plates (

)
8,50024,50023,800
Resolution (

) vs Impurity
1.6 (Fails SST)3.8 (Passes SST)3.6 (Passes SST)
Tailing Factor (

)
1.451.151.10
System Backpressure 140 bar680 bar220 bar
Instrument Compatibility Standard HPLCUHPLC OnlyStandard HPLC
Discussion & Causality

The experimental data clearly illustrates the transformative impact of core-shell technology on benzamide analysis.

  • Efficiency vs. Pressure Causality: Column C (SPP 2.7 µm) achieved 97% of the theoretical plates of the sub-2 µm fully porous column (Column B), but generated only one-third of the backpressure (220 bar vs. 680 bar) 7[7]. This causality is rooted in the particle size-to-pressure relationship (

    
    ); the 2.7 µm particle allows fluid to pass with much less resistance than a 1.7 µm particle, while the solid core ensures the mass transfer kinetics mimic those of the smaller particle 3[3].
    
  • Resolution & Method Validation: The traditional 5.0 µm FPP failed the system suitability criteria (

    
    ), meaning it cannot reliably quantify the impurity without peak integration overlap. The SPP column provided baseline resolution (
    
    
    
    ), ensuring robust and reproducible quantitation suitable for stringent pharmaceutical quality control.

By adopting superficially porous particles, laboratories can upgrade their benzamide purity assays to UHPLC-level performance without abandoning their existing legacy HPLC infrastructure.

References

1.5 - Phenomenex 2.4 - GL Sciences 3.3 - Chrom Tech, Inc. 4.7 - PubMed 5.1 - Journal of Food and Drug Analysis 6.2 - Google Patents 7.6 - ResearchGate

Sources

Comparative

Advanced UV-Vis Photophysical Profiling: 2-Formyl-N-phenylbenzamide vs. Structural Analogues

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In the development of photo-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In the development of photo-activatable probes and heterocyclic pharmaceutical intermediates, the photophysical behavior of benzamide derivatives is a critical parameter. This guide objectively compares the UV-Vis absorption characteristics of 2-Formyl-N-phenylbenzamide against its unsubstituted baseline (Benzanilide) and its para-substituted analogue (4-Formyl-N-phenylbenzamide).

As an application scientist, it is crucial to understand that UV-Vis spectra are not merely identification tools; they are direct readouts of molecular conformation. The ortho-formyl group in 2-Formyl-N-phenylbenzamide introduces two competing structural phenomena [1]:

  • Steric Hindrance: The bulky ortho-substituent forces the amide plane to twist out of conjugation with the benzoyl ring, reducing the effective conjugation length.

  • Intramolecular Hydrogen Bonding: The formyl oxygen acts as a hydrogen bond acceptor for the amide NH, locking the molecule into a pseudo-six-membered ring conformation.

This unique structural tension results in a distinct photophysical profile, notably enabling excited-state intramolecular reactions, such as photolysis into amino lactones under UV irradiation [1].

Photophysical Causality Pathway

The following diagram illustrates the logical relationship between the structural modifications of 2-Formyl-N-phenylbenzamide and its resulting UV-Vis spectral outputs.

G A 2-Formyl-N-phenylbenzamide (Target) B Ortho-Formyl Effect A->B C Steric Hindrance (Twisted Amide Plane) B->C D Intramolecular H-Bonding (NH···O=CH) B->D E Hypsochromic Shift (Main π → π* Band) C->E F n → π* Transition & Photocyclization D->F

Fig 1: Photophysical causality pathway of 2-Formyl-N-phenylbenzamide.

Comparative UV-Vis Performance Data

To objectively evaluate the impact of the ortho-formyl group, we compare the target compound against two alternatives. Benzanilide serves as the baseline for the conjugated


-system [2], while 4-Formyl-N-phenylbenzamide isolates the purely electronic (electron-withdrawing) effect of the formyl group without the ortho-steric penalty.
CompoundSubstituent PositionMain

Band (

)
Weak

Band (

)
Relative Molar Absorptivity (

)
Photochemical Behavior
Benzanilide (Baseline)None~265 nmN/AHighPhotostable under standard UV [2]
4-Formyl-N-phenylbenzamide Para~285 nm (Bathochromic)Masked by

Very HighPhotostable
2-Formyl-N-phenylbenzamide Ortho~255 nm (Hypsochromic)~330 nmModerateCyclizes to amino lactones [1]

Data Interpretation: The para-derivative exhibits a classic bathochromic (red) shift due to extended conjugation. Conversely, 2-Formyl-N-phenylbenzamide exhibits a hypsochromic (blue) shift of the main


 band due to steric twisting. However, the critical differentiator is the emergence of the 

transition around 330 nm, facilitated by the intramolecular H-bonded conformation, which acts as the trigger for subsequent photochemical cyclization[3].

Self-Validating Experimental Protocol

To reproduce these findings and ensure data integrity, the following self-validating protocol must be used. It incorporates a solvatochromic validation step to definitively prove the presence of intramolecular hydrogen bonding.

Phase 1: Sample Preparation & Solvatochromic Setup

Causality: Intermolecular aggregation can artificially broaden UV-Vis spectra. Furthermore, testing the compound in both non-polar and polar aprotic solvents allows researchers to observe the disruption of intramolecular H-bonds.

  • Prepare a 10 mM stock solution of 2-Formyl-N-phenylbenzamide in spectroscopic-grade Cyclohexane (non-polar, preserves H-bonding) and Acetonitrile (polar aprotic, competes for H-bonding).

  • Dilute the stock solutions to a working concentration of 50 µM.

  • Prepare identical 50 µM working solutions for the Benzanilide and 4-Formyl-N-phenylbenzamide controls.

Phase 2: Instrument Calibration
  • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Insert matched 1 cm path-length quartz cuvettes filled with the respective pure solvents (Cyclohexane or Acetonitrile) into the sample and reference beam paths.

  • Perform a baseline correction scan from 200 nm to 450 nm.

Phase 3: Spectral Acquisition & Validation
  • Replace the solvent in the sample cuvette with the 50 µM working solutions.

  • Scan the absorption spectrum from 200 nm to 450 nm at a scan rate of 100 nm/min.

  • Self-Validation (Beer-Lambert Check): To ensure the observed

    
     band is not an artifact of intermolecular excimer formation, run a concentration gradient (10, 25, 50, 75, and 100 µM) at the 
    
    
    
    . Plot Absorbance vs. Concentration. A strictly linear relationship (
    
    
    ) validates that the spectral features are purely intramolecular.

Expected Outcome: In Cyclohexane, the 330 nm


 band of 2-Formyl-N-phenylbenzamide will be distinct. In Acetonitrile, this band will exhibit a slight hypsochromic shift and decrease in intensity, confirming the solvent's disruption of the intramolecular NH···O=CH hydrogen bond.

References

  • Kessar, S. V., Mankotia, A. K. S., & Agnihotri, K. R. (1993). "Intramolecular photoreactions of 2-formylbenzamides and 2-formylbenzylamines." Journal of the Chemical Society, Chemical Communications, (12), 1041-1042. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Benzamide, N-phenyl- (UV/Visible spectrum)". NIST Chemistry WebBook, SRD 69. URL: [Link]

Validation

A Senior Application Scientist's Guide to the Synthesis of Ortho-Formyl Benzamides: A Comparative Validation of Key Protocols

For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of substituted aromatic compounds is a cornerstone of molecular design and optimization. Among these, ortho-f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of substituted aromatic compounds is a cornerstone of molecular design and optimization. Among these, ortho-formyl benzamides stand out as valuable synthetic intermediates, serving as precursors to a variety of heterocyclic scaffolds and pharmacologically active molecules. The strategic placement of the formyl group ortho to the benzamide moiety allows for a range of subsequent chemical transformations, making the choice of synthetic protocol a critical decision that dictates yield, purity, and overall efficiency.

This guide provides an in-depth, objective comparison of the leading synthesis protocols for ortho-formyl benzamides. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each method, offering field-proven insights to inform your experimental design. Each protocol is presented as a self-validating system, complete with detailed methodologies and supporting data to ensure scientific integrity and reproducibility.

Comparative Overview of Synthetic Protocols

The selection of an appropriate synthetic route to ortho-formyl benzamides is contingent on several factors, including substrate scope, tolerance of other functional groups, scalability, and the availability and handling requirements of reagents. Here, we compare three prominent methods: Directed ortho-Metalation (DoM), a novel variant of the McFadyen-Stevens Reaction, and the Vilsmeier-Haack Reaction.

ProtocolKey ReagentsTypical ConditionsYield RangeKey AdvantagesKey Limitations
Directed ortho-Metalation (DoM) s-BuLi or n-BuLi, TMEDA, DMFAnhydrous THF, -78 °C to rt60-95%High regioselectivity, well-established, good for a range of substituted benzamides.Requires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric organolithium reagents.
McFadyen-Stevens Reaction Variant N-Phthalimidoyl sulfoximine, AmineMeCN, 50 °C63-85%Mild conditions, broad amine scope, tolerates various functional groups.Requires synthesis of the N-phthalimidoyl sulfoximine starting material.
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to rtVariable (generally lower for non-activated benzamides)Does not require organometallic reagents, useful for electron-rich aromatics.Generally requires electron-rich aromatic substrates for good yields; may not be effective for simple benzamides.[1][2]

Protocol 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful and highly regioselective strategy for the functionalization of aromatic rings.[3][4] The amide group itself serves as an excellent directing metalation group (DMG), coordinating to the lithium atom of an organolithium base and directing deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile, in this case, a formylating agent such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[5][6]

Mechanistic Rationale

The success of DoM hinges on the ability of the DMG to form a stable chelation complex with the organolithium reagent. This proximity effect dramatically lowers the kinetic barrier to deprotonation at the ortho C-H bond compared to other positions on the aromatic ring. The choice of a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for efficient lithiation without competing nucleophilic attack on the amide carbonyl.[6]

Caption: Directed ortho-Metalation (DoM) Workflow.

Detailed Experimental Protocol: ortho-Formylation of N,N-Diethylbenzamide

Materials:

  • N,N-Diethylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N,N-diethylbenzamide (1.0 eq).

  • Dissolve the benzamide in anhydrous THF (approx. 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) to the solution.

  • Slowly add s-BuLi (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: Organolithium reagents such as n-butyllithium and s-butyllithium are pyrophoric and react violently with water.[7][8][9] These reagents should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment, including flame-resistant lab coats and safety glasses.[10]

Protocol 2: McFadyen-Stevens Reaction Variant

A recently developed protocol provides a milder alternative to the DoM approach, utilizing a novel variant of the McFadyen-Stevens reaction.[11][12] This method involves the aminolysis of an N-phthalimidoyl sulfoximine to generate the ortho-formyl benzamide in good to high yields.

Mechanistic Rationale

The reaction is proposed to proceed via the nucleophilic attack of an amine on one of the carbonyl groups of the N-phthalimidoyl sulfoximine. This initial ring-opening is followed by a sequence of steps that ultimately lead to the formation of an acyl diazene intermediate, which then loses nitrogen gas to afford the aldehyde product. This innovative approach circumvents the need for cryogenic temperatures and highly basic organometallic reagents.[11][13]

Caption: McFadyen-Stevens Reaction Variant Workflow.

Detailed Experimental Protocol

Materials:

  • N-Phthalimidoyl sulfoximine

  • Amine (primary or secondary)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, combine the N-phthalimidoyl sulfoximine (1.0 eq) and the desired amine (4.0 eq).

  • Add acetonitrile (to achieve a concentration of approx. 0.2 M for the sulfoximine).

  • Seal the vial and stir the reaction mixture at 50 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][14] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and an acid chloride such as phosphorus oxychloride (POCl₃).[1]

Mechanistic Rationale

The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile. It reacts with electron-rich aromatic rings via an electrophilic aromatic substitution mechanism. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the aldehyde. While highly effective for activated substrates like anilines and phenols, its utility for the formylation of less activated benzamides can be limited, often resulting in lower yields or requiring forcing conditions.[2]

Caption: Vilsmeier-Haack Reaction Workflow.

General Experimental Considerations

A typical Vilsmeier-Haack procedure involves the slow addition of POCl₃ to a solution of the aromatic substrate in DMF at 0 °C, followed by stirring at room temperature or gentle heating. The reaction is then quenched with an aqueous base to hydrolyze the intermediate and neutralize the acidic byproducts. Due to the lower reactivity of benzamides compared to more electron-rich systems, this method may require optimization of reaction time and temperature on a case-by-case basis.

Safety Precautions: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

The synthesis of ortho-formyl benzamides can be effectively achieved through several distinct protocols, each with its own set of advantages and limitations. Directed ortho-metalation stands out as a highly reliable and regioselective method, particularly for N,N-disubstituted benzamides, albeit with stringent requirements for anhydrous and cryogenic conditions. The McFadyen-Stevens reaction variant offers a compelling alternative with its mild reaction conditions and broad substrate scope, making it an attractive option for molecules with sensitive functional groups. The Vilsmeier-Haack reaction , while a powerful tool for formylating electron-rich aromatics, is generally less suited for unactivated benzamides.

The choice of the optimal protocol will ultimately be guided by the specific structural features of the target molecule, the available laboratory infrastructure, and the desired scale of the synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make an informed decision to efficiently access these valuable synthetic intermediates.

References

  • Abosadiya, H. M. (2024).
  • Environmental Health and Safety, University of Arkansas. (n.d.).
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Grosheintz, J. M., & Fischer, H. O. L. (1941). Preparation of 1-Acyl-1,2-dihydroquinaldonitriles and their Conversion to Aldehydes. Journal of the American Chemical Society, 63(7), 2021–2022.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112.
  • Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-aromatics-in-synthesis. Chemical Reviews, 90(6), 879–933.
  • Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in den Chinolinkern. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 355-659.
  • Iwai, Y., Ozaki, T., Takita, R., Uchiyama, M., Shimokawa, J., & Fukuyama, T. (2012). A mild and versatile McFadyen–Stevens reaction. Chemical Science, 3(11), 3149-3152.
  • McFadyen, J. S., & Stevens, T. S. (1936). 1-Acyl-2-arylsulphonylhydrazides as a source of aldehydes. Journal of the Chemical Society (Resumed), 584-587.
  • Jutz, C. (1976). The Vilsmeier-Haack-Arnold Acylations. In Iminium Salts in Organic Chemistry (pp. 225-342). John Wiley & Sons, Inc.
  • Hibino, S., & Sugino, E. (1990). Recent progress in the chemistry of Reissert compounds. Heterocycles, 30(1), 615-640.
  • ChemicalBook. (2026, January 17).
  • Sreenivasulu, B., & Reddy, G. S. (1988). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 27(8), 756-757.
  • Popp, F. D. (1968). The Reissert Reaction. Advances in Heterocyclic Chemistry, 9, 1-25.
  • Fukuyama, T., & Iwai, Y. (2018). Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses, 95, 337-352.
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  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction│Vilsmeier-Haack Reaction│Vilsmeier Formylation│1K+ Subscribers Special Video [Video]. YouTube.
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Safety & Regulatory Compliance

Safety

Physicochemical Causality: The "Why" Behind the Waste

2-Formyl-N-phenylbenzamide: Comprehensive Disposal and Waste Management Protocol As a drug development professional or laboratory scientist, managing the lifecycle of synthetic intermediates is just as critical as the sy...

Author: BenchChem Technical Support Team. Date: March 2026

2-Formyl-N-phenylbenzamide: Comprehensive Disposal and Waste Management Protocol

As a drug development professional or laboratory scientist, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7) is an aromatic compound featuring both an aldehyde (formyl) and an amide functional group. Improper disposal of this compound can lead to environmental contamination, hazardous cross-reactions in waste streams, and severe regulatory penalties.

This guide provides a field-proven, self-validating protocol for the safe handling, quenching, and disposal of 2-Formyl-N-phenylbenzamide, ensuring strict adherence to environmental and occupational safety regulations.

To design a safe disposal protocol, we must first understand the structural reactivity of the molecule. We do not simply "dump" chemicals; we manage their potential energy and reactivity.

  • Aldehyde (Formyl) Reactivity: The ortho-formyl group is an electrophilic center susceptible to air oxidation, forming the corresponding carboxylic acid over time. More critically, if introduced into a highly basic aqueous waste stream, the aldehyde can undergo Cannizzaro-type disproportionation or cross-aldol condensations. These reactions are exothermic and can precipitate intractable polymeric residues that foul waste lines and build dangerous pressure in sealed containers.

  • Amide Stability: While the N-phenylamide linkage is relatively robust under neutral conditions, extreme pH levels (highly acidic or basic) can catalyze its hydrolysis. This degradation yields aniline derivatives and phthalaldehydic acid. Aniline is highly toxic, a known blood toxin (causing methemoglobinemia), and poses a severe threat to aquatic ecosystems.

Quantitative Data: Hazard & Regulatory Thresholds

To maintain compliance with the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), laboratories must classify and track their waste generation.

Table 1: Physicochemical Hazard Profile & Segregation

Hazard Parameter Classification / Characteristic Waste Segregation Requirement
Physical State Solid (Powder/Crystals) Store in amber glass (prevents photo-oxidation).
Chemical Compatibility Incompatible with strong oxidizers, strong acids, and strong bases. Do not mix with nitric acid, peroxides, or alkali metals.

| Environmental Toxicity | High (Potential aquatic toxicity via aniline degradation). | Zero drain disposal. Must be incinerated. |

Table 2: EPA RCRA Accumulation Limits (40 CFR 262) [2]

Generator Category Max Monthly Generation Max On-Site Accumulation Time
VSQG (Very Small) ≤ 100 kg No strict time limit (state-dependent).
SQG (Small) 100 kg to 1,000 kg 180 days (or 270 days if shipping >200 miles).

| LQG (Large) | ≥ 1,000 kg | 90 days. |

The Self-Validating Disposal Protocol

Every step in this protocol includes a Self-Validation Checkpoint . This ensures that the procedure is not just completed, but empirically verified for safety before proceeding to the next step.

Phase 1: Waste Quenching & Stabilization (For Reaction Mixtures)

If 2-Formyl-N-phenylbenzamide is dissolved in a reaction mixture containing acids or bases, it must be neutralized prior to containerization.

  • Dilution: Transfer the reaction mixture to a wide-mouth Erlenmeyer flask in a functioning fume hood.

  • Neutralization: Slowly add 1M HCl (if the mixture is basic) or 1M NaOH (if acidic) dropwise while stirring continuously.

  • Self-Validation Checkpoint (pH): Dip a broad-range pH test strip into the mixture. Validation: You may only proceed when the strip reads a stable pH between 6.0 and 8.0. Log this reading.

  • Self-Validation Checkpoint (Thermal/Gas): Remove the stir bar and allow the flask to sit for 15 minutes. Validation: Hover a gloved hand near the flask to detect heat, and visually inspect for bubbling. If the solution is at ambient temperature and no gas is evolving, the waste is stabilized.

Phase 2: Satellite Accumulation Area (SAA) Containerization
  • Container Selection: Select a high-density polyethylene (HDPE) carboy for liquid waste, or an amber glass jar for solid waste. Ensure the container is chemically compatible and free of pre-existing residues[3].

  • Transfer: Funnel the stabilized waste into the container.

  • Self-Validation Checkpoint (Headspace): Look inside the container. Validation: Ensure there is at least 2 inches of empty headspace at the top to accommodate potential vapor expansion. If not, split the waste into a second container.

  • Labeling: Immediately affix a hazardous waste tag. Per OSHA's Hazard Communication Standard (29 CFR 1910.1200)[4], the label must explicitly state "Hazardous Waste," list "2-Formyl-N-phenylbenzamide" (no abbreviations), and indicate the primary hazards (e.g., "Toxic", "Irritant").

Phase 3: Central Accumulation & Manifesting
  • Transfer: Once an SAA container is full, date the tag. Under EPA 40 CFR 262.15, you have exactly 72 hours to move this container to the facility's Central Accumulation Area (CAA)[5].

  • Manifesting: Coordinate with a licensed RCRA waste broker. The waste must be manifested for high-temperature incineration (EPA treatment code: INCIN).

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent inhalation or environmental discharge.

  • Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat[6].

  • Containment (Solid Spill): Do not sweep with a standard broom, as this aerosolizes the fine powder. Instead, gently cover the powder with damp paper towels or a commercial dust suppressant[6].

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bucket. Seal and label as "Spill Cleanup - 2-Formyl-N-phenylbenzamide."

  • Self-Validation Checkpoint (Decontamination): Wash the affected surface with a mild detergent solution, followed by a water wipe. Validation: Perform a "white-wipe test" by aggressively wiping the dried surface with a clean, white filter paper. If the paper shows any discoloration or residue, repeat the detergent wash until the wipe comes up completely clean.

Disposal Workflow Visualization

G Start 2-Formyl-N-phenylbenzamide Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Reaction Solution) State->Liquid Liquid SAA Satellite Accumulation Area (SAA) Label & Seal Solid->SAA Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., EtOAc, MeOH) Solvent->NonHalogenated No Halogens Halogenated->SAA NonHalogenated->SAA CAA Central Accumulation Area (CAA) Transfer < 72 Hours of Full SAA->CAA Container Full Incineration Licensed RCRA Incineration CAA->Incineration Manifested Pickup

Figure 1: Decision matrix for the segregation and disposal of 2-Formyl-N-phenylbenzamide waste.

References

  • 1910.1200 - Hazard Communication | Occupational Safety and Health Administration. Source: osha.gov. URL:[Link]

  • Hazardous Waste and Disposal - American Chemical Society. Source: acs.org. URL:[Link]

  • Guide for Chemical Spill Response - American Chemical Society. Source: acs.org. URL:[Link]

  • 40 CFR Part 262 — Standards Applicable to Generators of Hazardous Waste. Source: ecfr.gov. URL:[Link]

  • How to Manage Episodic Hazardous Waste[40 CFR 262] | Environmental Resource Center. Source: ercweb.com. URL:[Link]

  • RCRA Requirements for Generators of Hazardous Waste | Red Arc Environmental. Source: redarcenv.com. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Formyl-N-phenylbenzamide

Comprehensive Safety and Operational Guide: Handling 2-Formyl-N-phenylbenzamide As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. When h...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Formyl-N-phenylbenzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. When handling novel or specialized small molecules like 2-Formyl-N-phenylbenzamide (CAS: 106149-47-7) , standard operating procedures must be adapted to the specific chemical liabilities of the molecule.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol designed to mitigate the dual-threat nature of this compound: the electrophilic reactivity of its formyl (aldehyde) group and the systemic toxicity of its benzamide core.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular causality behind the hazards. 2-Formyl-N-phenylbenzamide presents two distinct toxicological pathways:

  • The Benzamide Core (Systemic Toxicity): Benzamide derivatives are widely classified under GHS as Harmful if Swallowed (H302) and Suspected of Causing Genetic Defects (H341)[1][2]. The planar aromatic nature of these compounds allows for potential DNA intercalation or metabolic activation into reactive intermediates, necessitating strict precautions against ingestion and inhalation of aerosolized powders.

  • The Formyl Group (Electrophilic Reactivity): The aldehyde moiety is a strong electrophile. In biological systems, reactive aldehydes can undergo nucleophilic attack by primary amines (e.g., lysine residues in proteins), leading to protein cross-linking[3]. This mechanism is the primary cause of skin sensitization, contact dermatitis, and respiratory tract irritation.

Because of these properties, handling this compound requires a strategy that prevents both particulate aerosolization (to prevent inhalation of the mutagenic core) and direct dermal contact (to prevent aldehyde-driven sensitization).

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the handling of reactive formylbenzamides. Do not substitute with general-purpose lab wear.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil). If handling in halogenated solvents, substitute outer glove with Butyl Rubber.Aldehydes can permeate thin latex rapidly. Double-gloving ensures the inner layer remains intact if the outer layer is compromised by solvent carrying the solute.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.The formyl group is highly irritating to ocular mucosa. A face shield prevents accidental splash during solvent addition.
Respiratory NIOSH-approved N95/P100 particulate respirator . If handled outside a fume hood in volatile solvents, use a half-mask with Organic Vapor (OV) cartridges.Prevents inhalation of aerosolized benzamide powder (H341 hazard) during weighing and transfer[1].
Body Protection Disposable Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.Prevents powder from embedding in woven cotton fabrics, which could lead to chronic dermal exposure and sensitization.

Standard Operating Procedure (SOP): Handling & Execution

This step-by-step workflow ensures that every action is contained and verifiable.

Step 1: Environmental Preparation & Engineering Controls

  • Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow.

  • Lay down a disposable, static-dissipative weighing mat. Causality: Static electricity can cause fine benzamide powders to aerosolize or adhere to gloves, increasing exposure risk.

Step 2: Weighing and Transfer

  • Don all required PPE (see Matrix).

  • Use an enclosed analytical balance situated inside the fume hood. If an external balance must be used, utilize a static-neutralizing ionizer.

  • Tare a sealed vial, transfer the required mass of 2-Formyl-N-phenylbenzamide using a grounded metal spatula, and seal the vial before removing it from the balance enclosure.

  • Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., isopropanol) to remove any microscopic dust.

Step 3: Reaction Setup

  • Clamp the reaction flask securely within the fume hood.

  • Purge the system with an inert gas (Nitrogen or Argon). Causality: While the compound itself may not be pyrophoric, reactive aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen.

  • Introduce the solid 2-Formyl-N-phenylbenzamide into the reaction vessel, followed immediately by the reaction solvent to suppress dust generation.

Emergency Response & Disposal Plan

In the event of a breach, immediate chemical neutralization is prioritized over simple physical cleanup.

Spill Response Protocol:

  • Evacuate & Assess: If a powder spill occurs outside the hood, evacuate personnel and allow aerosols to settle for 15 minutes.

  • Containment: Gently cover the powder with a static-dissipative absorbent pad to prevent further aerosolization. Do not dry-sweep[1].

  • Chemical Neutralization (For Solutions): If the compound is spilled in solution, apply a mild amine-based scavenger (e.g., a dilute ethanolamine or glycine solution) to the spill area. Causality: The primary amine will rapidly react with the formyl group to form a stable, less reactive imine, neutralizing the electrophilic hazard.

  • Cleanup: Wipe the area with damp absorbent materials. Wash the surface with copious amounts of soap and water[2].

Waste Disposal:

  • Do not discharge into the environment or laboratory drains[1].

  • Collect all contaminated wipes, PPE, and reaction waste into clearly labeled, sealable hazardous waste containers.

  • Classify waste as containing "Toxic Organics / Suspected Mutagen." Dispose of via high-temperature incineration through a certified hazardous waste contractor.

Workflow Visualization

The following diagram illustrates the logical flow of handling reactive amides, highlighting the critical decision points for containment and decontamination.

G Start 2-Formyl-N-phenylbenzamide Handling Workflow PPE Don PPE (Double Nitrile, Respirator, Goggles) Start->PPE Hood Primary Containment (Fume Hood / Glove Box) Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh PPE->Hood Reaction Reaction Execution (Inert Atmosphere) Weigh->Reaction Spill Spill Event? Reaction->Spill Decon Decontamination (Absorbent + Amine Scavenger) Spill->Decon Yes Waste Hazardous Waste Disposal (Incineration) Spill->Waste No Decon->Waste

Caption: Safe handling and decontamination workflow for reactive formylbenzamides.

References

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. 55-21-0 Source: Loba Chemie URL:[Link]

Sources

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